Product packaging for Methyl(2-methylsilylethyl)silane(Cat. No.:)

Methyl(2-methylsilylethyl)silane

Cat. No.: B1630725
M. Wt: 118.32 g/mol
InChI Key: CBXZGERYGLVXSG-UHFFFAOYSA-N
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Description

Methyl(2-methylsilylethyl)silane is a specialty organosilicon compound offered in high purity for advanced research and development applications. While specific properties and applications for this exact molecule are not widely reported in general sources, its structure suggests potential utility in several fields. Researchers may investigate its use as a precursor in organic synthesis or materials science, particularly for the development of novel silicon-based polymers and dendrimers. Its value may also lie in surface modification processes and in depositing thin films to alter the characteristics of various substrates. The mechanism of action for such compounds typically involves reactions at the silicon center, including hydrolysis, condensation, or addition chemistry, which can be tailored by the unique substitution pattern of the methyl and 2-methylsilylethyl groups. Researchers are encouraged to consult the product specifications and relevant safety data sheets for detailed handling, storage, and structural information. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H14Si2 B1630725 Methyl(2-methylsilylethyl)silane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H14Si2

Molecular Weight

118.32 g/mol

IUPAC Name

methyl(2-methylsilylethyl)silane

InChI

InChI=1S/C4H14Si2/c1-5-3-4-6-2/h3-6H2,1-2H3

InChI Key

CBXZGERYGLVXSG-UHFFFAOYSA-N

SMILES

C[SiH2]CC[SiH2]C

Canonical SMILES

C[SiH2]CC[SiH2]C

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Characterization of Methyl(2-methylsilylethyl)silane: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation

A complete spectroscopic analysis of Methyl(2-methylsilylethyl)silane would yield a range of quantitative data. For clarity and comparative purposes, this information would be organized as follows:

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
ExpectedExpectedExpectedExpectedExpected

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
ExpectedExpected

Table 3: ²⁹Si NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
ExpectedExpected

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
ExpectedExpectedExpected

Table 5: Mass Spectrometry (MS) Data for this compound

m/zRelative Abundance (%)Assignment
ExpectedExpectedExpected

Experimental Protocols

The acquisition of the above data would necessitate the following experimental procedures:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), would be added for chemical shift calibration.[1]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).[1] Standard acquisition parameters would be optimized, including the number of scans, relaxation delay, and pulse width, to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be recorded, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon environment.

  • ²⁹Si NMR Spectroscopy: Due to the low natural abundance and gyromagnetic ratio of the ²⁹Si nucleus, a specialized pulse sequence, such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), might be employed to enhance the signal.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) could be analyzed in an IR-transparent cell.

  • Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] The spectrum is typically collected over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. Electron ionization (EI) is a common method for generating ions from volatile compounds like silanes.

  • Mass Analysis: The generated ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, resulting in a mass spectrum that shows the relative intensity of different fragments.

Mandatory Visualization

The logical flow of the spectroscopic characterization process can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Figure 1: Experimental workflow for the spectroscopic characterization of an organosilane.

References

Physical and chemical properties of Methyl(2-methylsilylethyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl(2-methylsilylethyl)silane, with the chemical structure CH₃SiH₂CH₂CH₂SiH₃, is an organosilicon compound belonging to the class of disilabutanes. Its structure, featuring two reactive Si-H bonds and a flexible ethylene bridge, suggests its potential as a precursor in materials science, particularly in the synthesis of polysilacarbosilanes, and as a cross-linking agent. This guide outlines the predicted physical and chemical properties, a plausible synthetic route, and proposed experimental protocols for its characterization.

Predicted Physical and Chemical Properties

The physical properties of this compound can be estimated by considering the properties of related alkanes, silanes, and silylethanes.

PropertyPredicted ValueNotes
Molecular Formula C₃H₁₂Si₂
Molecular Weight 104.30 g/mol
Appearance Colorless liquidBy analogy to similar small organosilanes.
Boiling Point ~70-90 °CEstimated based on the boiling points of related compounds like 1,2-disilylethane and considering the addition of two methyl groups.
Density ~0.75-0.85 g/cm³By analogy to similar organosilanes.
Solubility Soluble in nonpolar organic solvents (e.g., alkanes, ethers, toluene). Insoluble in water.Typical for small, nonpolar organosilicon compounds.

The chemical properties are dictated by the presence of the silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds. The Si-H bond is known to be reactive and is the primary site for chemical transformations.

  • Reactivity of Si-H Bonds: Hydrosilanes are known to undergo a variety of reactions. The Si-H bond is weaker than a C-H bond and has a reversed polarity (Siδ⁺-Hδ⁻)[1]. This makes the hydrogen atom hydridic and susceptible to transfer to electrophilic centers.

  • Hydrosilylation: The Si-H bonds can add across double or triple bonds in the presence of a catalyst, a reaction known as hydrosilylation.

  • Reaction with Water: In the presence of suitable catalysts, such as platinum-based catalysts, hydrosilanes can react with water to produce silanols and hydrogen gas[1].

  • Oxidation: The Si-H bonds are susceptible to oxidation, potentially forming siloxanes. The compound may be pyrophoric, igniting spontaneously in air, a characteristic of some hydrosilanes[1].

  • Ionic Hydrogenation: In the presence of a strong acid, hydrosilanes can act as hydride donors to reduce carbocations in a process known as ionic hydrogenation[1].

  • Reaction with Transition Metals: Hydrosilanes can react with transition metal complexes via oxidative addition or σ-bond metathesis, leading to the formation of metal-silyl complexes.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the transition-metal-catalyzed hydrosilylation of vinylsilane with methylsilane. This reaction involves the addition of the Si-H bond of methylsilane across the double bond of vinylsilane.

Synthesis_Workflow reagent1 Methylsilane (CH3SiH3) reaction Hydrosilylation Reaction reagent1->reaction reagent2 Vinylsilane (CH2=CHSiH3) reagent2->reaction catalyst Transition Metal Catalyst (e.g., Karstedt's catalyst) catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction purification Purification (Distillation) reaction->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound via hydrosilylation.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for this compound based on the analysis of similar structures.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~0.1 - 0.3Triplet3HCH₃ -SiH₂-
~0.5 - 0.8Multiplet4H-SiH₂-CH₂ -CH₂ -SiH₃
~3.5 - 3.8Quartet2HCH₃-SiH₂ -
~3.5 - 3.8Triplet3H-CH₂-SiH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~ -5 to 5C H₃-SiH₂-
~ 5 to 15-SiH₂-C H₂-C H₂-SiH₃
²⁹Si NMR Predicted Chemical Shift (ppm) Assignment
~ -30 to -60CH₃-Si H₂- and -CH₂-Si H₃

Proposed Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the hydrosilylation of vinylsilane with methylsilane.

Materials:

  • Methylsilane (CH₃SiH₃)

  • Vinylsilane (CH₂=CHSiH₃)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene

  • Anhydrous toluene

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • All glassware should be dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve vinylsilane (1 equivalent) in anhydrous toluene.

  • Add Karstedt's catalyst (e.g., 10-50 ppm Pt relative to the vinylsilane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylsilane (1.1 equivalents) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

  • Monitor the reaction progress by ¹H NMR spectroscopy by taking aliquots from the reaction mixture. The disappearance of the vinyl protons of vinylsilane will indicate the completion of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by fractional distillation under an inert atmosphere to remove the solvent and any unreacted starting materials.

Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment and confirm the structure. The sample should be prepared in a deuterated solvent (e.g., C₆D₆ or CDCl₃) under an inert atmosphere.

    • ¹³C NMR: To identify the carbon skeleton of the molecule.

    • ²⁹Si NMR: To confirm the presence and environment of the two silicon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or chemical ionization (CI) techniques can be used.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. The Si-H stretching vibration is expected to appear in the region of 2100-2200 cm⁻¹.

Reactivity and Potential Applications

The presence of reactive Si-H bonds in this compound makes it a versatile building block in organosilicon chemistry.

Reactivity_Pathways start R-SiH3 (Hydrosilane) product1 R-SiH2-R' (Hydrosilylation Product) start->product1 + Alkene/Alkyne Catalyst product2 R-Si(OH)3 (Silanetriol) start->product2 + H2O Catalyst product3 [L_n]M(H)(SiR_3) (Metal-Silyl Complex) start->product3 + [L_n]M product4 R-H + R'OH (Reduction Product) start->product4 + R'C=O Acid

Caption: General reactivity pathways for a hydrosilane, applicable to this compound.

Potential Applications:

  • Precursor to Ceramics: Upon pyrolysis, it could serve as a precursor for silicon carbide (SiC) or silicon carbonitride (SiCN) ceramics.

  • Cross-linking Agent: The two Si-H groups allow it to act as a cross-linker for polymers containing reactive functional groups.

  • Monomer for Polysilacarbosilanes: It can be used as a monomer in the synthesis of polysilacarbosilanes, which are polymers with alternating silicon and carbon atoms in the backbone. These polymers have applications in high-performance materials.

  • Surface Modification: It could be used to modify the surface of materials to impart hydrophobicity or other desired properties.

Safety and Handling

Hydrosilanes, especially those with a high Si-H to Si-C ratio, can be pyrophoric and may ignite spontaneously upon contact with air. They can also react vigorously with water, releasing flammable hydrogen gas. Therefore, this compound should be handled with extreme caution in an inert and dry atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

References

Technical Guide: Synthesis and Properties of Bifunctional Organosilanes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Methyl(2-methylsilylethyl)silane" is not uniquely defined in publicly available chemical databases. This guide therefore details the properties of the closely related parent compound, 1,4-disilabutane (CAS RN: 4364-07-2) , and provides a general synthetic protocol for the preparation of related bifunctional organosilanes.

Introduction

Bifunctional organosilanes are a class of molecules that contain two silicon atoms separated by a carbon bridge. These compounds are of significant interest in materials science and medicinal chemistry due to their unique structural and electronic properties. They can serve as building blocks for silicon-containing polymers, as surface modifying agents, and as precursors to advanced ceramic materials. This guide provides key data on 1,4-disilabutane and a general experimental approach for the synthesis of related structures through hydrosilylation.

Molecular Structure and Properties

The molecular structure of 1,4-disilabutane consists of two silyl groups bridged by an ethylene linker. The properties of this foundational compound are summarized in the table below.

Table 1: Physicochemical Properties of 1,4-Disilabutane

PropertyValueReference
CAS Registry Number 4364-07-2[1][2][3][4][5][6]
Molecular Formula C2H10Si2[1][2][4][5][6][7]
Molecular Weight 90.27 g/mol [1][2][5][7]
Boiling Point 45-46 °C[4]
Density 0.697 g/cm³[1][4]
Refractive Index 1.4141[1][4]
Flash Point -31 °C[1]
Hydrolytic Sensitivity Reacts rapidly with atmospheric moisture.[1]

Experimental Protocols: General Synthesis of Bifunctional Organosilanes via Hydrosilylation

The synthesis of compounds such as this compound can be achieved through the hydrosilylation of a vinylsilane with a hydrosilane, a reaction that involves the addition of a Si-H bond across a carbon-carbon double bond.[8][9] This process is typically catalyzed by transition metals, most commonly platinum complexes like Karstedt's catalyst.[10]

3.1. Materials and Equipment

  • Reactants: Vinylsilane (e.g., Vinylmethyldimethoxysilane), Hydrosilane (e.g., Trimethoxysilane)

  • Catalyst: Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Solvent: Anhydrous toluene

  • Apparatus: Schlenk line, oven-dried glassware (round-bottom flask, condenser, dropping funnel), magnetic stirrer, heating mantle, inert atmosphere (argon or nitrogen).

3.2. Reaction Procedure

  • Preparation: All glassware is oven-dried and assembled under an inert atmosphere.

  • Charging the Reactor: The vinylsilane and anhydrous toluene are charged into the round-bottom flask.

  • Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

  • Addition of Hydrosilane: The hydrosilane is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction: The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any volatile byproducts are removed under reduced pressure. The desired product is then purified by fractional distillation.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a bifunctional organosilane via a platinum-catalyzed hydrosilylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_glass Oven-dry Glassware prep_inert Assemble under Inert Atmosphere (Ar/N2) prep_glass->prep_inert charge_flask Charge Flask with Vinylsilane & Toluene prep_inert->charge_flask add_catalyst Add Karstedt's Catalyst charge_flask->add_catalyst add_hydrosilane Dropwise Addition of Hydrosilane add_catalyst->add_hydrosilane heat_stir Heat and Stir add_hydrosilane->heat_stir monitor Monitor Reaction (GC/NMR) heat_stir->monitor cool Cool to Room Temperature monitor->cool remove_solvent Remove Solvent (Reduced Pressure) cool->remove_solvent distill Fractional Distillation remove_solvent->distill final_product Purified Product distill->final_product Final Product: Bifunctional Organosilane

References

Unraveling the Thermal Degradation of Methyl(2-methylsilylethyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible thermal decomposition mechanism of Methyl(2-methylsilylethyl)silane. Due to a lack of direct experimental studies on this specific molecule, this document synthesizes findings from closely related organosilanes, including ethylsilane and disilane, to propose a theoretical degradation pathway. This guide details the anticipated primary and secondary decomposition reactions, presents relevant kinetic data from analogous compounds in structured tables, outlines established experimental protocols for studying silane pyrolysis, and provides visual representations of the proposed mechanisms and workflows through detailed diagrams. This document serves as a foundational resource for researchers interested in the thermal stability and reaction kinetics of complex organosilanes.

Introduction

Organosilanes are a class of silicon-hydrogen compounds that are pivotal in various industrial applications, including semiconductor manufacturing and as precursors for silicon-based materials. Understanding their thermal decomposition behavior is crucial for process optimization and safety. This compound, with its combination of methyl and silylethyl substituents, presents a unique case for studying the interplay of different decomposition pathways. This guide extrapolates from the well-documented pyrolysis of simpler alkylsilanes to predict its thermal degradation mechanism.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is anticipated to proceed through a series of primary initiation steps followed by secondary reactions of the resulting intermediates. The primary pathways likely involve the homolytic cleavage of the weakest bonds in the molecule and molecular elimination reactions.

Primary Decomposition Pathways

The initiation of the thermal decomposition is expected to occur via one of the following pathways, with the relative importance of each depending on the specific reaction conditions such as temperature and pressure:

  • Si-C Bond Cleavage: Homolytic cleavage of the silicon-carbon bond is a common initiation step in the pyrolysis of alkylsilanes. This would lead to the formation of a silyl radical and an alkyl radical.

  • Si-H Bond Cleavage: The breaking of a silicon-hydrogen bond would result in the formation of a silyl radical and a hydrogen atom.

  • Molecular Elimination: A concerted 1,1-hydrogen elimination from a silane moiety is a characteristic decomposition route for many silanes, yielding a silylene (a silicon analog of a carbene) and a hydrogen molecule.[1] Another possibility is a β-hydride elimination, which would lead to the formation of ethylene and two silyl fragments.[2]

Secondary Reactions

The reactive intermediates generated in the primary decomposition steps, such as silylenes and silyl radicals, will undergo further reactions. These can include:

  • Insertion Reactions: Silylenes are known to readily insert into Si-H and C-H bonds of other molecules.[3]

  • Radical Recombination: The radical species can recombine to form larger molecules or abstract atoms from other species.

  • Rearrangements: Intramolecular rearrangements of the initial fragments can lead to the formation of more stable species. For instance, ethylsilylene, which could be a product, is known to isomerize to vinyl silane.[4]

The pyrolysis of disilane is known to proceed via decomposition to silylene and monosilane, followed by insertion reactions of the silylene.[3] A similar pathway can be envisioned for the disilane-like structure within this compound.

Quantitative Data from Analogous Compounds

Direct kinetic data for the thermal decomposition of this compound is not available in the published literature. Therefore, this section presents data from related organosilanes to provide an estimate of the expected kinetic parameters.

CompoundDecomposition ReactionRate Constant (k) / Arrhenius ParametersTemperature (K)Pressure (bar)Reference
EthylsilaneH₃SiC₂H₅ → H₂ + HSiC₂H₅k_uni(T) = 1.96 × 10¹² s⁻¹ exp(−205 kJ mol⁻¹/RT)990–13301–2.5[4]
DisilaneSi₂H₆ → SiH₄ + SiH₂-556-6130.03-0.13[3]
Dimethylsilane(CH₃)₂SiH₂ → (CH₃)₂Si: + H₂-1000-1300~4.1[1]

Table 1: Kinetic Data for the Thermal Decomposition of Related Organosilanes.

CompoundMain Decomposition ProductsYield (%)Temperature (K)Reference
EthylsilaneEthylene, SilaneNot specified990–1330[4]
TetramethylsilaneMethane, Ethylene, Ethane, AcetyleneNot specified1270–1580[2]

Table 2: Major Products from the Pyrolysis of Related Organosilanes.

Experimental Protocols

The study of silane pyrolysis typically involves high-temperature gas-phase reactions with subsequent analysis of the products. The following are detailed methodologies for key experiments cited in the literature for analogous compounds.

Shock-Tube Pyrolysis

This technique is used to study gas-phase reactions at high temperatures and pressures for very short reaction times.

  • Apparatus: A shock tube is a long pipe divided into two sections by a diaphragm. One section is filled with a high-pressure "driver" gas (e.g., helium), and the other with the reactant gas mixture highly diluted in an inert gas like argon.

  • Procedure:

    • The reactant mixture, for example, ethylsilane in argon, is prepared and introduced into the low-pressure section of the shock tube.[4]

    • The diaphragm is ruptured, causing a shock wave to travel through the reactant gas, rapidly heating and compressing it.

    • The decomposition occurs behind the reflected shock wave for a well-defined period.

    • The product mixture is rapidly cooled by the expansion wave.

  • Analysis: The composition of the post-shock gas mixture is analyzed using techniques such as gas chromatography/mass spectrometry (GC/MS) and high-repetition-rate time-of-flight mass spectrometry (HRR-TOF-MS).[2][4]

Static System Pyrolysis

This method is suitable for studying slower decomposition reactions at lower temperatures.

  • Apparatus: A static reactor, typically a quartz or Pyrex vessel of known volume, is placed in a furnace to maintain a constant temperature.[5]

  • Procedure:

    • The reactant, such as disilane, is introduced into the heated vessel to a known initial pressure.[5]

    • The reaction is allowed to proceed for a specific time.

    • The reaction is quenched by rapidly cooling the vessel or expanding the contents into a cold volume.

  • Analysis: The products are typically separated by trap-to-trap distillation and analyzed by mass spectrometry and infrared spectroscopy.[6]

Visualizing the Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed decomposition mechanism and a typical experimental workflow.

Proposed_Decomposition_Mechanism cluster_primary Primary Decomposition cluster_intermediates Reactive Intermediates cluster_secondary Secondary Reactions cluster_products Final Products This compound This compound Si-C Cleavage Si-C Cleavage This compound->Si-C Cleavage Si-H Cleavage Si-H Cleavage This compound->Si-H Cleavage Molecular Elimination Molecular Elimination This compound->Molecular Elimination Silyl Radicals Silyl Radicals Si-C Cleavage->Silyl Radicals Alkyl Radicals Alkyl Radicals Si-C Cleavage->Alkyl Radicals Si-H Cleavage->Silyl Radicals Silylenes Silylenes Molecular Elimination->Silylenes Hydrogen Hydrogen Molecular Elimination->Hydrogen Recombination Recombination Silyl Radicals->Recombination Alkyl Radicals->Recombination Insertion Insertion Silylenes->Insertion Rearrangement Rearrangement Silylenes->Rearrangement Stable Silanes Stable Silanes Insertion->Stable Silanes Polymeric Material Polymeric Material Insertion->Polymeric Material Recombination->Stable Silanes Hydrocarbons Hydrocarbons Recombination->Hydrocarbons Rearrangement->Stable Silanes

Caption: Proposed thermal decomposition pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Pyrolysis Reaction cluster_analysis Product Analysis Reactant Gas Mixture Reactant Gas Mixture Dilution in Inert Gas Dilution in Inert Gas Reactant Gas Mixture->Dilution in Inert Gas Shock Tube Shock Tube Dilution in Inert Gas->Shock Tube High T, short t Static Reactor Static Reactor Dilution in Inert Gas->Static Reactor Low T, long t Quenching Quenching Shock Tube->Quenching Static Reactor->Quenching Separation GC / Distillation Quenching->Separation Detection MS / IR Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: General experimental workflow for studying silane pyrolysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently unavailable, a plausible mechanism can be constructed based on the well-established chemistry of related organosilanes. The decomposition is likely initiated by Si-C or Si-H bond cleavage and molecular elimination, followed by a series of secondary reactions involving silyl radicals and silylenes. The experimental protocols and kinetic data from analogous systems presented in this guide provide a solid foundation for future experimental and theoretical investigations into the thermal behavior of this and other complex organosilanes. This information is critical for professionals working in fields where the thermal stability of such compounds is a key consideration.

References

Quantum Chemical Calculations for Methyl(2-methylsilylethyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the theoretical investigation of organosilane compounds.

Introduction to Quantum Chemical Calculations on Organosilanes

Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties and reactivity of organosilane compounds. These in silico methods allow for the prediction of a wide range of characteristics, including molecular geometries, vibrational frequencies, electronic structures, and thermochemical properties. Such insights are crucial for understanding the behavior of these compounds in various applications, from precursors for advanced materials to their potential interactions in biological systems.

Commonly employed theoretical methods for organosilanes include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), with the B3LYP functional being a popular choice. The selection of the basis set is also a critical factor that influences the accuracy of the calculations.

Proposed Computational Workflow for 1,2-bis(methylsilyl)ethane

The following section details a step-by-step experimental protocol for the quantum chemical investigation of 1,2-bis(methylsilyl)ethane.

Methodology

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

Protocol:

  • Initial Structure Generation:

    • Construct the 3D molecular structure of 1,2-bis(methylsilyl)ethane using a molecular modeling program (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive method, such as molecular mechanics (e.g., UFF or MMFF94 force fields), to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • The primary goal is to find the lowest energy conformation of the molecule.

    • Perform a full geometry optimization using a reliable quantum chemical method. A common and effective approach is to use Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set, such as 6-31G(d).

    • To achieve higher accuracy, a larger basis set like 6-311+G(d,p) can be employed for the final optimization.

  • Vibrational Frequency Analysis:

    • Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra if available. These frequencies are also used to compute thermochemical properties.

  • Electronic Property Calculations:

    • Perform a single-point energy calculation on the optimized geometry using a higher level of theory or a larger basis set if desired.

    • From this calculation, various electronic properties can be determined, including:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's electronic reactivity.

      • Molecular orbital visualization: Plotting the HOMO and LUMO can provide insights into the regions of the molecule involved in electron donation and acceptance.

      • Mulliken or Natural Bond Orbital (NBO) population analysis: To determine the partial atomic charges.

      • Dipole moment.

  • Thermochemical Analysis:

    • Using the results from the vibrational frequency calculation, thermochemical properties such as enthalpy, Gibbs free energy, and entropy can be calculated at a standard temperature and pressure (typically 298.15 K and 1 atm).

G cluster_input Input Generation cluster_qm Quantum Mechanics Calculations cluster_output Data Analysis a Construct 3D Structure of 1,2-bis(methylsilyl)ethane b Initial Optimization (Molecular Mechanics) a->b c Geometry Optimization (e.g., B3LYP/6-31G(d)) b->c Initial Coordinates d Frequency Calculation (Confirm Minimum) c->d g Optimized Geometry (Bond lengths, angles) c->g e Single-Point Energy & Electronic Properties (e.g., B3LYP/6-311+G(d,p)) d->e f Thermochemical Analysis d->f h Vibrational Frequencies (IR/Raman Spectra) d->h i Electronic Properties (HOMO/LUMO, Charges) e->i j Thermochemical Data (Enthalpy, Free Energy) f->j

Proposed computational workflow for 1,2-bis(methylsilyl)ethane.

Hierarchy of Quantum Chemical Methods

The choice of computational method and basis set is a trade-off between accuracy and computational cost. The following diagram illustrates the general hierarchy of common quantum chemical methods in terms of increasing accuracy and resource requirements.

G cluster_methods Computational Methods HF Hartree-Fock (HF) DFT DFT (e.g., B3LYP) MP2 MP2 CCSD Coupled Cluster (e.g., CCSD(T)) STO3G Minimal (e.g., STO-3G) Pople Pople (e.g., 6-31G(d)) Dunning Correlation Consistent (e.g., cc-pVDZ) Cost Cost Accuracy Accuracy Cost->Accuracy Increasing Computational Cost & Accuracy

Hierarchy of common quantum chemical methods and basis sets.

Example Data: Quantum Chemical Calculations for Methylsilane

As no specific data exists for Methyl(2-methylsilylethyl)silane, we present computational data for methylsilane (CH₃SiH₃) as an illustrative example.

Calculated Energies of Methylsilane

The following table summarizes the calculated energies for methylsilane at the MP2/6-31G** level of theory.

PropertyValue (Hartree)
HF Energy-330.281841
Energy at 0 K-330.533850
Energy at 298.15 K-330.528639
Nuclear Repulsion Energy62.826103
Calculated Vibrational Frequencies of Methylsilane

The table below lists the calculated vibrational frequencies for methylsilane at the MP2/6-31G** level of theory.

Mode NumberSymmetryFrequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)
1A1313729383.27
2A12323217575.54
3A11363127615.71
4A1994931272.51
5A17166719.36
6A22051920.00
7E323930337.84
8E23272179185.80
9E152014242.59
10E100994569.62
11E92886965.36
12E53450011.74

Scaling factor of 0.9365 applied to the calculated frequencies.

Optimized Geometry of Methylsilane

The optimized Cartesian coordinates for methylsilane at the MP2/6-31G** level of theory are provided below. The molecule has C₃ᵥ point group symmetry.

Atomx (Å)y (Å)z (Å)
C10.0000.000-1.245
Si20.0000.0000.637
H30.000-1.016-1.635
H4-0.8800.508-1.635
H50.8800.508-1.635
H60.0001.3831.154
H7-1.198-0.6921.154
H81.198-0.6921.154

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, with the assumed structure of 1,2-bis(methylsilyl)ethane. The proposed workflow, from initial structure generation to detailed analysis of molecular properties, offers a systematic approach for researchers. While experimental data for the target molecule is lacking, the illustrative data for methylsilane showcases the types of valuable insights that can be gained through computational chemistry. By applying these theoretical methods, scientists can better understand and predict the behavior of complex organosilane molecules, accelerating research and development in materials science and beyond.

An In-depth Technical Guide to the Safe Handling of Methyl(2-methylsilylethyl)silane and Related Organosilanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals who may handle Methyl(2-methylsilylethyl)silane or similar organosilane compounds. It provides an overview of the potential hazards, recommended handling procedures, and emergency protocols.

Physicochemical Properties

While specific experimental data for this compound is limited, the properties of the analogous Chlorothis compound can provide some insight. Organosilanes are generally volatile liquids with characteristic odors.

PropertyValue (for Chlorothis compound)Reference
Molecular Formula C4H13ClSi2[1]
Molecular Weight 152.77 g/mol [1]
Appearance Colorless liquid (presumed)
Boiling Point Not determined
Flash Point Not determined; likely flammable
Solubility Reacts with water[2][3]

Health Hazard Information

Organosilanes, and particularly chlorosilanes, pose several health risks due to their reactivity. The primary hazards are associated with their reaction with water (including moisture in the air or on skin) to produce corrosive hydrogen chloride.[2][4]

HazardDescription
Acute Inhalation Vapors may be irritating to the respiratory tract. Inhalation of decomposition products (hydrogen chloride) can cause severe respiratory irritation, burns, and pulmonary edema.
Skin Contact Corrosive.[5] Contact with the liquid can cause severe skin burns and eye damage due to the rapid reaction with moisture to form hydrochloric acid.[4][6]
Eye Contact Corrosive.[5] Can cause severe eye irritation and burns, potentially leading to permanent eye damage.[4][6]
Ingestion Harmful if swallowed.[6] May cause severe burns to the mouth, throat, and stomach.
Chronic Exposure Repeated or prolonged exposure may cause dermatitis and respiratory issues.

Fire and Explosion Hazard Data

Many organosilanes are flammable liquids.[6][7] Vapors can form explosive mixtures with air.

ParameterInformation
Flammability Flammable liquid and vapor are presumed. Keep away from heat, sparks, and open flames.[8]
Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Do NOT use water , as it will react violently and produce corrosive and flammable gases.[3][8]
Hazardous Combustion Products Carbon oxides, silicon oxides, and hydrogen chloride gas.

Experimental Protocols: Safe Handling and Personal Protective Equipment

Strict adherence to safety protocols is essential when working with organosilanes.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Ensure an eyewash station and safety shower are readily accessible.[9]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following provides general guidance:

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles and a face shield are required.[9][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber; breakthrough times should be verified).[11][12] A flame-retardant lab coat and closed-toe shoes are mandatory.[12] For larger quantities, consider a chemical-resistant apron or suit.[10]
Respiratory Protection If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[7][12]

Handling Procedures:

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[13]

  • Use non-sparking tools.[13]

  • Avoid contact with incompatible materials such as water, acids, bases, and oxidizing agents.[2]

Logical Workflow for Handling Organosilanes

The following diagram illustrates a logical workflow for the safe handling of organosilanes from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response a Review SDS and Conduct Risk Assessment b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Select and Inspect Appropriate PPE b->c d Receive and Inspect Container c->d Proceed with caution e Transfer to Inert Atmosphere Workstation d->e f Perform Experimental Work e->f g Quench and Neutralize Reactive Waste f->g End of experiment j Spill: Evacuate, Ventilate, Use Absorbent f->j If spill occurs k Fire: Use Dry Chemical/CO2, NO WATER f->k If fire occurs l Exposure: Use Eyewash/Shower, Seek Medical Aid f->l If exposure occurs h Segregate and Label Waste Containers g->h i Dispose of Waste via Approved Channels h->i

Caption: Workflow for Safe Handling of Organosilanes.

Signaling Pathways in Toxicity (Hypothesized)

The primary mechanism of acute toxicity for chlorosilanes is not through a classical signaling pathway but rather through direct chemical burns. The reaction with water to form hydrochloric acid leads to protein denaturation and cell death upon contact with tissues.

G cluster_exposure Exposure Route cluster_reaction Chemical Reaction cluster_products Products cluster_effect Biological Effect A Chlorosilane C Hydrolysis A->C B Water (moisture on skin, eyes, lungs) B->C D Hydrochloric Acid (HCl) C->D E Silanol/Siloxane C->E F Tissue Damage (Chemical Burn) D->F

Caption: Hydrolysis-Mediated Toxicity of Chlorosilanes.

References

The Versatility of Novel Organosilane Precursors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, characterization, and application of cutting-edge organosilane precursors in drug delivery, bioimaging, surface modification, and catalysis for researchers, scientists, and drug development professionals.

Novel organosilane precursors are at the forefront of materials science, offering unprecedented control over the functionalization of surfaces and the synthesis of advanced hybrid materials. Their unique bifunctional nature, possessing both organic and silicon-based reactivity, allows for the covalent linkage of disparate materials, paving the way for innovations across multiple scientific disciplines. This technical guide provides a comprehensive overview of the potential applications of these versatile molecules, with a focus on drug delivery, bioimaging, surface modification, and catalysis. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate understanding and adoption in research and development settings.

Drug Delivery Systems: Targeted and Controlled Release

Organosilane precursors are instrumental in the design of sophisticated drug delivery systems. By modifying the surface of nanoparticles, such as mesoporous silica nanoparticles (MSNs), researchers can achieve enhanced drug loading, controlled release kinetics, and targeted delivery to specific cells or tissues.

Quantitative Data on Organosilane-Based Drug Delivery Systems
Organosilane FunctionalizationDrugNanocarrierLoading Capacity (%)Cumulative Release (%)Release ConditionsReference
Poly-L-Histidine & TamoxifenDoxorubicinMSN-~23% (pH 5), ~18% (pH 7.4) over 72hDialysis[1][2]
Phosphonate-silaneDoxorubicinMSN (45 nm)-Size-dependent and pH-dependentPhysiological conditions[3]
Amine-functionalizedDoxorubicinOrganosilica NPs49.1 ± 3.1%80% at 100 µM H₂O₂ and pH 6.5H₂O₂ and pH variation[4]
Biotinylated PolyaspartamideLenvatinibPolymeric NPs-Sustained release-[5]
Experimental Protocol: Synthesis of Doxorubicin-Loaded, Poly-L-Histidine and Tamoxifen Functionalized MSNs

This protocol is a representative example of how organosilanes are used to functionalize nanoparticles for drug delivery applications.

Materials:

  • Mesoporous Silica Nanoparticles (MSNs)

  • Poly-L-Histidine (PLH)

  • Tamoxifen (TAM)

  • Doxorubicin (DOX)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS) at pH 7.4 and 5.0

  • Dialysis tubing (MWCO 10 kDa)

Procedure:

  • Functionalization of MSNs with PLH and TAM:

    • Disperse MSNs in ethanol.

    • Add an ethanol solution of an aminosilane precursor (e.g., (3-Aminopropyl)triethoxysilane - APTES) and reflux to obtain amine-functionalized MSNs (MSN-NH₂).

    • Activate the carboxyl groups of PLH using EDC and NHS in MES buffer.

    • Add the MSN-NH₂ to the activated PLH solution and stir overnight to form MSN-PLH.

    • Similarly, conjugate Tamoxifen to the MSN-PLH using EDC/NHS chemistry to obtain MSN-PLH-TAM.

    • Wash the functionalized nanoparticles thoroughly with ethanol and water to remove unreacted reagents.

  • Drug Loading:

    • Disperse the functionalized MSNs (MSN-PLH-TAM) in a solution of Doxorubicin in PBS (pH 7.4).

    • Stir the mixture for 24 hours at room temperature in the dark.

    • Centrifuge the suspension to collect the DOX-loaded nanoparticles (DOX@MSN-PLH-TAM).

    • Determine the drug loading content by measuring the concentration of DOX in the supernatant using UV-Vis spectrophotometry or HPLC.

  • In Vitro Drug Release:

    • Disperse the DOX@MSN-PLH-TAM in PBS (pH 7.4 or 5.0).

    • Place the dispersion in a dialysis bag and immerse it in a larger volume of the corresponding PBS buffer.

    • Maintain the setup at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.

    • Quantify the amount of released DOX using a suitable analytical method like fluorescence spectroscopy or HPLC.[1][2]

Workflow for Drug Delivery System Preparation and Evaluation

Drug_Delivery_Workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading cluster_release In Vitro Release Study MSN Mesoporous Silica Nanoparticles (MSNs) MSN_NH2 Amine-Functionalized MSNs (MSN-NH2) MSN->MSN_NH2 Silanization APTES Aminosilane (e.g., APTES) APTES->MSN_NH2 MSN_Func Functionalized MSNs (MSN-PLH-TAM) MSN_NH2->MSN_Func Conjugation PLH_TAM Poly-L-Histidine & Tamoxifen PLH_TAM->MSN_Func DOX_MSN DOX-Loaded MSNs MSN_Func->DOX_MSN Incubation DOX Doxorubicin (DOX) DOX->DOX_MSN Dialysis Dialysis against PBS (pH 7.4 & 5.0) DOX_MSN->Dialysis Analysis Quantification of Released DOX (HPLC) Dialysis->Analysis

Caption: Workflow for the preparation and evaluation of a targeted drug delivery system.

Bioimaging: Illuminating Biological Processes

Organosilane precursors are key to developing advanced bioimaging probes. They can be used to encapsulate or surface-modify fluorescent entities like quantum dots (QDs) and organic dyes, enhancing their stability, biocompatibility, and targeting capabilities. Novel organosilanes with intrinsic fluorescence or "clickable" functionalities for bioconjugation are also emerging.

Quantitative Data on Organosilane-Based Bioimaging Probes
Organosilane Precursor/ModificationFluorophoreKey PropertyValueApplicationReference
N-[3-(Trimethoxysilyl)propyl]ethylenediamine (DAMO)Silicon Quantum DotsPhotoluminescence Quantum Yield73.3%Fingerprint recognition, WLEDs[6]
3-(2-aminoethylamino)-propyltrimethoxysilaneGraphene Quantum DotsEmissionTunable in visible regionCellular imaging[7]
1,8-naphthalimide-N-propyltriethoxysilane (NIPTES)NaphthalimideFluorescenceBlue emission under UVFluorescent anti-adhesive coatings[8]
Clickable organosilane (e.g., azide-modified)-ReactivityEnables Cu-mediated click chemistrySurface functionalization for bioconjugation[9]
Experimental Protocol: Synthesis of Fluorescent Organosilane-Functionalized Graphene Quantum Dots (Si-GQDs)

This protocol outlines a method to synthesize highly fluorescent and dispersible graphene quantum dots using an organosilane as a surface modifier.

Materials:

  • Graphite oxide (GO)

  • 3-(2-aminoethylamino)-propyltrimethoxysilane (AEAPMS)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Solvothermal Synthesis:

    • Disperse graphite oxide in DMF.

    • Add AEAPMS to the GO dispersion.

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 200°C for 10 hours.

    • Allow the autoclave to cool down to room temperature naturally.

  • Purification:

    • Centrifuge the resulting solution to remove any large aggregates.

    • Collect the supernatant containing the Si-GQDs.

    • Add ethanol to the supernatant to precipitate the Si-GQDs.

    • Centrifuge to collect the Si-GQDs and wash with ethanol multiple times.

    • Dry the purified Si-GQDs under vacuum.

  • Characterization:

    • Characterize the optical properties of the Si-GQDs using UV-Vis and photoluminescence spectroscopy to determine the excitation-dependent emission and quantum yield.

    • Analyze the morphology and size of the Si-GQDs using transmission electron microscopy (TEM).

    • Confirm the surface functionalization with the organosilane using Fourier-transform infrared (FTIR) spectroscopy.[7]

Conceptual Pathway for Targeted Bioimaging

Bioimaging_Pathway cluster_probe Probe Synthesis cluster_delivery Cellular Targeting & Imaging QD Quantum Dot (QD) QD_Si Functionalized QD QD->QD_Si Surface Modification Organosilane Clickable Organosilane Organosilane->QD_Si Targeted_Probe Targeted Imaging Probe QD_Si->Targeted_Probe Click Chemistry Targeting_Ligand Targeting Ligand (e.g., Biotin) Targeting_Ligand->Targeted_Probe Cell Cancer Cell with Overexpressed Receptors Targeted_Probe->Cell Binding Internalization Receptor-Mediated Endocytosis Cell->Internalization Imaging Fluorescence Microscopy Internalization->Imaging Visualization

Caption: Pathway for creating and using a targeted bioimaging probe.

Surface Modification: Tailoring Interfacial Properties

The ability of organosilanes to form robust, self-assembled monolayers on various substrates makes them ideal for precisely controlling surface properties such as wettability, adhesion, and biocompatibility. This has significant implications for materials in contact with biological systems, as well as in coatings and composites.

Quantitative Data on Organosilane-Modified Surfaces
Organosilane PrecursorSubstrateProperty MeasuredResultApplicationReference
VinyltrimethoxysilanePolymer CompositesMechanical PropertiesEnhanced tensile strength and flexural modulusAutomotive parts, electronics[10][11][12]
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)SilicaSurface FunctionalizationCovalent attachment of epoxy groupsAdhesives, coatings, chromatography[13][14]
Phosphonate-type Pseudo-Grafted PrecursorSilicaPhosphorus ContentHigher than conventional phosphonic acid graftingHybrid materials[6][15]
Perfluorinated and other organosilanesSilicon WafersAnti-adhesive propertiesTunable with fluorescent markerSelf-cleaning and anti-graffiti coatings[8]
Experimental Protocol: Hydrophobization of Silica Surfaces with Vinyltrimethoxysilane

This protocol provides a general method for rendering a hydrophilic silica surface hydrophobic.

Materials:

  • Silica substrate (e.g., glass slide, silica nanoparticles)

  • Toluene (anhydrous)

  • Vinyltrimethoxysilane (VTMS)

  • Ethanol

Procedure:

  • Substrate Preparation:

    • Clean the silica substrate thoroughly by sonicating in ethanol and then water.

    • Activate the surface by treating with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).

    • Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Prepare a solution of VTMS in anhydrous toluene (e.g., 1-5% v/v).

    • Immerse the cleaned and dried silica substrate in the VTMS solution.

    • Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature or elevated temperature under an inert atmosphere.

    • Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.

    • Cure the silanized substrate in an oven (e.g., at 110°C for 1 hour) to promote the formation of a stable siloxane network.

  • Characterization:

    • Measure the water contact angle of the modified surface to quantify the change in hydrophobicity.

    • Use techniques like X-ray Photoelectron Spectroscopy (XPS) or FTIR to confirm the presence of the organosilane layer.

Logical Flow of Surface Modification

Surface_Modification_Flow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_char Characterization Substrate Hydrophilic Substrate (e.g., Silica) Cleaning Cleaning (Sonication) Substrate->Cleaning Activation Surface Activation (e.g., O2 Plasma) Cleaning->Activation Hydroxylated_Surface Hydroxylated Surface Activation->Hydroxylated_Surface Deposition Deposition Hydroxylated_Surface->Deposition Organosilane_Sol Organosilane Solution Organosilane_Sol->Deposition Curing Curing (Heat) Deposition->Curing Modified_Surface Modified Surface Curing->Modified_Surface Contact_Angle Contact Angle Measurement Modified_Surface->Contact_Angle XPS_FTIR XPS / FTIR Analysis Modified_Surface->XPS_FTIR

Caption: Logical flow for the surface modification of a substrate with an organosilane.

Catalysis: Engineering Active and Recyclable Catalysts

Organosilane precursors are employed to immobilize homogeneous catalysts onto solid supports, such as silica or magnetic nanoparticles. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The organic functional group of the silane can act as a ligand for a metal center or as an organocatalyst itself.

Quantitative Data on Organosilane-Based Catalytic Systems
Organosilane FunctionalizationCatalystSupportReactionKey Performance MetricReference
[3-(2-aminoethylaminopropyl)]trimethoxysilanePalladium NanoparticlesMesoporous Silica (SBA-15)Suzuki-Miyaura CouplingHigh catalytic activity, low Pd leaching[16]
Aminopropyl-functionalizedPalladium NanoparticlesSilica-Magnetite CompositeSuzuki-Miyaura CouplingRe-usable up to five cycles without loss of activity[17]
Proline-functionalized-----
Aminopropyl-functionalizedPalladium(0) NanoparticlesSilicaHexavalent Chromium Reduction-[18]
Experimental Protocol: Preparation of a Palladium Catalyst Supported on Aminopropyl-Functionalized Silica

This protocol describes the synthesis of a recyclable palladium catalyst for cross-coupling reactions.

Materials:

  • Silica support (e.g., SBA-15)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (anhydrous)

  • Palladium(II) chloride (PdCl₂)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water

Procedure:

  • Support Functionalization:

    • Activate the silica support by heating under vacuum to remove adsorbed water.

    • Reflux the activated silica in a solution of APTES in anhydrous toluene to graft aminopropyl groups onto the surface.

    • Wash the aminopropyl-functionalized silica (SiO₂-NH₂) thoroughly with toluene and ethanol and dry under vacuum.

  • Palladium Immobilization and Reduction:

    • Disperse the SiO₂-NH₂ in an aqueous solution of PdCl₂.

    • Stir the suspension to allow for the complexation of Pd(II) ions with the amine groups.

    • Slowly add a freshly prepared aqueous solution of NaBH₄ to the suspension to reduce the Pd(II) ions to Pd(0) nanoparticles.

    • Continue stirring for a few hours.

    • Collect the resulting catalyst (Pd@SiO₂-NH₂) by filtration, wash extensively with water and ethanol, and dry.

  • Catalytic Reaction (e.g., Suzuki-Miyaura Coupling):

    • In a reaction vessel, combine an aryl halide, a boronic acid, a base (e.g., K₂CO₃), and the Pd@SiO₂-NH₂ catalyst in a suitable solvent (e.g., ethanol/water).

    • Heat the reaction mixture at a specific temperature for the required time.

    • Monitor the reaction progress by techniques like TLC or GC.

    • After completion, separate the catalyst from the reaction mixture using filtration or centrifugation. The catalyst can be washed and reused for subsequent reactions.

Catalyst Synthesis and Recycling Workflow

Catalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_recycling Catalyst Recycling Silica Silica Support Silica_NH2 Amine-Functionalized Silica Silica->Silica_NH2 Functionalization APTES APTES APTES->Silica_NH2 Pd_Complex Pd(II) Complex on Silica Silica_NH2->Pd_Complex Complexation PdCl2 PdCl2 Solution PdCl2->Pd_Complex Catalyst Pd(0)@Silica-NH2 Catalyst Pd_Complex->Catalyst Reduction NaBH4 NaBH4 NaBH4->Catalyst Reaction Suzuki-Miyaura Coupling Catalyst->Reaction Reactants Reactants & Solvent Reactants->Reaction Products Products Reaction->Products Separation Separation (Filtration) Reaction->Separation Washing Washing Separation->Washing Reuse Reuse in New Reaction Washing->Reuse Reuse->Reaction

Caption: Workflow for the synthesis and recycling of a supported palladium catalyst.

Conclusion

The applications of novel organosilane precursors are vast and continue to expand. Their ability to bridge the gap between organic and inorganic materials provides a powerful toolkit for scientists and engineers. This guide has provided a glimpse into the potential of these molecules in key research areas, offering practical data and protocols to inspire and facilitate further innovation. As synthetic methods for creating more complex and functionalized organosilanes advance, so too will their impact on drug delivery, bioimaging, materials science, and catalysis.

References

A Technical Guide to the Discovery and Synthesis of Novel Silicon Carbide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of new silicon carbide (SiC) precursors. Silicon carbide is a highly sought-after material for a wide range of applications due to its exceptional properties, including high hardness, thermal conductivity, and chemical inertness. The development of novel precursors is crucial for advancing the production of SiC with tailored properties and for enabling new fabrication techniques. This document details the primary synthesis methodologies, presents key quantitative data for precursor comparison, outlines detailed experimental protocols, and visualizes the critical pathways and workflows involved in the process.

Synthesis Methodologies for Silicon carbide Precursors

The synthesis of silicon carbide ceramics predominantly relies on three major precursor-based approaches: Polymer-Derived Ceramics (PDCs), Sol-Gel processes, and Chemical Vapor Deposition (CVD). Each of these methods offers distinct advantages and challenges in controlling the final properties of the SiC material.

Polymer-Derived Ceramics (PDCs)

The PDC route involves the synthesis of a preceramic polymer, which is then shaped and pyrolyzed to yield a ceramic product.[1] This method is highly versatile, allowing for the fabrication of complex shapes and ceramic matrix composites.[1][2] Polycarbosilanes (PCS) are a prominent class of preceramic polymers for SiC.[3] These polymers typically contain a backbone of silicon and carbon atoms and can be synthesized through various chemical reactions.[1]

Modifications to the polymer backbone, such as the introduction of allyl groups to create allylhydridopolycarbosilane (AHPCS), can enhance the ceramic yield and lower the curing temperature.[4] Another approach involves the synthesis of cyano-polycarbosilane (PCSCN) through the hydrosilylation of PCS with acrylonitrile, which has been shown to increase the ceramic yield to over 80%. Polyphenylcarbosilane, synthesized from the thermal rearrangement of polymethylphenylsilane, offers an alternative route to SiC precursors.[2]

Sol-Gel Process

The sol-gel process provides a low-temperature route to synthesize SiC precursors with good chemical homogeneity and high purity.[5][6][7] This method typically involves the hydrolysis and condensation of silicon alkoxides, such as tetraethoxysilane (TEOS), in the presence of a carbon source.[5][8] Various carbon sources can be utilized, including phenolic resins, sugars, and even biomass like corn stover.[5][9] The resulting gel is then dried and pyrolyzed to form silicon carbide.[5] A two-step sol-gel process using oxalic acid and hexamethylenetetramine as catalysts has also been developed to create sulfur and chlorine-free SiC precursors.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a widely used technique for producing high-purity SiC films and coatings.[1][10] The process involves the thermal decomposition of volatile precursor gases onto a heated substrate.[11] Precursors for SiC CVD can be categorized as single-source or multi-source. Single-source precursors contain both silicon and carbon in the same molecule, with methyltrichlorosilane (CH₃SiCl₃, MTS) being a commonly used example.[1][11] Multi-source systems typically employ a silicon source gas, like silane (SiH₄), and a carbon source gas, such as a simple hydrocarbon. The choice of precursor and deposition conditions significantly influences the properties of the resulting SiC material.[12]

Data Presentation: Comparative Analysis of Silicon Carbide Precursors

The following tables summarize key quantitative data for various silicon carbide precursors, facilitating a comparative analysis of their performance and properties.

Precursor TypeSpecific PrecursorSynthesis MethodMolecular Weight (Mn)Softening Point (°C)Ceramic Yield (%)Pyrolysis Temperature (°C)Resulting Ceramic Phase
Polymer-Derived Polycarbosilane (PCS)Pyrolysis of Polydimethylsilane~700-72420-
Ceramics (PDCs) Polycarbosilane (PCS)From Polydimethylsilane1135-85900β-SiC
Polycarbosilane (PCS)-1400-1800140-150---
Allyl-substituted Hydridopolycarbosilane (AHPCS-15%)Grignard Coupling Reaction--88.11500β-SiC
Allylhydridopolycarbosilane (AHPCS)---70-72900-1500β-SiC
Cyano-polycarbosilane (PCSCN)Hydrosilylation of PCS-->80--
Liquid Polycarbosilane (allyl substituted)Grignard Coupling & Reductive Reaction--~771000-
PolyphenylcarbosilaneThermal Rearrangement of Polymethylphenylsilane2500 (Mw)----
Sol-Gel TEOS and Phenolic ResinSol-Gel---1550β-SiC
TEOS and "Green" Carbon Sources (e.g., sugar)Sol-Gel---800SiC nanocrystals
CVD Methyltrichlorosilane (MTS)Chemical Vapor Deposition---800-1100SiC

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of silicon carbide precursors.

Synthesis of Polycarbosilane (PCS) from Polydimethylsilane

Objective: To synthesize polycarbosilane (PCS) through the thermal decomposition of polydimethylsilane (PDMS).[13]

Materials:

  • Dimethyldichlorosilane (DMDCS)

  • Sodium metal

  • Xylene (solvent)

  • Methanol

  • Deionized water

  • Acetone

Procedure:

  • Synthesize polydimethylsilane (PDMS) by reacting dimethyldichlorosilane with sodium metal in xylene at 130°C for 7 hours under an inert atmosphere.[13]

  • After the reaction, quench any remaining sodium with methanol.

  • Wash the solid PDMS product with deionized water and acetone to remove NaCl and low molecular weight oligomers.[13]

  • Place the purified PDMS in a reaction vessel and heat it to 420°C for a specified time to induce the Kumada rearrangement, converting PDMS to PCS.[14]

  • The resulting polycarbosilane is a yellow-brown viscous product. Purify the PCS by heating under a nitrogen atmosphere at 250°C for 30 minutes to remove low molecular weight fractions.[13]

Sol-Gel Synthesis of SiC Precursor from TEOS and Phenolic Resin

Objective: To prepare a silicon carbide precursor gel using tetraethoxysilane (TEOS) and a phenolic resin as the silicon and carbon sources, respectively.[5][8]

Materials:

  • Tetraethoxysilane (TEOS)

  • Phenolic resin

  • Acetone (solvent)

  • Hydrochloric acid (HCl, catalyst)

  • Water

Procedure:

  • Dissolve TEOS and phenolic resin in acetone.[8]

  • Prepare a catalyst solution by dissolving hydrochloric acid in water.

  • Add the catalyst solution dropwise to the TEOS/resin/acetone solution while stirring. The hydrolysis reaction will generate ethanol, leading to a clear, single-phase solution.[8]

  • Heat the mixture to 70°C for 2 hours to promote further hydrolysis.[8]

  • Allow the solution to gel at a temperature between 40°C and 70°C.[8]

  • Dry the resulting gel to obtain the solid SiC precursor.

Characterization by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and ceramic yield of a preceramic polymer.[15][16]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample of the precursor material into the TGA sample pan.

  • Heat the sample in a controlled atmosphere (typically nitrogen or argon for pyrolysis) at a constant heating rate (e.g., 10°C/min).[17]

  • Record the mass of the sample as a function of temperature.

  • The TGA curve will show the decomposition steps of the polymer. The final residual mass at the end of the analysis (e.g., at 1000°C or 1500°C) represents the ceramic yield.[3][17]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the synthesis of silicon carbide precursors.

experimental_workflow_pdc cluster_synthesis Preceramic Polymer Synthesis cluster_processing Ceramic Processing Starting_Materials Starting Materials (e.g., Dimethyldichlorosilane, Sodium) Polymerization Polymerization (e.g., Wurtz coupling) Starting_Materials->Polymerization Preceramic_Polymer Preceramic Polymer (e.g., Polycarbosilane) Polymerization->Preceramic_Polymer Shaping Shaping (e.g., Fiber spinning, Molding) Preceramic_Polymer->Shaping Curing Curing (Cross-linking) Shaping->Curing Pyrolysis Pyrolysis (Inert Atmosphere) Curing->Pyrolysis SiC_Ceramic Silicon Carbide Ceramic Pyrolysis->SiC_Ceramic

Caption: Workflow for Polymer-Derived Ceramics (PDCs).

experimental_workflow_solgel Silicon_Alkoxide Silicon Alkoxide (e.g., TEOS) Sol_Formation Sol Formation (Hydrolysis & Condensation) Silicon_Alkoxide->Sol_Formation Carbon_Source Carbon Source (e.g., Phenolic Resin) Carbon_Source->Sol_Formation Gelation Gelation Sol_Formation->Gelation Drying Drying Gelation->Drying Pyrolysis Pyrolysis Drying->Pyrolysis SiC_Ceramic Silicon Carbide Ceramic Pyrolysis->SiC_Ceramic

Caption: Workflow for the Sol-Gel Synthesis of SiC.

logical_relationship_precursor_properties Precursor_Structure Precursor Molecular Structure - Backbone Composition - Functional Groups - Branching Processability Processability - Solubility - Viscosity - Spinnability Precursor_Structure->Processability Ceramic_Yield Ceramic Yield Precursor_Structure->Ceramic_Yield Synthesis_Parameters Synthesis Parameters - Temperature - Pressure - Catalyst Synthesis_Parameters->Precursor_Structure Final_SiC_Properties Final SiC Properties - Microstructure - Purity - Mechanical Properties Processability->Final_SiC_Properties Ceramic_Yield->Final_SiC_Properties

Caption: Key factors influencing final SiC properties.

References

Methodological & Application

Application Notes and Protocols: Methyl(2-methylsilylethyl)silane as a Precursor for Silicon Carbide (SiC) Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon carbide (SiC) films are of significant interest across various high-technology sectors due to their exceptional properties, including a wide bandgap, high thermal conductivity, excellent mechanical hardness, and chemical inertness. These characteristics make SiC an ideal material for applications in high-power and high-frequency electronics, microelectromechanical systems (MEMS), and as protective coatings in harsh environments. The choice of precursor is critical in the chemical vapor deposition (CVD) of SiC films, as it dictates the deposition process parameters and the quality of the resulting film.

While a variety of silicon and carbon-containing precursors are utilized for SiC film deposition, this document focuses on the application of methylsilane-based precursors. Although specific data on methyl(2-methylsilylethyl)silane is limited in publicly available literature, the following protocols and data for methylsilane (CH₃SiH₃) serve as a representative guide for the deposition of SiC films from a single-source methylsilane precursor. Methylsilanes are a class of organosilicon compounds that offer a 1:1 silicon-to-carbon ratio, which is advantageous for depositing stoichiometric SiC.

Data Presentation

The following tables summarize quantitative data for the deposition of polycrystalline 3C-SiC thin films on Si(100) wafers using methylsilane in a low-pressure chemical vapor deposition (LPCVD) process.

Table 1: Deposition Parameters for Polycrystalline 3C-SiC Films

ParameterValueReference
PrecursorMethylsilane (CH₃SiH₃)[1][2]
Substrate100 mm Si(100) wafers[1][2]
Deposition Temperature700 - 850 °C[1][2]
Reactor Pressure0.17 - 1.7 Torr[1][2]
Methylsilane Flow Rate30 SCCM[1][2]
Hydrogen (H₂) Dilution Gas Flow Rate240 SCCM[1][2]

Table 2: Resulting SiC Film Properties

PropertyValueConditionsReference
Crystalline StructurePolycrystalline 3C-SiC700 - 850 °C[2]
Residual Stress196 - 1377 MPaVaries with deposition pressure and temperature[1]
Young's Modulus~455 GPaOptimized low-stress film[1]
CompositionAmorphous Si₀.₅₃C₀.₄₇-[3]
Activation Energy of Deposition~230 kJ/mol-[3]

Experimental Protocols

The following is a detailed methodology for the deposition of SiC films using a methylsilane precursor in a horizontal hot-wall LPCVD reactor.

Protocol 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of Polycrystalline 3C-SiC Films

1. Substrate Preparation: a. Start with 100 mm single-crystal silicon (100) wafers. b. Perform a standard RCA clean to remove organic and inorganic contaminants from the wafer surface. c. Follow with a dilute hydrofluoric acid (HF) dip to remove the native oxide layer. d. Immediately load the cleaned wafers into the LPCVD reactor to minimize re-oxidation.

2. LPCVD System Preparation: a. The deposition is carried out in a horizontal hot-wall LPCVD furnace. b. Ensure the system is leak-tight and can achieve a base pressure in the mTorr range. c. The precursor, methylsilane (99.98% purity), and dilution gas, hydrogen (99.99% purity), are supplied through mass flow controllers (MFCs).

3. Deposition Process: a. Pump down the reactor to the desired base pressure. b. Ramp up the furnace temperature to the target deposition temperature (e.g., 800 °C). c. Introduce hydrogen gas at a controlled flow rate (e.g., 240 SCCM) to stabilize the pressure and temperature. d. Introduce the methylsilane precursor at a controlled flow rate (e.g., 30 SCCM) to initiate the deposition process. e. Maintain the deposition pressure at the desired setpoint (e.g., 0.17 Torr). f. The deposition time will depend on the desired film thickness. g. After the deposition is complete, stop the methylsilane flow and keep the hydrogen flowing while the furnace cools down. h. Once the reactor has cooled to a safe temperature, vent the chamber and unload the wafers.

4. Film Characterization: a. Thickness and Growth Rate: Measure the film thickness using ellipsometry or a stylus profilometer. Calculate the growth rate by dividing the thickness by the deposition time. b. Crystalline Structure: Analyze the film's crystallinity and phase using X-ray diffraction (XRD). c. Surface Morphology: Examine the surface roughness and grain structure using atomic force microscopy (AFM) and scanning electron microscopy (SEM). d. Composition: Determine the elemental composition and bonding characteristics using X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR). e. Mechanical Properties: Measure the residual stress using wafer curvature measurements.

Mandatory Visualizations

CVD_Process_Workflow cluster_prep Preparation Phase cluster_dep Deposition Phase cluster_char Characterization Phase sub_prep Substrate Cleaning (RCA + HF dip) sys_prep LPCVD System Purge and Leak Check temp_ramp Ramp to Deposition Temperature (e.g., 800°C) sys_prep->temp_ramp gas_intro Introduce H₂ Dilution Gas temp_ramp->gas_intro precursor_intro Introduce Methylsilane Precursor gas_intro->precursor_intro deposition SiC Film Growth precursor_intro->deposition cooldown Cool Down Under H₂ deposition->cooldown thickness Thickness Measurement (Ellipsometry) cooldown->thickness structure Structural Analysis (XRD) morphology Morphology Imaging (SEM, AFM) composition Compositional Analysis (XPS, FTIR) Precursor_to_Film_Properties cluster_precursor Precursor cluster_process CVD Process cluster_intermediates Reactive Intermediates cluster_film Resulting Film precursor This compound (Representative: Methylsilane) process Thermal Decomposition (Pyrolysis) precursor->process Introduction into reactor intermediates Si- and C-containing radicals process->intermediates High Temperature film SiC Thin Film intermediates->film Surface Reactions & Adsorption

References

Application Note: Chemical Vapor Deposition of Silicon Carbide from Methyl(2-methylsilylethyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the chemical vapor deposition (CVD) of silicon carbide (SiC) films utilizing Methyl(2-methylsilylethyl)silane as a single-source precursor. While specific experimental data for this particular precursor is not extensively available in published literature, this protocol has been developed based on established methodologies for SiC CVD from analogous single-source organosilicon precursors. The provided parameters and expected outcomes are derived from studies on compounds such as 1,3,5-trisilacyclohexane and 1,3-disilabutane, offering a robust starting point for process development. This application note is intended for researchers and scientists in materials science and semiconductor fabrication.

Introduction

Silicon carbide is a wide-bandgap semiconductor with exceptional properties, including high thermal conductivity, high breakdown electric field, and excellent mechanical hardness and chemical inertness. These characteristics make it a prime candidate for high-power, high-frequency, and high-temperature electronic devices, as well as for protective coatings in harsh environments. Chemical vapor deposition is a widely used technique for growing high-purity, uniform SiC thin films.

The use of single-source precursors, which contain both silicon and carbon in one molecule, simplifies the CVD process by eliminating the need to precisely control the flow rates of separate silicon- and carbon-containing gases. This compound, with its Si-C-C-Si backbone, is a promising candidate for a single-source precursor for SiC, potentially offering a favorable Si:C ratio for stoichiometric film growth.

Experimental Protocols

This section details a generalized protocol for the CVD of SiC films from this compound in a horizontal hot-wall CVD reactor.

Pre-Deposition Preparations
  • Substrate Cleaning:

    • Silicon (100) wafers are commonly used as substrates.

    • Perform a standard RCA clean or a piranha etch to remove organic and metallic contaminants.

    • Rinse thoroughly with deionized water and dry with high-purity nitrogen.

    • A final dip in dilute hydrofluoric acid (HF) is recommended to remove the native oxide layer immediately before loading into the reactor.

  • Precursor Handling:

    • This compound is a liquid at room temperature. It should be handled in an inert atmosphere (e.g., a glovebox) to prevent contamination.

    • Load the precursor into a stainless-steel bubbler.

    • Perform several freeze-pump-thaw cycles to degas the precursor before connecting it to the CVD system.

  • CVD System Preparation:

    • Load the cleaned substrates into the quartz tube of the CVD reactor.

    • Pump the reactor down to a base pressure of < 1 x 10-6 Torr.

    • Leak-check the system to ensure integrity.

    • Heat the precursor delivery lines to a temperature approximately 20-30°C above the bubbler temperature to prevent condensation.

Deposition Protocol
  • System Purge and Heat-up:

    • Purge the reactor with a high flow of an inert carrier gas (e.g., Argon or Hydrogen) for at least 30 minutes.

    • Ramp up the furnace to the desired deposition temperature under the carrier gas flow.

  • Precursor Delivery and Deposition:

    • Set the precursor bubbler to the desired temperature to control the vapor pressure.

    • Introduce the carrier gas through the bubbler at a controlled flow rate to transport the precursor vapor into the reactor.

    • Maintain the desired deposition pressure using a throttle valve and vacuum pump.

    • Commence the deposition for the predetermined duration to achieve the target film thickness.

  • Post-Deposition Cool-down:

    • After the deposition time has elapsed, stop the precursor flow by bypassing the bubbler.

    • Maintain the carrier gas flow while the furnace cools down to room temperature.

    • Once at room temperature, vent the reactor to atmospheric pressure with the carrier gas.

    • Unload the coated substrates.

Data Presentation

The following tables summarize typical process parameters and resulting film properties for SiC CVD from single-source organosilicon precursors, which can be used as a starting point for experiments with this compound.

Table 1: Typical CVD Process Parameters for SiC Deposition from Single-Source Organosilicon Precursors

ParameterRangeTypical ValueNotes
Deposition Temperature (°C)700 - 1400850Lower temperatures may result in amorphous films, while higher temperatures promote crystallinity.
Reactor Pressure (mTorr)100 - 760,000 (1 atm)200Low-pressure CVD (LPCVD) generally yields more uniform films.
Carrier GasArgon (Ar), Hydrogen (H₂)ArHydrogen can act as both a carrier and a reactant, influencing film chemistry.
Carrier Gas Flow Rate (sccm)50 - 500100Affects precursor partial pressure and residence time.
Precursor Bubbler Temp. (°C)25 - 6040Determines the vapor pressure of the precursor.
Deposition Time (min)15 - 12060Dictates the final film thickness.

Table 2: Expected Properties of SiC Films Grown from Single-Source Organosilicon Precursors

PropertyValue RangeMethod of Measurement
Deposition Rate (nm/min)1 - 50Ellipsometry, Profilometry
Film Composition (Si:C ratio)0.8 - 1.2X-ray Photoelectron Spectroscopy (XPS)
Refractive Index (at 633 nm)2.5 - 2.8Ellipsometry
Surface Roughness (RMS, nm)0.5 - 5.0Atomic Force Microscopy (AFM)
CrystallinityAmorphous to PolycrystallineX-ray Diffraction (XRD)
Hardness (GPa)20 - 30Nanoindentation

Visualizations

Experimental Workflow

CVD_Workflow cluster_prep Pre-Deposition cluster_dep Deposition Process cluster_post Post-Deposition sub_clean Substrate Cleaning prec_handle Precursor Handling sub_clean->prec_handle sys_prep System Preparation prec_handle->sys_prep purge_heat System Purge & Heat-up sys_prep->purge_heat Load Substrates prec_delivery Precursor Delivery purge_heat->prec_delivery deposition Film Deposition prec_delivery->deposition cooldown Cool-down deposition->cooldown Stop Precursor Flow unload Unload Samples cooldown->unload analysis Film Analysis (XPS, XRD, AFM, etc.) unload->analysis Characterization

Caption: Experimental workflow for SiC CVD.

Proposed Thermal Decomposition Pathway

Decomposition_Pathway cluster_initial Initial Decomposition cluster_secondary Secondary Reactions cluster_surface Surface Reactions precursor This compound (CH₃)H₂Si-CH₂-CH₂-SiH₃ rad1 •SiH₂(CH₂)₂SiH₂CH₃ + •H precursor->rad1 Si-H Cleavage rad2 CH₃SiH₂CH₂CH₂• + •SiH₃ precursor->rad2 Si-C Cleavage rad3 (CH₃)H₂Si• + •CH₂CH₂SiH₃ precursor->rad3 C-C Cleavage silylene Silylene Intermediates (:SiH₂, :SiHCH₃) rad1->silylene h2_elim H₂ Elimination rad1->h2_elim ethene Ethene Elimination (C₂H₄) rad2->ethene rad2->h2_elim rad3->silylene rad3->h2_elim surface_species Adsorbed SiₓCᵧHₙ Species silylene->surface_species ethene->surface_species h2_elim->surface_species sic_film SiC Film Growth surface_species->sic_film Dehydrogenation & Incorporation

Caption: Proposed decomposition of this compound.

Discussion

The thermal decomposition of this compound is expected to proceed through a complex series of gas-phase and surface reactions. The initial steps likely involve the homolytic cleavage of the weakest bonds, which are typically the Si-H and Si-C bonds, leading to the formation of various radical species. Subsequent reactions, such as β-hydride elimination, can lead to the formation of stable molecules like ethene and reactive intermediates such as silylenes. These species then adsorb onto the heated substrate surface and undergo further reactions, ultimately leading to the formation of a silicon carbide film.

The deposition temperature will be a critical parameter influencing the film properties. At lower temperatures, the precursor may not fully decompose, leading to the incorporation of hydrogen and the formation of amorphous, hydrogenated silicon carbide (a-SiC:H). As the temperature increases, more complete decomposition and enhanced surface mobility of adatoms will promote the formation of crystalline, stoichiometric SiC. The reactor pressure and carrier gas flow rate will also play significant roles by affecting the concentration of reactive species and their residence time in the hot zone.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the deposition of SiC thin films using this compound as a single-source precursor. The provided data and workflows, derived from analogous systems, serve as a valuable starting point for researchers. Successful deposition of high-quality SiC films will require systematic optimization of the key process parameters outlined herein. Further characterization of the resulting films will be essential to fully understand the relationship between the process conditions and the material properties.

Application Notes and Protocols for Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Silicon Carbide (SiC) using Methyl(2-methylsilylethyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deposition of silicon carbide (SiC) thin films using methyl(2-methylsilylethyl)silane as a single-source precursor in an atmospheric pressure chemical vapor deposition (APCVD) system. While this compound is a novel and not widely documented precursor for SiC deposition, this protocol offers a comprehensive starting point for research and development. The methodologies outlined herein are based on established principles of APCVD for SiC growth from other single-source organosilicon precursors. The provided experimental parameters are proposed based on theoretical understanding and may require optimization for specific applications.

Introduction

Silicon carbide is a wide-bandgap semiconductor with exceptional physical and electronic properties, including high thermal conductivity, high breakdown electric field, and excellent chemical inertness. These properties make it a prime candidate for high-power, high-frequency, and high-temperature electronic devices, as well as for protective coatings in harsh environments. Chemical vapor deposition (CVD) is a widely used technique for growing high-quality SiC films.

This application note focuses on the use of a novel single-source precursor, this compound (M(2-MSES)), for the APCVD of SiC. Single-source precursors are advantageous as they contain both silicon and carbon in one molecule, simplifying the delivery process and potentially offering lower deposition temperatures.

Experimental Setup

A horizontal hot-wall APCVD reactor is recommended for this process. The system consists of a quartz tube furnace, a gas delivery system with mass flow controllers (MFCs), a precursor delivery system, and an exhaust/scrubber system.

Key Components:

  • Reactor: A high-purity quartz tube with a minimum diameter of 50 mm.

  • Heating: A three-zone furnace capable of reaching temperatures up to 1400°C.

  • Substrate Holder: A graphite susceptor, often coated with SiC.

  • Gas Control: Mass flow controllers for precise control of carrier and purge gases (e.g., hydrogen, argon).

  • Precursor Delivery: A bubbler system to vaporize the liquid M(2-MSES) precursor, maintained at a constant temperature.

  • Exhaust: A system to handle and neutralize unreacted precursor and reaction byproducts.

Proposed Experimental Protocol

This protocol describes a general procedure for the APCVD of SiC on a silicon (Si) wafer.

3.1. Substrate Preparation

  • Clean a 2-inch p-type Si (100) wafer using a standard RCA cleaning procedure to remove organic and metallic contaminants.

  • Perform a final dip in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) to remove the native oxide layer and hydrogen-terminate the surface.

  • Immediately load the cleaned wafer into the CVD reactor to minimize re-oxidation.

3.2. Deposition Process

  • System Purge: Purge the reactor with a high flow of an inert gas (e.g., Argon at 1000 sccm) for at least 30 minutes to remove residual air and moisture.

  • Heating: Ramp up the furnace temperature to the desired deposition temperature (e.g., 1200°C) under a continuous flow of the carrier gas (e.g., Hydrogen at 500 sccm).

  • Precursor Introduction:

    • Heat the M(2-MSES) bubbler to a stable temperature (e.g., 40°C) to ensure a constant vapor pressure.

    • Once the deposition temperature is stable, divert a controlled flow of the carrier gas through the bubbler (e.g., 10-50 sccm) to transport the precursor vapor into the reactor.

  • Deposition: Maintain the deposition conditions for the desired duration to achieve the target film thickness.

  • Cool-down:

    • After the deposition time has elapsed, switch off the precursor flow by bypassing the bubbler.

    • Turn off the furnace and allow the system to cool down to room temperature under a continuous flow of the carrier gas.

  • Unloading: Once at room temperature, purge the reactor with an inert gas before unloading the coated substrate.

Data Presentation: Hypothetical Experimental Parameters

The following tables summarize proposed starting parameters for the APCVD of SiC using M(2-MSES). These values are theoretical and should be optimized experimentally.

ParameterProposed RangeUnitNotes
Deposition Temperature 1100 - 1350°CHigher temperatures generally improve crystallinity.
Reactor Pressure 760 (Atmospheric)Torr
Substrate Si (100)-Other substrates like SiC or sapphire can also be used.
Precursor M(2-MSES)-
Precursor Bubbler Temp. 30 - 60°CControls the precursor vapor pressure and concentration.
Carrier Gas Hydrogen (H₂)-Argon can be used as an alternative or in combination with H₂.
Carrier Gas Flow Rate 200 - 1000sccmAffects residence time and boundary layer thickness.
Precursor Flow Rate 5 - 50sccmCarrier gas flow through the bubbler.
Deposition Time 30 - 120minDetermines the final film thickness.

Table 1: Proposed Process Parameters for APCVD of SiC using M(2-MSES).

PropertyExpected OutcomeCharacterization Technique
Deposition Rate 1 - 10 µm/hrSEM (cross-section)
Film Thickness 0.5 - 20 µmEllipsometry, SEM
Crystallinity Polycrystalline or single-crystal (epitaxial)XRD, TEM
Surface Morphology Smooth, with potential for step-flow growthSEM, AFM
Stoichiometry (Si:C) ~1:1XPS, EDX
Defect Density Dependent on growth conditionsTEM, Etching Studies

Table 2: Expected Film Properties and Characterization Methods.

Visualizations

Experimental Workflow

APCVD_Workflow cluster_prep Preparation cluster_process APCVD Process cluster_post Post-Deposition sub_prep Substrate Cleaning (RCA) load Load Substrate into Reactor sub_prep->load purge System Purge (Ar) load->purge heat Heat to Deposition Temp. (H2 flow) purge->heat precursor Introduce M(2-MSES) Precursor heat->precursor deposit SiC Film Deposition precursor->deposit cooldown Cool Down under H2 deposit->cooldown unload Unload Coated Substrate cooldown->unload characterize Film Characterization unload->characterize

Caption: APCVD experimental workflow for SiC deposition.

Proposed Decomposition Pathway

Decomposition_Pathway precursor This compound (Gas Phase) intermediates Reactive Intermediates (e.g., silylenes, carbenes) precursor->intermediates Thermal Decomposition surface_species Adsorbed Species on Substrate Surface intermediates->surface_species Surface Adsorption sic_film SiC Thin Film (Solid) surface_species->sic_film Surface Reaction & Incorporation byproducts Volatile Byproducts (e.g., H2, CH4) surface_species->byproducts Desorption

Caption: Proposed thermal decomposition pathway for M(2-MSES).

Safety Precautions

  • Precursor Handling: this compound is likely flammable and may be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Gases: Hydrogen is extremely flammable. Ensure all gas lines are leak-checked. Argon is an asphyxiant.

  • High Temperatures: The furnace operates at very high temperatures, posing a burn hazard.

  • Exhaust: Reaction byproducts may be toxic and/or pyrophoric. Ensure the exhaust is properly scrubbed.

Conclusion

This document provides a foundational protocol for the investigation of this compound as a precursor for the APCVD of SiC. The successful deposition of high-quality SiC films will require systematic optimization of the parameters outlined. Researchers are encouraged to use this guide as a starting point for their experimental design and to perform a thorough characterization of the resulting films to understand the structure-property relationships.

Application Notes and Protocols for the Deposition of Epitaxial Silicon Carbide Films Using Single-Source Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of epitaxial silicon carbide (SiC) films utilizing single-source precursors. This method offers significant advantages, including improved stoichiometric control and lower deposition temperatures compared to traditional chemical vapor deposition (CVD) techniques that use separate silicon and carbon sources.[1][2]

Introduction to Single-Source Precursors for SiC Deposition

The use of single-source precursors, molecules containing both silicon and carbon atoms, simplifies the CVD process for SiC films.[1][2] This approach can lead to a more controlled 1:1 ratio of silicon to carbon in the resulting film, which is crucial for achieving high-quality, stoichiometric SiC.[1][2] Furthermore, these precursors can enable lower growth temperatures, making the process more compatible with various substrates and reducing the risk of thermal damage and defect formation.[1][3] Common single-source precursors include organosilanes such as 1,3-disilabutane (DSB), diethylmethylsilane (DEMS), and 1,3,5-trisilacyclohexane (TSCH).[1][4][5][6]

Experimental Data Summary

The following tables summarize key experimental parameters and results from various studies on the deposition of epitaxial SiC films using different single-source precursors.

Table 1: Deposition Parameters for Various Single-Source Precursors

PrecursorSubstrateDeposition Temperature (°C)PressureCarrier GasResulting Film TypeReference
1,3-disilabutane (DSB)Si(001), Si(111)750 - 1000150 mTorrNoneCubic (3C-SiC)[1][7]
Diethylmethylsilane (DEMS)Si(100), Si(111)780 - 10001.0 x 10⁻⁵ TorrNoneCubic (3C-SiC)[4][8][9]
Bis(trimethylsilyl)methane (BTMSM)Si(100), Si(111)900 - 1380--Cubic (3C-SiC), 4H-SiC[8][9][10]
1,3,5-trisilacyclohexane (TSCH)c-Si (100)650 - 850--Stoichiometric SiC[5][6]
Methylsilane (CH₃SiH₃)-----[2]
Methyltrichlorosilane (CH₃SiCl₃)Si(100)-Low PressureH₂3C-SiC[2][11]
1,2-disilylethane (DSE)-1290Atmospheric-Beta (β)-SiC[12]
Hexamethyldisilane (HMDS)Si(100), Si(111)1150 - 1250-H₂3C-SiC[13]

Table 2: Properties of Epitaxial SiC Films Grown from Single-Source Precursors

PrecursorFilm ThicknessGrowth RateCrystalline QualityStoichiometry (Si:C)Reference
1,3-disilabutane (DSB)~0.2 µm0.45 µm/h (at 750°C)Single-crystalline, crack-free~1:1[1][7]
Diethylmethylsilane (DEMS)--Epitaxial, highly oriented1:1.2 (Carbon-rich surface at 900°C)[4][8][9]
1,3,5-trisilacyclohexane (TSCH)--Defect- and H-free (at ≥750°C)~1:1[5][6]
1,2-disilylethane (DSE)-up to 10 µm/hrEpitaxial-[12]

Experimental Protocols

General Protocol for Metal-Organic Chemical Vapor Deposition (MOCVD) of SiC Films

This protocol provides a general framework for the deposition of epitaxial SiC films using a single-source precursor in a MOCVD reactor. Specific parameters should be adjusted based on the chosen precursor and desired film characteristics, as detailed in Table 1.

Materials and Equipment:

  • MOCVD Reactor

  • Silicon substrates (e.g., Si(100) or Si(111))

  • Single-source precursor (e.g., 1,3-disilabutane)

  • Solvents for substrate cleaning (e.g., acetone, methanol, deionized water)

  • Hydrofluoric acid (HF) solution for native oxide removal

  • Characterization equipment (e.g., XRD, SEM, TEM, AES, RBS)[1][8]

Procedure:

  • Substrate Preparation:

    • Clean the silicon substrates by ultrasonicating in acetone, methanol, and deionized water.

    • Remove the native oxide layer by dipping the substrates in a dilute HF solution.

    • Immediately load the cleaned substrates into the MOCVD reactor to prevent re-oxidation.

  • Deposition Process:

    • Evacuate the reactor chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁸ Torr.

    • Heat the substrate to the desired deposition temperature (refer to Table 1).

    • Introduce the single-source precursor into the chamber at a controlled flow rate. For liquid precursors, a carrier gas may or may not be used.[1][4]

    • Maintain the desired pressure and temperature for the duration of the deposition to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor flow and cool down the reactor to room temperature under vacuum or in an inert atmosphere.

    • Remove the coated substrates for characterization.

  • Characterization:

    • Analyze the crystalline structure and orientation of the grown films using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).[1][8]

    • Examine the surface morphology and thickness using Scanning Electron Microscopy (SEM).[1]

    • Determine the elemental composition and stoichiometry using Auger Electron Spectroscopy (AES) and Rutherford Backscattering Spectroscopy (RBS).[1]

Visualizations

Experimental Workflow for SiC Deposition

G cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition & Characterization sub_clean Substrate Cleaning (Acetone, Methanol, DI Water) hf_dip HF Dip (Native Oxide Removal) sub_clean->hf_dip load Load into Reactor hf_dip->load evacuate Evacuate Chamber load->evacuate heat Heat Substrate evacuate->heat precursor Introduce Single-Source Precursor heat->precursor deposit Deposition precursor->deposit cool Cool Down deposit->cool unload Unload Substrate cool->unload characterize Film Characterization (XRD, SEM, TEM, etc.) unload->characterize

Caption: Workflow for epitaxial SiC film deposition.

Logic Diagram for Precursor Selection

G cluster_input Desired Film Properties cluster_precursor Precursor Choice cluster_output Example Precursors temp Low Deposition Temperature precursor Select Appropriate Single-Source Precursor temp->precursor stoich Stoichiometric Control (1:1 Si:C) stoich->precursor cryst High Crystalline Quality cryst->precursor tsch TSCH precursor->tsch < 850°C dsb DSB precursor->dsb < 1000°C dems DEMS precursor->dems < 1000°C

Caption: Precursor selection logic for SiC deposition.

References

Lack of Specific Data on Methyl(2-methylsilylethyl)silane for Surface Modification Applications

Author: BenchChem Technical Support Team. Date: November 2025

Dear Researcher,

Our comprehensive search for information on the role of Methyl(2-methylsilylethyl)silane in the surface modification of substrates for research, scientific, and drug development applications did not yield sufficient data to create the detailed Application Notes and Protocols you requested. The scientific literature and publicly available resources contain very limited information regarding the use of this specific silane for the types of applications relevant to your field.

The search results primarily identified this compound as a precursor for thin-film deposition techniques, such as atomic layer deposition, which is distinct from the surface modification and functionalization protocols typically employed in biomedical and materials science research. There is a notable absence of published experimental protocols, quantitative surface analysis data, or established signaling pathway interactions related to the use of this compound for surface modification of substrates.

Due to this lack of specific and detailed information, we are unable to provide the comprehensive Application Notes, Protocols, and data visualizations you requested for this compound.

Alternative: Application Notes for Widely Used Silanes in Surface Modification

To provide you with a valuable and actionable resource, we propose to create the detailed Application Notes and Protocols for a selection of more common and extensively documented silanes that are widely used for surface modification in your areas of interest. These silanes have a proven track record and a wealth of published data, which would allow for the creation of a thorough and practical guide.

We can provide detailed information on silanes such as:

  • 3-Aminopropyl)triethoxysilane (APTES): Widely used for introducing amine functional groups for subsequent biomolecule conjugation.

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS): Commonly used for attaching molecules to gold surfaces and creating self-assembled monolayers.

  • Glycidoxypropyl)trimethoxysilane (GPTMS): Utilized for its reactive epoxy group to immobilize proteins and other ligands.

  • Octadecyltrichlorosilane (OTS): A standard for creating hydrophobic and well-ordered self-assembled monolayers.

Would you be interested in receiving detailed Application Notes and Protocols for these or other commonly used silanes for surface modification? This would include the data presentation, experimental protocols, and visualizations as per your original request. Please let us know how you would like to proceed.

Application Note: Experimental Setup for Thermal Decomposition of Organosilane Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the experimental setup and execution of thermal decomposition of various organosilane precursors. The focus is on the synthesis of advanced ceramic materials such as silicon dioxide (SiO₂), silicon carbide (SiC), and silicon carbonitride (SiCN).

Introduction

Organosilane precursors are a versatile class of compounds used extensively in materials science for the production of high-performance ceramic coatings and powders. Thermal decomposition, or pyrolysis, is a fundamental process used to convert these polymer or liquid precursors into a final ceramic form. This method is central to techniques like Chemical Vapor Deposition (CVD) and bulk polymer-to-ceramic conversion. The precise control of experimental parameters during pyrolysis is critical to achieving the desired material properties, including composition, crystallinity, and microstructure.

This note details the experimental setups, specific protocols for different precursor types, and the analytical methods used to characterize the process and products.

General Experimental Setup: Pyrolysis and Chemical Vapor Deposition (CVD)

The thermal decomposition of organosilane precursors is typically carried out in a controlled-atmosphere furnace or a chemical vapor deposition (CVD) reactor. While specific configurations vary, the core components and workflow are generally consistent.

A typical setup consists of a gas delivery system, a precursor vaporization unit (for liquid precursors), a heated reactor, and an exhaust system. For CVD processes, a vacuum system is integrated to control the deposition pressure.

cluster_gas Gas & Precursor Delivery cluster_reactor Reaction Zone cluster_exhaust Exhaust & Analysis gas_source Inert/Reactive Gas (N2, Ar, H2, NH3) mfc Mass Flow Controllers gas_source->mfc furnace Tube Furnace / CVD Reactor (Heated to T > 400°C) mfc->furnace Controlled Gas Flow precursor_vessel Precursor Vessel (Bubbler/Vaporizer) substrate Substrate (for CVD) or Crucible (for bulk) pressure_ctrl Pressure Gauge & Vacuum Pump furnace->pressure_ctrl Gaseous Products analysis Online Analysis (e.g., Mass Spec.) furnace->analysis exhaust Exhaust / Scrubber pressure_ctrl->exhaust

Caption: General experimental workflow for thermal decomposition/CVD.

Experimental Protocols

Protocol 1: Bulk Pyrolysis of Polysilazanes for SiCN/Si₃N₄ Ceramics

Polysilazanes are preceramic polymers that yield silicon carbonitride or silicon nitride upon pyrolysis. This protocol is based on bulk pyrolysis in a tube furnace.

Methodology:

  • Sample Preparation: Load the liquid or solid polysilazane sample into a quartz or alumina crucible inside a nitrogen-filled glovebox to prevent exposure to moisture.[1]

  • Furnace Setup: Transfer the crucible to the center of a quartz tube furnace.

  • Purging: Evacuate the tube and backfill with a high-purity inert gas, such as nitrogen or argon. Repeat this cycle several times to ensure an inert atmosphere.[1]

  • Heating Program:

    • Establish a steady flow of the inert gas (e.g., 60 mL/min of N₂).[1]

    • Heat the furnace to a cross-linking temperature (100-300 °C) to solidify the polymer and prevent it from vaporizing.[2]

    • Ramp the temperature to the final pyrolysis temperature, typically between 800 °C and 1500 °C, at a controlled rate (e.g., 0.5 °C/min).[1][3]

    • Hold at the target temperature for a set duration (e.g., 3 hours) to ensure complete conversion.[1]

  • Cooling: Cool the furnace naturally to room temperature under the inert gas flow.

  • Characterization: The resulting ceramic product can be analyzed for ceramic yield, density, porosity, and crystalline phases using techniques like TGA, XRD, and SEM.[3]

start Start: Polysilazane Precursor prep Load Sample in Crucible (Inert Atmosphere) start->prep furnace Place in Tube Furnace prep->furnace purge Evacuate & Purge with N2/Ar furnace->purge heat Heat to 800-1500°C (Controlled Ramp) purge->heat hold Isothermal Hold (e.g., 3 hours) heat->hold cool Cool to Room Temp hold->cool end End: SiCN/Si3N4 Ceramic cool->end

Caption: Workflow for the bulk pyrolysis of polysilazane precursors.

Quantitative Data: Polysilazane Pyrolysis

Precursor SystemPyrolysis Temperature (°C)AtmosphereCeramic Yield (%)Resulting CeramicPorosity (%)Reference
Polysilazane (PSZ)800Nitrogen-Amorphous SiCN-[1]
PSZ / Polycarbosilane (PCS)1300Nitrogen77.1Amorphous Si-N-C24.0[3]
PSZ / PCS1500Nitrogen-α-Si₃N₄ + nanocrystalline SiC-[3]
Vinylic Polysilazanes> 900Argon-Amorphous SiCN + free carbon-[4]
Protocol 2: Low-Pressure CVD of Tetraethoxysilane (TEOS) for SiO₂ Films

TEOS is a widely used liquid precursor for depositing high-quality silicon dioxide films, especially in the semiconductor industry. This protocol describes a typical cold-wall Low-Pressure Chemical Vapor Deposition (LPCVD) process.

Methodology:

  • Substrate Preparation: Place a suitable substrate (e.g., silicon wafer) inside the cold-wall CVD reactor.

  • Precursor Delivery:

    • Heat the TEOS liquid in a bubbler to a controlled temperature (e.g., 50-80 °C) to generate sufficient vapor pressure.

    • Use a carrier gas (e.g., N₂) to transport the TEOS vapor to the reaction chamber. Control the flow rates precisely using mass flow controllers.

  • Deposition Conditions:

    • Heat the substrate to the desired deposition temperature, typically ranging from 600 to 800 °C (873 to 1073 K).[5]

    • Evacuate the chamber to a low base pressure and then establish a stable deposition pressure by balancing gas inflow and pumping speed.

  • Film Growth: Introduce the TEOS vapor into the chamber. The TEOS molecules thermally decompose on the hot substrate surface to form a conformal SiO₂ film. The reaction rate typically shows a first-order dependence on TEOS pressure.[5]

  • Termination: Stop the precursor flow and cool the system down under an inert gas or vacuum.

cluster_input Inputs cluster_process LPCVD Process cluster_output Output teos TEOS Precursor Liquid in Bubbler reactor Cold-Wall Reactor Heated Substrate (600-800°C) Low Pressure teos->reactor Vapor Flow carrier Carrier Gas N2 or Ar carrier->reactor Controlled Flow substrate Substrate e.g., Si Wafer substrate->reactor:h Positioned Inside film {Conformal SiO2 Film} reactor:p->film Surface Decomposition

Caption: Logical diagram for the LPCVD of SiO₂ from a TEOS precursor.

Quantitative Data: TEOS Thermal Decomposition

ParameterValue / RangeDescriptionReference
Deposition Temperature873 - 1073 K (600 - 800 °C)Temperature of the substrate for film growth.[5]
Apparent Activation Energy90 ± 16 kJ/molEnergy barrier for the surface decomposition reaction.[5]
Reaction OrderFirst OrderDeposition rate dependence on TEOS partial pressure.[5]
Intermediate FormationGas-phase reactionA three-step model suggests an intermediate forms in the gas phase before surface adsorption and decomposition.[6]
Protocol 3: Pyrolysis of Polysiloxane Precursor for SiC Ceramics

Polysiloxanes can be converted into silicon carbide or silicon oxycarbide (SiOC) ceramics. The process often involves a low-temperature cross-linking step to increase the ceramic yield, followed by high-temperature pyrolysis.

Methodology:

  • Cross-linking: Heat the polysiloxane precursor (e.g., Silres H62C) in air at a relatively low temperature (e.g., 200 °C) to induce cross-linking. This step transforms the tractable polymer into an infusible solid.[7]

  • Pyrolysis Setup: Place the cross-linked sample in a high-temperature furnace with a graphite heating element for temperatures above 1400 °C.[1][7]

  • Inert Atmosphere: Purge the furnace thoroughly with argon to create an inert environment.

  • Heating Program:

    • Heat the sample to the final pyrolysis temperature at a controlled rate (e.g., 1 K/min).[7]

    • Pyrolysis is performed in stages. An initial step to 1000 °C completes the organic-to-inorganic conversion.[7]

    • For crystallization, the resulting amorphous ceramic is subsequently heated to higher temperatures, such as 1400 °C or 1700 °C.[7]

    • Hold at the final temperature for at least 1 hour.[7]

  • Analysis: During the heating process, evolved gases can be analyzed using coupled Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) to understand the decomposition pathways. The final product is analyzed by XRD to determine its crystalline structure.[7]

Quantitative Data: Polysiloxane Pyrolysis for SiC

ParameterValue / RangeDescriptionReference
PrecursorPolysiloxane (Silres H62C)A commercial preceramic polymer.[7]
Cross-linking Temperature~200 °C (in air)To render the polymer infusible before pyrolysis.[7]
Pyrolysis Temperature1000 - 1700 °CFor conversion to amorphous and then crystalline ceramic.[7]
Ceramic Yield~72.5%Mass percentage of precursor converted to ceramic.[7]
Evolved Gases (TGA-MS)H₂, CH₄, CH₃SiHMajor gaseous byproducts released during decomposition.[7]
Final Crystalline Phase3C-SiC (at 1700 °C)The cubic polytype of silicon carbide.[7]

References

Application Notes and Protocols for Monitoring SiC Film Growth from Silane Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key analytical techniques for monitoring the growth and characterizing the properties of Silicon Carbide (SiC) thin films synthesized from silane-based precursors. The following sections detail both in-situ (real-time) and ex-situ (post-deposition) methods, offering comprehensive experimental protocols and data interpretation guidelines.

Introduction to SiC Film Growth and Monitoring

Silicon carbide is a wide-bandgap semiconductor with exceptional physical and electronic properties, making it ideal for high-power, high-frequency, and high-temperature applications. The quality of SiC films grown from silane (SiH₄) and a carbon source (e.g., propane, methane) via Chemical Vapor Deposition (CVD) is critically dependent on precise control over the growth process.[1][2] Real-time monitoring and post-growth characterization are essential to ensure desired film properties such as crystallinity, thickness, surface morphology, and chemical composition.

This document outlines several key analytical techniques, providing the fundamental principles, typical experimental setups, and data interpretation for each.

In-Situ Monitoring Techniques

In-situ techniques provide real-time feedback on the film growth process, allowing for immediate adjustments to deposition parameters.

Spectroscopic Ellipsometry (SE)

Experimental Protocol: In-Situ Spectroscopic Ellipsometry

  • System Integration: The ellipsometer (composed of a light source, polarizer, detector, and analyzer) is mounted onto the CVD chamber with optical viewports angled appropriately for reflection off the substrate.

  • Initial Substrate Measurement: Before initiating the growth process, a baseline ellipsometric measurement of the bare substrate is performed to determine its optical properties.

  • Data Acquisition: During film growth, ellipsometric parameters (Ψ and Δ) are continuously acquired over a range of wavelengths (typically UV-Vis-NIR).

  • Modeling and Analysis: A multi-layer optical model (e.g., substrate/interface layer/SiC film/surface roughness layer) is used to fit the experimental data. The Bruggeman effective medium approximation can be used to model the surface roughness. The thickness and refractive index of the SiC film are extracted by minimizing the difference between the measured and modeled data.

  • Real-Time Feedback: The calculated film thickness and growth rate can be plotted in real-time to monitor the deposition process and determine the endpoint.

Ex-Situ Characterization Techniques

Ex-situ techniques are used to characterize the properties of the SiC film after the deposition process is complete.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the chemical bonds present in the SiC film. It is particularly useful for detecting Si-C bonds, as well as Si-H, C-H, and Si-O bonds which can be incorporated during the deposition process.[4][5]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small piece of the SiC-coated wafer is used for analysis. If the substrate is opaque to infrared radiation, a reflective measurement setup is required. For transparent substrates like high-resistivity silicon, a transmission measurement is preferred.

  • Background Spectrum: A background spectrum of the bare substrate is collected to subtract its contribution from the final spectrum.

  • Sample Spectrum: The FTIR spectrum of the SiC film is recorded, typically in the mid-infrared range (400-4000 cm⁻¹).[4]

  • Data Analysis: The absorbance spectrum is analyzed to identify characteristic vibrational modes. The key peak for SiC is the stretching vibration of the Si-C bond, which appears around 780-800 cm⁻¹.[4][5] Gaussian fitting can be used to deconvolve overlapping peaks and quantify the relative amounts of different bonds.[4]

Quantitative Data from FTIR Spectroscopy

Vibrational ModeWavenumber (cm⁻¹)InterpretationReference
Si-C Stretch~780 - 800Primary indicator of SiC formation.[4][5]
Si-H Wag~640Presence of hydrogen bonded to silicon.[6]
Si-H Stretch~2100Indicates hydrogen incorporation in the film.[4]
C-Hn Stretch~2800 - 3000Presence of hydrogen bonded to carbon.[4]
Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to investigate the crystalline structure and quality of the SiC film. It can distinguish between different SiC polytypes (e.g., 3C-SiC, 4H-SiC, 6H-SiC) and assess the degree of crystallinity and presence of defects.[7][8]

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: The SiC-coated wafer is placed on the microscope stage of the Raman spectrometer.

  • Laser Excitation: The sample is illuminated with a monochromatic laser (e.g., 325 nm or 532 nm). The laser power should be kept low to avoid sample heating and damage.

  • Signal Collection: The scattered light is collected and passed through a filter to remove the strong Rayleigh scattered light. The remaining Raman scattered light is dispersed by a grating and detected.

  • Data Analysis: The Raman spectrum is analyzed for the characteristic phonon modes of SiC. For 3C-SiC, the transverse optical (TO) and longitudinal optical (LO) phonon modes are typically observed around 796 cm⁻¹ and 972 cm⁻¹, respectively.[9][10] The full width at half maximum (FWHM) of these peaks provides information about the crystalline quality.

Quantitative Data from Raman Spectroscopy

Phonon ModeWavenumber (cm⁻¹)SiC PolytypeInterpretationReference
Transverse Optical (TO)~794 - 7973C-SiCIndicates the presence of cubic SiC.[9]
Longitudinal Optical (LO)~970 - 9733C-SiCConfirms the cubic SiC phase.[9]
X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystal structure, orientation, and grain size of the SiC film.[11]

Experimental Protocol: X-ray Diffraction

  • Sample Mounting: The SiC-coated wafer is mounted on the goniometer of the XRD system.

  • X-ray Generation: A monochromatic X-ray beam (typically Cu Kα with λ = 1.5418 Å) is directed at the sample.[6]

  • Diffraction Measurement: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A common scanning range for SiC is 20° to 80°.

  • Data Analysis: The positions of the diffraction peaks are used to identify the crystal structure and orientation by comparing them to standard diffraction patterns (e.g., from the ICDD database). The Scherrer equation can be used to estimate the crystallite size from the peak broadening.[6]

Quantitative Data from X-ray Diffraction for 3C-SiC

Miller Indices (hkl)2θ (°)InterpretationReference
(111)~35.7Indicates the presence of the cubic 3C-SiC phase.[6][12]
(220)~60.0Confirms the 3C-SiC crystal structure.[6][12]
(311)~71.8Further confirmation of the 3C-SiC phase.[6][12]
Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the film surface.[13] It is used to quantify surface roughness and visualize grain structure.[14]

Experimental Protocol: Atomic Force Microscopy

  • Sample Preparation: A small piece of the SiC-coated wafer is mounted on a sample holder.

  • Cantilever Selection: An appropriate AFM cantilever and tip are selected based on the desired imaging mode and expected surface features.

  • Imaging Mode: Tapping mode is commonly used for imaging SiC films to minimize sample damage.[15]

  • Image Acquisition: The tip is brought into close proximity with the sample surface, and the cantilever's movement is monitored as it scans across the surface. This movement is used to construct a 3D topographical map.

  • Data Analysis: The AFM software is used to analyze the images and calculate surface roughness parameters, such as the root-mean-square (RMS) roughness.[16] Grain size and morphology can also be analyzed.

Quantitative Data from Atomic Force Microscopy

ParameterTypical Values for SiC FilmsInterpretationReference
RMS Roughness< 1 nm to > 10 nmA measure of the surface smoothness. Lower values are generally desirable for device applications.[15][16]
Grain Size10s of nm to micronsIndicates the size of the crystalline domains on the surface.[14]

Visualized Workflows and Relationships

Experimental_Workflow cluster_growth SiC Film Growth (CVD) cluster_insitu In-Situ Monitoring cluster_exsitu Ex-Situ Characterization cluster_properties Film Properties Growth Silane + Carbon Precursor on Substrate SE Spectroscopic Ellipsometry Growth->SE Real-time FTIR FTIR Spectroscopy Growth->FTIR Raman Raman Spectroscopy Growth->Raman XRD X-Ray Diffraction Growth->XRD AFM Atomic Force Microscopy Growth->AFM Thickness Thickness & Growth Rate SE->Thickness Bonding Chemical Bonding FTIR->Bonding Crystallinity Crystallinity & Polytype Raman->Crystallinity XRD->Crystallinity Morphology Surface Morphology AFM->Morphology

Caption: Experimental workflow for SiC film growth and characterization.

Technique_Property_Relationship cluster_techniques Analytical Techniques cluster_properties Measured Properties SE Spectroscopic Ellipsometry P1 Film Thickness SE->P1 P2 Growth Rate SE->P2 P3 Optical Constants SE->P3 FTIR FTIR P4 Chemical Bonds (Si-C, Si-H) FTIR->P4 Raman Raman P5 Crystallinity Raman->P5 P6 Polytype Identification Raman->P6 XRD XRD XRD->P5 P7 Crystal Orientation XRD->P7 P8 Grain Size XRD->P8 AFM AFM P9 Surface Roughness AFM->P9 P10 Surface Topography AFM->P10

Caption: Relationship between analytical techniques and measured SiC film properties.

References

Application of Methyl(2-methylsilylethyl)silane in Semiconductor Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl(2-methylsilylethyl)silane is an organosilicon compound with potential applications as a precursor in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-containing thin films for the semiconductor industry. Its unique molecular structure, featuring two silicon atoms bridged by an ethylene group and substituted with methyl groups, makes it a candidate for the deposition of silicon carbide (SiC), silicon carbonitride (SiCN), and low-k dielectric films. These materials are critical for the fabrication of advanced integrated circuits, offering properties such as high thermal stability, mechanical robustness, and tunable electronic characteristics.

This document provides detailed application notes and experimental protocols for the use of this compound in semiconductor manufacturing, drawing upon established methodologies for similar organosilane precursors.

Application Notes

This compound's structure suggests its utility as a single-source precursor for silicon carbide films, as it contains both silicon and carbon. The presence of the Si-CH2-CH2-Si backbone can influence the resulting film's composition and properties. By co-reacting with nitrogen sources like ammonia, it can also be used to deposit silicon carbonitride films. Furthermore, its potential to form porous or organosilicate glass (OSG) films makes it a candidate for low-k dielectric applications, which are essential for reducing RC delay in interconnects.

The choice of deposition technique, either CVD or ALD, will depend on the desired film properties. CVD is generally used for faster deposition of thicker films, while ALD offers precise thickness control at the atomic level, ideal for highly conformal coatings in advanced technology nodes.

Key Properties and Advantages:
  • Single-Source Precursor: Simplifies gas delivery systems and provides a consistent Si:C ratio for SiC deposition.

  • Liquid State: Likely a liquid at room temperature with sufficient vapor pressure for standard delivery methods.

  • Tailorable Film Composition: The film composition (SiC, SiCN, SiCOH) can be tuned by the choice of co-reactants (e.g., N2, O2, NH3) and process parameters.[1]

  • Potential for Low-Temperature Deposition: Plasma-enhanced CVD (PECVD) can be utilized for deposition at lower temperatures, which is crucial for temperature-sensitive substrates.

Experimental Protocols

The following are generalized protocols for the deposition of silicon-containing films using a bis(silyl)ethane precursor like this compound. The specific parameters should be optimized for the particular deposition system and desired film characteristics.

Protocol 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Carbide (SiC)

This protocol describes the deposition of an amorphous or polycrystalline SiC film.

1. Substrate Preparation:

  • Start with a clean silicon wafer (or other suitable substrate).
  • Perform a standard RCA clean or a dip in dilute hydrofluoric acid (HF) to remove the native oxide layer.
  • Load the substrate into the PECVD reaction chamber.

2. Deposition Parameters:

  • Precursor: this compound
  • Carrier Gas: Argon (Ar) or Helium (He)
  • Substrate Temperature: 300-650 °C[2]
  • RF Power: 50-200 W
  • Pressure: 0.5-5.0 Torr
  • Precursor Flow Rate: 10-50 sccm (may require a heated bubbler)
  • Carrier Gas Flow Rate: 100-500 sccm

3. Deposition Procedure:

  • Evacuate the chamber to a base pressure of <10^-6 Torr.
  • Heat the substrate to the desired deposition temperature.
  • Introduce the carrier gas to stabilize the pressure.
  • Introduce the this compound vapor into the chamber.
  • Ignite the plasma to initiate film deposition.
  • Continue deposition until the desired film thickness is achieved.
  • Turn off the plasma, precursor, and carrier gas flows.
  • Cool down the chamber under vacuum before unloading the substrate.

4. Post-Deposition Annealing (Optional):

  • To improve film quality and density, an optional annealing step can be performed.
  • Anneal the coated substrate in a furnace under an inert atmosphere (e.g., Ar or N2) at a temperature of 800-1200 °C for 30-60 minutes.

Protocol 2: Atomic Layer Deposition (ALD) of Low-k Dielectric Film

This protocol outlines the steps for depositing a highly conformal low-k SiCOH film.

1. Substrate Preparation:

  • Follow the same substrate preparation steps as in Protocol 1.

2. ALD Cycle Parameters:

  • Precursor 1: this compound
  • Precursor 2 (Oxidant): Ozone (O3), Oxygen (O2) plasma, or water (H2O) vapor
  • Substrate Temperature: 100-300 °C
  • Purge Gas: Nitrogen (N2) or Argon (Ar)

3. ALD Deposition Cycle:

  • Step 1 (Precursor 1 Pulse): Introduce a pulse of this compound vapor into the reaction chamber. The precursor will chemisorb onto the substrate surface.
  • Step 2 (Purge): Purge the chamber with the inert gas to remove any unreacted precursor and byproducts.
  • Step 3 (Precursor 2 Pulse): Introduce a pulse of the oxidant (e.g., O3) to react with the adsorbed precursor layer, forming a thin layer of the SiCOH film.
  • Step 4 (Purge): Purge the chamber again with the inert gas to remove any unreacted oxidant and byproducts.

4. Film Deposition:

  • Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The growth per cycle (GPC) will need to be determined empirically for the specific process conditions.

Data Presentation

The following tables summarize typical properties of silicon-containing films deposited from various organosilane precursors, which can be used as a reference for films grown using this compound.

Table 1: Properties of PECVD Silicon Carbide Films from Organosilane Precursors

PropertyValue RangePrecursor Example(s)Reference(s)
Deposition Temperature (°C) 650 - 1000Methylsilane, Hexamethyldisilane (HMDS)[2]
Hardness (GPa) 15 - 30Methyltrichlorosilane (MTS)[3]
Young's Modulus (GPa) 150 - 300Methyltrichlorosilane (MTS)[3]
Refractive Index 2.0 - 2.71,3,5-trisilacyclohexane (TSCH)[4]
Dielectric Constant (k) 4.0 - 7.0Tetramethylsilane (TMS)[1]
Surface Roughness (RMS, nm) 0.2 - 5.01,3,5-trisilacyclohexane (TSCH)[4]

Table 2: Properties of Low-k Dielectric Films from Organosilane Precursors

PropertyValue RangePrecursor Example(s)Reference(s)
Deposition Temperature (°C) 150 - 400Divinyldimethylsilane (DVDMS), Tetravinylsilane (TVS)[5]
Dielectric Constant (k) 2.3 - 3.5Silane-based precursors, Tetravinyltetramethylcyclotetrasiloxane (TVTMCTS)[6][7]
Hardness (GPa) 0.5 - 2.0Tris(trimethylsiloxy)silane (TMSS)[8]
Elastic Modulus (GPa) 5 - 15Tris(trimethylsiloxy)silane (TMSS)[8]
Leakage Current Density (A/cm² at 1 MV/cm) 10⁻⁸ - 10⁻⁶Tris(trimethylsiloxy)silane (TMSS)[8]
Thermal Stability (°C) up to 400Tetravinyltetramethylcyclotetrasiloxane (TVTMCTS)[7]

Mandatory Visualization

Chemical Vapor Deposition (CVD) Workflow

CVD_Workflow cluster_gas_delivery Gas Delivery System cluster_reactor CVD Reactor cluster_exhaust Exhaust System Precursor This compound Vaporizer/Bubbler Chamber Reaction Chamber (Heated Substrate) Precursor->Chamber CarrierGas Carrier Gas (Ar/He) CarrierGas->Chamber ReactantGas Reactant Gas (optional) (e.g., NH3 for SiCN) ReactantGas->Chamber VacuumPump Vacuum Pump Chamber->VacuumPump Scrubber Scrubber VacuumPump->Scrubber ALD_Cycle Step1 Step 1: Precursor Pulse (this compound) Step2 Step 2: Purge (Inert Gas) Step1->Step2 Step3 Step 3: Co-reactant Pulse (e.g., O3 Plasma) Step2->Step3 Step4 Step 4: Purge (Inert Gas) Step3->Step4 Cycle Repeat Cycle for Desired Thickness Step4->Cycle Cycle->Step1 Precursor_Properties cluster_precursor Precursor: this compound cluster_process Deposition Process cluster_film Resulting Film Properties Structure Molecular Structure (Si-CH2-CH2-Si backbone, -CH3 groups) Process CVD / ALD Parameters (Temperature, Pressure, Co-reactants) Structure->Process SiC Silicon Carbide (SiC) - High Hardness - Thermal Stability Process->SiC No N/O source SiCN Silicon Carbonitride (SiCN) - Tunable Refractive Index - Good Barrier Properties Process->SiCN + N source (e.g., NH3) LowK Low-k Dielectric (SiCOH) - Low Dielectric Constant - Porosity Process->LowK + O source (e.g., O3)

References

Troubleshooting & Optimization

Preventing premature decomposition of Methyl(2-methylsilylethyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of Methyl(2-methylsilylethyl)silane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue: Suspected Decomposition of this compound Upon Storage or During Experimentation

1. How can I visually identify if my this compound has started to decompose?

While visual inspection is not a definitive method for determining decomposition, certain signs may indicate potential degradation. These include a change in the liquid's clarity, such as the appearance of turbidity or solid precipitates. You might also observe gas evolution (bubbling), which could be hydrogen gas, a common byproduct of the hydrolysis of the Si-H bonds. A change in pressure within a sealed container is another indicator of gas formation.

2. What are the primary pathways through which this compound decomposes?

This compound is susceptible to two primary decomposition pathways:

  • Hydrolysis: The Si-H bonds in the molecule are reactive towards water and other protic solvents (e.g., alcohols). This reaction, often catalyzed by acids or bases, leads to the formation of silanols (Si-OH) and the release of hydrogen gas. These silanols are highly reactive and can subsequently undergo condensation to form siloxane oligomers or polymers (Si-O-Si linkages), which may appear as a gel or precipitate.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo thermal degradation. The exact decomposition temperature for this compound is not well-documented in publicly available literature, but for many organosilanes, thermal decomposition can begin at temperatures above 250-300°C. This process can lead to the cleavage of Si-C and Si-H bonds, potentially forming a complex mixture of smaller silicon-containing fragments and polymeric materials.

3. I suspect my solvent is causing decomposition. Which solvents are compatible with this compound?

To minimize the risk of decomposition, it is crucial to use anhydrous aprotic solvents. Recommended solvents include:

  • Toluene

  • Hexane

  • Tetrahydrofuran (THF) (ensure it is freshly distilled and anhydrous)

  • Diethyl ether (anhydrous)

It is critical to avoid protic solvents such as water, alcohols (methanol, ethanol), and any solvents that may contain dissolved water.

4. My reaction is failing, and I suspect the this compound has degraded. How can I test its purity?

Several analytical techniques can be employed to assess the purity and integrity of your this compound sample:

  • Gas Chromatography (GC): GC is an effective method to determine the purity of volatile silanes.[1][2][3] A pure sample will show a single major peak, while degraded samples may exhibit additional peaks corresponding to decomposition products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can provide detailed structural information. The presence of Si-OH or Si-O-Si signals in the 1H or 29Si NMR spectra would indicate hydrolysis and condensation.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weight of the compound and any decomposition products.[4] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for separating and identifying volatile impurities and degradation products.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions to prevent premature decomposition of this compound?

To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to prevent contact with atmospheric moisture and oxygen.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended, but ensure the container is well-sealed to prevent condensation upon removal.

  • Container: Use a tightly sealed container made of an inert material, such as amber glass with a secure cap.

  • Purity: Ensure the compound is of high purity to begin with, as impurities can sometimes catalyze decomposition.

Q2: Can I use this compound in aqueous solutions?

No, it is highly inadvisable to use this compound in aqueous solutions. The Si-H bonds will readily hydrolyze in the presence of water, leading to the rapid decomposition of the compound and the evolution of flammable hydrogen gas.

Q3: Are there any materials or chemicals that are incompatible with this compound?

Yes, you should avoid contact with the following:

  • Water and Moisture: Leads to hydrolysis.

  • Acids and Bases: Catalyze the hydrolysis of Si-H bonds.

  • Strong Oxidizing Agents: Can react vigorously with the Si-H bonds.

  • Alcohols: Can react with Si-H bonds, especially in the presence of a catalyst.

  • Metal Salts: Some metal salts can catalyze decomposition.

Q4: What safety precautions should I take when handling this compound?

Due to its reactivity and potential hazards, the following safety precautions are essential:

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.

  • Inert Atmosphere Handling: For sensitive reactions, use Schlenk line techniques or a glovebox to handle the compound under an inert atmosphere.

  • Fire Safety: Be aware that hydrogen gas, a potential byproduct of decomposition, is highly flammable. Keep away from ignition sources.

Data Presentation

Table 1: Summary of Factors Influencing the Decomposition of Hydrosilanes

FactorEffect on StabilityMitigation Strategy
Moisture/Water Promotes rapid hydrolysis of Si-H bonds, leading to the formation of silanols and H₂ gas.Store under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents.
pH Both acidic and basic conditions catalyze hydrolysis. The rate is generally lowest around neutral pH.Maintain neutral conditions. Avoid contact with acidic or basic reagents unless required for a specific reaction.
Temperature Elevated temperatures can induce thermal decomposition.Store in a cool environment. Avoid unnecessary heating.
Catalysts Certain metals and metal salts can catalyze decomposition pathways.Use high-purity reagents and clean glassware. Be aware of potential catalytic effects of other reagents in the reaction mixture.
Oxygen Can lead to oxidation of Si-H bonds, though hydrolysis is typically a more immediate concern.Handling under an inert atmosphere minimizes exposure to both moisture and oxygen.

Experimental Protocols

Protocol 1: Quality Control of this compound using Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation:

    • Gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).

    • Capillary column suitable for the analysis of volatile organosilicon compounds (e.g., a non-polar or mid-polar column).

  • Sample Preparation:

    • Handle the this compound sample under an inert atmosphere.

    • Prepare a dilute solution of the sample in an anhydrous aprotic solvent (e.g., hexane or toluene). A typical concentration is 1% (v/v).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium or Argon at a constant flow rate.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Record the chromatogram. A pure sample should exhibit one major peak corresponding to this compound. The presence of additional peaks may indicate impurities or decomposition products.

Protocol 2: Monitoring Hydrolytic Stability using 1H NMR Spectroscopy

This protocol allows for the qualitative monitoring of the hydrolysis of this compound.

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Sample Preparation:

    • In an NMR tube, dissolve a small amount of this compound in a deuterated aprotic solvent (e.g., C₆D₆ or CDCl₃).

    • Acquire an initial 1H NMR spectrum to serve as a baseline.

    • To initiate hydrolysis for monitoring purposes, introduce a controlled amount of D₂O (deuterium oxide) to the NMR tube and shake gently.

  • Analysis:

    • Acquire 1H NMR spectra at regular time intervals (e.g., 5 min, 30 min, 1 hour, 24 hours).

    • Monitor the disappearance of the Si-H proton signals and the appearance of new signals in the Si-OH region. The evolution of H₂ gas may also be observed.

Visualizations

DecompositionPathways MMS This compound (CH₃SiH₂CH₂CH₂SiH₃) Silanol Silanol Intermediates (...-SiH₂OH, ...-SiH(OH)₂) MMS->Silanol + H₂O (catalyzed by acid/base) H2 Hydrogen Gas (H₂) MMS->H2 Hydrolysis Thermal_Products Thermal Decomposition Products (e.g., smaller silanes, hydrocarbons) MMS->Thermal_Products High Temperature Siloxane Siloxane Oligomers/Polymers (...-Si-O-Si-...) Silanol->Siloxane - H₂O (Condensation)

Caption: Primary decomposition pathways of this compound.

ExperimentalWorkflow cluster_storage Storage & Handling cluster_analysis Purity & Stability Check cluster_prevention Decomposition Prevention Storage Store under Inert Atmosphere (N₂/Ar) in a cool, dry place Handling Handle in a Fume Hood with appropriate PPE Storage->Handling Solvent Use Anhydrous Aprotic Solvents Handling->Solvent GC Gas Chromatography (GC) for Purity Assessment NMR NMR Spectroscopy for Structural Integrity MS Mass Spectrometry (MS) for Decomposition Products Avoid_Moisture Strict Exclusion of Water Avoid_Catalysts Avoid Acidic/Basic Conditions and Metal Contaminants Control_Temp Maintain Low Temperatures

Caption: Workflow for preventing decomposition and ensuring quality control.

References

Troubleshooting inconsistent film growth with Methyl(2-methylsilylethyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are experiencing inconsistent film growth using Methyl(2-methylsilylethyl)silane as a precursor in their deposition experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during thin film deposition processes such as Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD).

Question: We are observing significant variations in film thickness across the substrate. What are the potential causes and solutions?

Answer: Non-uniform film thickness is a common challenge that can arise from several factors within the deposition process. A systematic approach to troubleshooting this issue is recommended:

  • Temperature Gradients: Uneven heating across the substrate is a primary cause of thickness non-uniformity. Minor variations in temperature can significantly alter the decomposition and reaction rates of the precursor.[1][2]

    • Solution: It is crucial to calibrate the substrate heating system to ensure a consistent temperature profile. Employing a substrate holder with high thermal conductivity can also help in distributing heat more evenly.

  • Precursor Flow Dynamics: The manner in which the this compound precursor is introduced into the reaction chamber can impact film uniformity. Inconsistent flow patterns can lead to an uneven distribution of the precursor over the substrate surface.[3][4]

    • Solution: Thoroughly inspect the gas delivery lines for any potential leaks or obstructions. Optimizing the design of the showerhead or the position of the precursor inlet can improve the uniformity of the gas flow.

  • Pressure Fluctuations: Instability in the chamber pressure during the deposition process can affect the mean free path of the precursor molecules, resulting in non-uniform film growth.

    • Solution: Regularly check the stability and performance of the pressure control system, including the throttle valve and pressure gauges, to maintain a constant deposition pressure.

Question: The film growth rate is much lower than expected. What could be the reason?

Answer: A diminished growth rate can be indicative of several issues related to the precursor delivery and reaction conditions:

  • Precursor Temperature: For effective delivery into the reaction chamber, this compound must have a sufficient vapor pressure. If the temperature of the precursor container (bubbler or ampoule) is too low, the resulting vapor pressure will be inadequate.

    • Solution: Increase the temperature of the precursor container to achieve the necessary vapor pressure. Maintaining a stable temperature throughout the deposition process is critical for consistent results.

  • Incomplete Precursor Decomposition: The substrate temperature may not be high enough to facilitate the complete thermal decomposition or reaction of the this compound precursor.

    • Solution: To identify the optimal deposition window, systematically increase the substrate temperature in small increments.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas influences the residence time of the precursor within the reaction chamber. An excessively high flow rate may not provide sufficient time for the precursor to effectively react with the substrate.

    • Solution: Adjust the carrier gas flow rate to optimize the precursor's residence time, thereby promoting a more efficient reaction.

Question: We are observing poor film adhesion to the substrate. How can we improve it?

Answer: Poor adhesion is often a result of issues at the film-substrate interface, which can be addressed by focusing on substrate preparation and the initial stages of film growth.

  • Substrate Surface Contamination: The presence of organic or inorganic residues on the substrate surface can significantly hinder the nucleation and bonding of the film.

    • Solution: A rigorous substrate cleaning procedure should be implemented prior to deposition. This can include a combination of solvent cleaning, acid or base etching, and in-situ plasma treatment to ensure a pristine surface.

  • Inadequate Surface Termination: The chemical state of the substrate surface, specifically its termination with certain functional groups, is critical for the initial chemisorption of the precursor.

    • Solution: A surface treatment step may be necessary to create a more reactive surface. For instance, on silicon substrates, a dip in hydrofluoric acid (HF) followed by a deionized water rinse can produce a hydrogen-terminated surface, which can enhance the initial stages of film growth for certain deposition processes.

  • High Internal Stress: Excessive tensile or compressive stress within the film can lead to delamination from the substrate.[5]

    • Solution: The internal stress of the film can be minimized by adjusting deposition parameters such as temperature and pressure. In some cases, a post-deposition annealing step can also be effective in relieving stress.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for using this compound as a precursor?

A1: The ideal temperature for using this compound will vary depending on the specific deposition technique (e.g., ALD or CVD) and the desired film characteristics. For organosilane precursors, it is generally necessary to maintain a substrate temperature that is high enough to ensure efficient decomposition while being low enough to prevent undesirable gas-phase reactions that can lead to particle formation.[6][7] It is recommended to perform a series of depositions over a range of temperatures (for example, from 400°C to 700°C) to determine the optimal process window for your specific setup and application.

Q2: How does the stability of this compound affect the deposition process?

A2: The stability of the precursor is paramount for achieving reproducible film growth. If this compound undergoes decomposition in the delivery lines before it reaches the reaction chamber, it can result in inconsistent deposition rates and potential contamination of the film. It is important to maintain the temperature of the gas lines at a level that is high enough to prevent condensation of the precursor, but not so high that it causes premature thermal decomposition.

Q3: Can I use a co-reactant with this compound?

A3: Yes, the use of a co-reactant is common in many deposition processes to facilitate the desired chemical reactions on the substrate surface. For the deposition of silicon carbide films, a carbon source such as methane or acetylene may be used.[4] If the goal is to deposit silicon oxide or nitride films, suitable co-reactants would include oxygen, ozone, ammonia, or nitrogen plasma.[8] The selection of the co-reactant will have a significant impact on the final composition and properties of the deposited film.

Quantitative Data Summary

The following table outlines a hypothetical set of experimental parameters for a CVD process utilizing Methyl(2-methylslylethyl)silane that could result in inconsistent film growth. The table also provides suggested ranges for process optimization.

ParameterProblematic ValueSuggested Optimization RangePotential Impact on Film Growth
Substrate Temperature < 450°C or > 750°C500°C - 700°CA low temperature can result in a low growth rate, while a high temperature may lead to gas-phase nucleation and the formation of rough films.[1][7]
Precursor Bubbler Temperature < 40°C50°C - 80°CAn insufficient vapor pressure can lead to a low and unstable growth rate.
Carrier Gas (Argon) Flow Rate > 100 sccm20 - 80 sccmA high flow rate can reduce the residence time of the precursor, resulting in a lower growth rate and non-uniformity.
Chamber Pressure < 0.5 Torr or > 5 Torr1 - 3 TorrThe chamber pressure affects precursor transport and reaction kinetics, which in turn impacts the uniformity and density of the film.
Co-reactant (e.g., CH4) Flow Rate Highly variableStable and optimizedInconsistent flow of the co-reactant can lead to variations in the stoichiometry and properties of the film.

Experimental Protocols

Protocol for Optimizing Substrate Temperature

  • Prepare a series of identical substrates using a standardized cleaning procedure.

  • Set all other deposition parameters, including precursor temperature, gas flows, and pressure, to constant values.

  • Conduct a series of depositions, varying the substrate temperature in increments of 25°C (e.g., from 450°C to 750°C).

  • Following each deposition, characterize the resulting film for thickness uniformity, growth rate, surface morphology (e.g., using Atomic Force Microscopy or Scanning Electron Microscopy), and composition (e.g., using X-ray Photoelectron Spectroscopy or Energy-Dispersive X-ray Spectroscopy).

  • Plot the growth rate and a measure of uniformity (such as the standard deviation of the thickness) as a function of temperature to identify the optimal deposition window.

Visualizations

TroubleshootingWorkflow start Inconsistent Film Growth Observed issue_type Identify Primary Issue start->issue_type non_uniform_thickness Non-Uniform Thickness issue_type->non_uniform_thickness Thickness Variation low_growth_rate Low Growth Rate issue_type->low_growth_rate Slow Growth poor_adhesion Poor Adhesion issue_type->poor_adhesion Delamination check_temp Check Substrate Temperature Uniformity non_uniform_thickness->check_temp check_precursor_temp Check Precursor Temperature low_growth_rate->check_precursor_temp check_surface_prep Review Substrate Cleaning Protocol poor_adhesion->check_surface_prep check_flow Verify Precursor Flow Dynamics check_temp->check_flow Temp. OK solution Optimized & Consistent Film Growth check_temp->solution Adjust & Fix check_pressure Inspect Chamber Pressure Stability check_flow->check_pressure Flow OK check_flow->solution Adjust & Fix check_pressure->solution Pressure OK check_pressure->solution Adjust & Fix check_substrate_temp Verify Substrate Temperature check_precursor_temp->check_substrate_temp Precursor Temp. OK check_precursor_temp->solution Adjust & Fix check_carrier_gas Optimize Carrier Gas Flow check_substrate_temp->check_carrier_gas Substrate Temp. OK check_substrate_temp->solution Adjust & Fix check_carrier_gas->solution Flow OK check_carrier_gas->solution Adjust & Fix check_stress Analyze Film Stress check_surface_prep->check_stress Surface Clean check_surface_prep->solution Improve Cleaning check_stress->solution Stress OK check_stress->solution Adjust Parameters

Caption: Troubleshooting workflow for inconsistent film growth.

PrecursorDeliveryPathway cluster_source Precursor Source cluster_delivery Gas Delivery System cluster_chamber Deposition Chamber precursor_bubbler This compound Bubbler valve_1 Isolation Valve precursor_bubbler->valve_1 mfc_carrier Carrier Gas MFC (e.g., Ar) mfc_carrier->precursor_bubbler pressure_ctrl Pressure Controller valve_1->pressure_ctrl showerhead Showerhead pressure_ctrl->showerhead substrate Heated Substrate showerhead->substrate exhaust Exhaust to Pump substrate->exhaust

Caption: Precursor delivery pathway for a typical CVD/ALD system.

References

Technical Support Center: Enhancing SiC Film Adhesion on Silicon Wafers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deposition of Silicon Carbide (SiC) films on silicon (Si) wafers. The following resources are designed to help improve film adhesion and ensure the integrity of your experimental results.

Troubleshooting Guide: Common Adhesion Issues

Poor adhesion of SiC films to silicon substrates often manifests as delamination, peeling, or cracking. This guide provides a systematic approach to identifying and resolving these issues.

Problem: SiC Film Delamination or Peeling

Possible Causes and Solutions:

CauseSolution
Inadequate Substrate Cleaning Implement a thorough cleaning procedure to remove organic residues and native oxide layers. The RCA clean is a highly effective standard method.
High Interfacial Stress Optimize deposition parameters to reduce intrinsic stress. This can include adjusting chamber pressure, gas flow rates, and deposition temperature. Consider a post-deposition annealing step to relieve stress.
Poor Nucleation/Wetting Introduce an adhesion-promoting interlayer between the silicon substrate and the SiC film. Common interlayers include a thin layer of silicon, titanium (Ti), or chromium nitride (CrN).
Surface Contamination Ensure a clean deposition environment and handle substrates with care to avoid recontamination after cleaning. Use of a cleanroom environment is highly recommended.

Problem: Cracking of the SiC Film

Possible Causes and Solutions:

CauseSolution
High Tensile or Compressive Stress Film stress can be influenced by deposition temperature and the coefficient of thermal expansion mismatch between SiC and Si. Adjusting the deposition temperature can help to mitigate this. Post-deposition annealing can also help to relax the film stress.
Film Thickness Thicker films are more prone to cracking due to accumulated stress. If possible, reduce the film thickness to the minimum required for your application.
Inappropriate Deposition Rate A high deposition rate can lead to a more disordered film structure with higher intrinsic stress. Reducing the deposition rate may improve film quality and reduce cracking.

Below is a troubleshooting workflow to help diagnose and resolve adhesion issues.

troubleshooting_workflow start Start: Poor SiC Film Adhesion check_cleaning Review Substrate Cleaning Protocol start->check_cleaning is_cleaning_adequate Is Cleaning Adequate? check_cleaning->is_cleaning_adequate implement_rca Implement RCA Clean Protocol is_cleaning_adequate->implement_rca No check_deposition_params Evaluate Deposition Parameters is_cleaning_adequate->check_deposition_params Yes implement_rca->check_deposition_params optimize_params Optimize Deposition Temperature, Pressure, and Gas Flow check_deposition_params->optimize_params use_interlayer Consider an Adhesion Layer (e.g., Si, Ti, CrN) optimize_params->use_interlayer check_annealing Is Post-Deposition Annealing Performed? use_interlayer->check_annealing implement_annealing Implement Post-Deposition Annealing check_annealing->implement_annealing No end_good Good Adhesion Achieved check_annealing->end_good Yes implement_annealing->end_good end_bad Adhesion Issues Persist: Consult Further implement_annealing->end_bad

Troubleshooting workflow for SiC film adhesion.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring good adhesion of SiC films on silicon wafers?

A1: While the entire process is important, substrate surface preparation is arguably the most critical step. An improperly cleaned silicon surface with organic residues or a native oxide layer will almost certainly lead to poor adhesion. A thorough and well-executed cleaning protocol, such as the RCA clean, is fundamental to achieving a strong bond between the SiC film and the silicon wafer.

Q2: How does deposition temperature affect SiC film adhesion?

A2: Deposition temperature plays a significant role in film properties, including adhesion. Higher temperatures generally promote the formation of stronger Si-C bonds, which can improve the intrinsic quality of the film. However, the temperature also influences the internal stress of the film due to the mismatch in the coefficient of thermal expansion between SiC and silicon. Therefore, the optimal deposition temperature is often a trade-off between film quality and stress management.

Q3: What are the benefits of using an interlayer?

A3: An interlayer, also known as an adhesion layer, can significantly improve the bonding between the SiC film and the silicon substrate. These thin layers, such as silicon, titanium, or chromium nitride, can act as a bridge between the two materials. They can help to accommodate the lattice mismatch, reduce interfacial stress, and provide a better surface for the SiC film to nucleate and grow on, leading to enhanced adhesion.

Q4: Can post-deposition annealing improve adhesion? If so, how?

A4: Yes, post-deposition annealing is a highly effective method for improving adhesion. The thermal energy from annealing can promote the crystallization of the SiC film and the interface, leading to a stronger, more stable bond. It can also help to relieve internal stresses that may have built up during the deposition process. Studies have shown that annealing can significantly increase the bonding strength of SiC films on silicon. For instance, post-bonding annealing at 1000 °C can enhance the bonding strength from 16 ± 4 MPa to 48 ± 2 MPa.

Q5: My SiC film is cracking, but not delaminating. What is the likely cause?

A5: Cracking in a film that is still adhered to the substrate is often a sign of high internal stress, either tensile or compressive. This stress can arise from the deposition process itself or from the thermal expansion mismatch between the SiC film and the silicon substrate upon cooling. To address this, you can try to optimize the deposition parameters to reduce stress, such as adjusting the deposition temperature or pressure. Reducing the film thickness can also help, as thicker films are more susceptible to cracking.

Data Presentation: Adhesion Strength of SiC Films

The following tables summarize quantitative data on the adhesion strength of SiC films under various conditions. These values were obtained using different measurement techniques, such as the scratch test and the pull-off test.

Table 1: Effect of Annealing on SiC Film Adhesion

Film/SubstrateAnnealing Temperature (°C)Adhesion Strength (N)Measurement Technique
SiC on GraphiteAs-deposited31Scratch Test
SiC on Graphite120053[1]Scratch Test

Table 2: Effect of Interlayers on Adhesion Strength

Film/Interlayer/SubstrateInterlayer Thickness (nm)Adhesion Strength (N)Measurement Technique
SiC/SiAlON/Ceramic250083[2]Scratch Test
Cr/Silicon-Carbon Film-6.51[3]Scratch Test
W/Silicon-Carbon Film-4.86[3]Scratch Test

Table 3: Bonding Strength Enhancement through Annealing

SystemAnnealing Temperature (°C)Bonding Strength (MPa)
4H-SiC/SiAs-bonded16 ± 4
4H-SiC/Si100048 ± 2[4]

Experimental Protocols

1. RCA Cleaning of Silicon Wafers

This protocol is a standard procedure for removing organic and ionic contaminants from silicon wafers prior to film deposition.

Materials:

  • Deionized (DI) water

  • Ammonium hydroxide (NH₄OH, 27%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl, 37%)

  • Pyrex beakers

  • Wafer tweezers

  • Nitrogen gas for drying

Procedure:

Step 1: SC-1 (Standard Clean 1) - Organic Clean

  • In a Pyrex beaker, prepare the SC-1 solution with a ratio of 5:1:1 of DI water:NH₄OH:H₂O₂.

  • Heat the solution to 75-80 °C.

  • Immerse the silicon wafers in the solution for 10-15 minutes.

  • Rinse the wafers thoroughly with DI water.

Step 2: SC-2 (Standard Clean 2) - Ionic Clean

  • In a separate Pyrex beaker, prepare the SC-2 solution with a ratio of 6:1:1 of DI water:HCl:H₂O₂.

  • Heat the solution to 75-80 °C.

  • Immerse the wafers in the SC-2 solution for 10-15 minutes.

  • Rinse the wafers thoroughly with DI water.

  • Dry the wafers using a stream of high-purity nitrogen gas.

The following diagram illustrates the RCA cleaning workflow.

rca_clean_workflow start Start: Silicon Wafer sc1_prep Prepare SC-1 Solution (5:1:1 DI H₂O:NH₄OH:H₂O₂) start->sc1_prep sc1_clean Immerse Wafer in SC-1 at 75-80°C for 10-15 min sc1_prep->sc1_clean di_rinse1 Rinse with DI Water sc1_clean->di_rinse1 sc2_prep Prepare SC-2 Solution (6:1:1 DI H₂O:HCl:H₂O₂) di_rinse1->sc2_prep sc2_clean Immerse Wafer in SC-2 at 75-80°C for 10-15 min sc2_prep->sc2_clean di_rinse2 Rinse with DI Water sc2_clean->di_rinse2 n2_dry Dry with Nitrogen Gas di_rinse2->n2_dry end_clean Clean Wafer Ready for Deposition n2_dry->end_clean

RCA cleaning process workflow.

2. Magnetron Sputtering of SiC Thin Film

This protocol provides a general guideline for depositing a SiC thin film on a cleaned silicon wafer using magnetron sputtering.

Equipment and Materials:

  • Magnetron sputtering system

  • High-purity SiC target

  • Cleaned silicon wafer

  • High-purity Argon (Ar) gas

Procedure:

  • Load the cleaned silicon wafer into the sputtering chamber, ensuring it is securely mounted on the substrate holder.

  • Load the SiC target into the magnetron source.

  • Evacuate the chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

  • Introduce Argon gas into the chamber, and regulate the pressure to the desired working pressure (e.g., a few mTorr).

  • Apply power to the SiC target to ignite the plasma.

  • If necessary, pre-sputter the target for a few minutes with the shutter closed to clean the target surface.

  • Open the shutter to begin the deposition of the SiC film onto the silicon wafer.

  • Maintain the desired deposition time to achieve the target film thickness.

  • After deposition, turn off the power to the target and allow the substrate to cool down.

  • Vent the chamber to atmospheric pressure and carefully remove the coated wafer.

3. Post-Deposition Annealing

This protocol describes a general procedure for annealing the SiC-coated silicon wafer to improve film adhesion and crystallinity.

Equipment:

  • High-temperature annealing furnace

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Place the SiC-coated wafer in the annealing furnace.

  • Purge the furnace with an inert gas to remove any oxygen.

  • Ramp up the temperature to the desired annealing temperature (e.g., 800-1200 °C) at a controlled rate.

  • Hold the temperature for the specified annealing time (e.g., 30-60 minutes).

  • Cool down the furnace to room temperature at a controlled rate.

  • Remove the annealed wafer from the furnace.

The following diagram illustrates the logical relationship between the key process stages for achieving good SiC film adhesion.

process_logic substrate Silicon Wafer cleaning Surface Preparation (e.g., RCA Clean) substrate->cleaning interlayer Optional: Adhesion Layer Deposition cleaning->interlayer sic_deposition SiC Film Deposition (e.g., Sputtering) cleaning->sic_deposition Without Interlayer interlayer->sic_deposition annealing Post-Deposition Annealing sic_deposition->annealing final_film SiC Film with Good Adhesion annealing->final_film

Key process stages for good SiC film adhesion.

References

Effect of temperature variation on Methyl(2-methylsilylethyl)silane pyrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrolysis of Organosilicon Precursors

Disclaimer: There is limited to no publicly available research specifically on the pyrolysis of Methyl(2-methylsilylethyl)silane. The following guide is based on data from analogous organosilicon compounds, primarily Tetraethoxysilane (TEOS), which is used as a representative precursor for silicon-based material deposition. This information should be used as a general guideline for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary decomposition pathways for organosilicon precursors like TEOS at elevated temperatures?

A1: The thermal decomposition of TEOS is complex and can proceed through several pathways depending on the temperature. Key reaction routes include a stepwise four-center molecular decomposition to form silanols and ethylene, and the cleavage of the C-C bond in the ethoxy branches.[1] At temperatures up to approximately 600 K, TEOS can adsorb on a surface, forming an ethoxysilyl intermediate. At higher temperatures, the formation of silicon dioxide (SiO₂) is observed.[2]

Q2: How does temperature variation generally affect the product distribution in the pyrolysis of organosilicon compounds?

A2: Temperature has a significant impact on the products of pyrolysis. For TEOS, as the deposition temperature increases from 300 K to around 600 K, a decrease in the amount of desorbed ethylene is observed.[2] In the gas phase, the major products of TEOS decomposition include acetaldehyde, ethylene, ethanol, and ethane.[3] For polymer-derived silicon carbide (PDC SiC), lower pyrolysis temperatures (1200°C–1600°C) lead to the transformation of amorphous carbon to nanocrystalline carbon. At higher temperatures (1700°C–1800°C), a network of continuous turbostratic carbon can form.[4]

Q3: At what temperature range does the thermal decomposition of silanes typically become significant?

A3: The thermal stability of silane compounds varies. Monosilane (SiH₄) pyrolysis is minimal below 450°C but becomes significant at higher temperatures.[5] For TEOS, decomposition to form SiO₂ on a surface is noted at temperatures above 600 K (approximately 327°C).[2] The decomposition of polysiloxanes can occur at temperatures between 400–650°C in an inert atmosphere.[6]

Q4: What is the role of the substrate surface in the pyrolysis of organosilicon precursors?

A4: The substrate surface plays a crucial role, particularly in Chemical Vapor Deposition (CVD) processes. For TEOS on a Si(111)-(7x7) surface, it adsorbs dissociatively at room temperature.[7] The decomposition is a heterogeneous process at higher temperatures (500-1200°C).[8] The rate-limiting step for silane decomposition on a silicon surface is often the creation of reactive sites by the release of hydrogen.[9]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor Film Quality or Non-Uniformity - Incorrect temperature or temperature gradients.- Improper flow rates of reactants.- Inadequate substrate preparation.- Adjust the temperature to be within the optimal range for the desired film properties. Ensure uniform heating across the substrate.[10]- Optimize the flow rates of the precursor and any carrier gases.[10]- Ensure the substrate is properly cleaned to remove any contaminants before deposition.[10]
Low Product Yield - Temperature is too low for efficient decomposition.- Insufficient reaction time.- Homogeneous nucleation in the gas phase reducing deposition on the substrate.- Increase the pyrolysis temperature. The deposition rate of SiO₂ from TEOS is temperature-dependent, with different activation energies in different temperature regimes.[3]- Increase the duration of the experiment.- Adjust pressure and precursor concentration to favor heterogeneous reaction on the substrate.
Carbon Contamination in the Film - Incomplete decomposition of organic ligands.- Side reactions leading to carbon incorporation.- Increase the pyrolysis temperature. For TEOS, at deposition temperatures above ~600 K, the carbon-to-oxygen ratio in the resulting film is significantly reduced.[2]- Introduce a co-reactant, such as hydrogen, to facilitate the removal of carbon-containing species.
Poor Adhesion of Deposited Film - Surface contamination on the substrate.- Mismatch in thermal expansion between the film and the substrate.- Clean the substrate surface thoroughly, for example, with plasma or UV irradiation, before deposition.[10]- Select a substrate with a coefficient of thermal expansion closer to that of the deposited material.
Inconsistent Experimental Results - Fluctuations in temperature, pressure, or gas flow rates.- Contamination in the reactor or gas lines.- Ensure the process control equipment is functioning correctly and providing stable conditions.[10]- Perform regular cleaning of the reactor chamber and gas delivery system.[11]

Data on Temperature Effects on TEOS Pyrolysis

Table 1: Effect of Deposition Temperature on Surface Species and Film Composition from TEOS on Mo(100)

Deposition Temperature (K)Predominant Surface SpeciesC:O Atomic Ratio in FilmGas-Phase Decomposition Product
~300Ethoxysilyl intermediate~2 (drops to ~1 after heating to 1000 K)Ethylene (desorbed upon heating)
>300 to <600Ethoxysilyl intermediate~1Decreasing amounts of desorbed ethylene
>600SiO₂ formed during initial exposure< 0.2No significant desorption of decomposition products
Data synthesized from[2]

Table 2: General Temperature Regimes for Organosilicon Pyrolysis

Compound/ProcessTemperature Range (°C)Key Observations
Silane (SiH₄) Pyrolysis> 450Significant decomposition begins.[5]
Polysiloxane Decomposition400 - 650Formation of cyclic oligomers in an inert atmosphere.[6]
TEOS for SiO₂ Deposition650 - 800Investigated range for SiO₂ deposition by pyrolysis.[7]
Polymer-Derived SiC1200 - 1800Microstructural evolution of the carbon phase.[4]

Experimental Protocols

General Protocol for Thermal Pyrolysis of an Organosilicon Precursor in a CVD Reactor

  • Substrate Preparation:

    • Select a suitable substrate (e.g., silicon wafer, molybdenum).

    • Clean the substrate using a standard procedure (e.g., sonication in solvents, acid etching, or plasma cleaning) to remove any organic and inorganic contaminants.[3][10]

  • System Setup:

    • Place the cleaned substrate into the reaction chamber of a Chemical Vapor Deposition (CVD) system.[3]

    • The precursor, this compound, which is likely a liquid at room temperature, should be placed in a temperature-controlled bubbler.

    • Use an inert carrier gas (e.g., nitrogen or argon) to transport the precursor vapor into the reaction chamber.

  • Pyrolysis Process:

    • Evacuate the reaction chamber to a low base pressure.[3]

    • Heat the substrate to the desired pyrolysis temperature (e.g., in the range of 400°C to 1000°C). The temperature should be precisely controlled.

    • Introduce the precursor vapor into the chamber at a controlled flow rate.

    • Maintain a constant pressure within the chamber during the deposition process.

    • Run the experiment for a predetermined duration.

  • Post-Processing and Analysis:

    • After the experiment, stop the precursor flow and cool down the reactor under an inert gas flow.

    • Remove the substrate for analysis.

    • Analyze the gas-phase products using techniques like Gas Chromatography-Mass Spectrometry (GC/MS).

    • Characterize the deposited film on the substrate using methods such as X-ray Photoelectron Spectroscopy (XPS) for elemental composition, Scanning Electron Microscopy (SEM) for morphology, and X-ray Diffraction (XRD) for crystal structure.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Pyrolysis Process cluster_analysis Analysis sub_prep Substrate Preparation (Cleaning) load Load Substrate into CVD Reactor sub_prep->load precursor_prep Precursor Handling (Bubbler Setup) introduce Introduce Precursor Vapor precursor_prep->introduce evacuate Evacuate Chamber load->evacuate heat Heat to Target Temperature evacuate->heat heat->introduce deposit Maintain Conditions (Temp, Pressure, Time) introduce->deposit cooldown Cooldown and Unload deposit->cooldown gas_analysis Gas Product Analysis (GC/MS) deposit:e->gas_analysis:n film_analysis Film Characterization (XPS, SEM, XRD) cooldown->film_analysis

Caption: Experimental workflow for a typical organosilicon pyrolysis experiment.

temp_effect_pathway cluster_low_temp Low Temperature Regime (< 600 K) cluster_high_temp High Temperature Regime (> 600 K) precursor TEOS Precursor intermediate Adsorbed Ethoxysilyl Intermediate precursor->intermediate Surface Adsorption sio2 SiO2 Film Formation precursor->sio2 Direct Decomposition gas_products Other Gas Products (Acetaldehyde, Ethane, etc.) precursor->gas_products Gas-Phase Decomposition ethylene Ethylene (gas) intermediate->ethylene Desorption

Caption: Logical relationship of temperature on TEOS decomposition pathways.

References

Technical Support Center: Managing By-product Formation in Methyl(2-methylsilylethyl)silane CVD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl(2-methylsilylethyl)silane (M(2-MS)ES) in Chemical Vapor Deposition (CVD) processes. The focus is on understanding and managing the formation of unwanted by-products to ensure the deposition of high-quality silicon carbide (SiC) films.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a single-source precursor for SiC CVD?

This compound is an organosilicon compound with the chemical structure CH₃SiH₂(CH₂)₂SiH₂CH₃. It is utilized as a single-source precursor for SiC deposition because its molecular backbone contains both silicon and carbon atoms. This can offer better control over the Si:C stoichiometry in the resulting film compared to using separate silicon and carbon source gases.

Q2: What are the expected primary by-products during the CVD of M(2-MS)ES?

While specific decomposition data for M(2-MS)ES is limited, based on the chemistry of similar methyl-substituted silanes, the primary and benign by-product is expected to be hydrogen (H₂).[1][2] The decomposition process is often initiated by the cleavage of Si-H bonds, leading to the formation of hydrogen radicals that can recombine to form H₂ gas.[1][2]

Q3: What are potential problematic by-products that can form?

Undesirable by-products can arise from incomplete or alternative decomposition pathways of the precursor. These may include:

  • Volatile Silanes and Silylenes: Smaller silicon-containing molecules can form and may not incorporate into the growing film, instead being exhausted as volatile by-products. Silylene (SiH₂) is a common reactive intermediate in silane chemistry.[1][3]

  • Carbon-based Volatiles: Inefficient decomposition can lead to the formation of methane (CH₄) or other small hydrocarbons.

  • Polymeric Species: Under certain conditions, precursor molecules or their fragments can polymerize in the gas phase, leading to powder formation instead of film deposition.

Q4: How do process parameters influence by-product formation?

Process parameters play a critical role in the decomposition of M(2-MS)ES and the resulting by-products. Key parameters include:

  • Temperature: Substrate temperature is a primary driver of precursor decomposition. Insufficient temperature can lead to incomplete decomposition and incorporation of precursor fragments, while excessive temperature can promote gas-phase reactions and the formation of powders.

  • Pressure: The reactor pressure affects the residence time of the precursor and by-products, influencing the extent of gas-phase reactions.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., H₂, Ar) influences the partial pressure of the precursor and the residence time in the reaction zone.

  • Precursor Flow Rate: Higher precursor flow rates can lead to incomplete decomposition if not matched with appropriate temperature and residence time.

Troubleshooting Guide

This guide addresses common issues related to by-product formation during the CVD of M(2-MS)ES.

Issue 1: Poor Film Quality (e.g., high impurity content, poor morphology)
Symptom Potential Cause Troubleshooting Steps
High Carbon Content in Film Incomplete decomposition of the ethyl bridge in the precursor.1. Increase substrate temperature in increments of 25-50°C.2. Decrease the precursor flow rate.3. Increase the H₂ carrier gas flow rate to promote the removal of carbon-containing fragments.
High Hydrogen Content in Film Incomplete dehydrogenation of the precursor on the substrate surface.1. Increase substrate temperature.2. Anneal the film in a vacuum or inert atmosphere after deposition.
Powdery or Flaky Deposits Gas-phase nucleation due to excessive precursor concentration or temperature.1. Decrease the precursor flow rate.2. Decrease the reactor pressure.3. Lower the deposition temperature.
Issue 2: Particle Contamination in the Reactor
Symptom Potential Cause Troubleshooting Steps
Visible powder/soot on reactor walls Homogeneous nucleation in the gas phase.1. Reduce the precursor partial pressure by lowering the flow rate or increasing the carrier gas flow.2. Optimize the temperature profile to ensure decomposition primarily occurs on the substrate surface.
Particles on the substrate surface Fakes flaking from the reactor walls or gas-phase nucleation.1. Perform regular cleaning cycles for the reaction chamber.2. Refer to the troubleshooting steps for powdery deposits.
Issue 3: Inconsistent Deposition Rates
Symptom Potential Cause Troubleshooting Steps
Deposition rate drops over time Formation of passivating by-products on the substrate or depletion of the precursor.1. Check for and clean any upstream deposits in the gas lines.2. Ensure the precursor source is maintained at a stable temperature and pressure.
Non-uniform deposition Non-uniform temperature profile or gas flow dynamics leading to localized depletion of reactants and concentration of by-products.1. Verify the temperature uniformity across the substrate.2. Adjust the gas flow rates and reactor geometry to improve flow dynamics.

Experimental Protocols

Protocol 1: Baseline CVD Process for SiC Deposition using M(2-MS)ES

  • Substrate Preparation:

    • Clean the silicon substrate using a standard RCA cleaning procedure.

    • Load the substrate into the CVD reactor.

  • System Pump-Down and Leak Check:

    • Evacuate the reactor to a base pressure of < 1 x 10⁻⁵ Torr.

    • Perform a leak check to ensure the integrity of the system.

  • Temperature Ramp-up:

    • Heat the substrate to the desired deposition temperature (e.g., 800-1100°C) under a steady flow of carrier gas (e.g., 500 sccm of H₂).

  • Precursor Introduction:

    • Heat the M(2-MS)ES precursor source to a stable temperature (e.g., 40-60°C) to ensure a consistent vapor pressure.

    • Introduce the M(2-MS)ES vapor into the reactor using a carrier gas at a controlled flow rate (e.g., 10-50 sccm).

  • Deposition:

    • Maintain stable temperature, pressure, and gas flow rates for the desired deposition time.

  • Process Termination:

    • Stop the precursor flow and maintain the carrier gas flow while the substrate cools down.

    • Once the reactor has cooled to below 200°C, vent the chamber with an inert gas and unload the sample.

Visualizations

Byproduct_Formation_Pathway cluster_gas_phase Gas Phase cluster_surface Substrate Surface M2MSES This compound (Precursor) Fragments Reactive Fragments (e.g., Silylenes, Radicals) M2MSES->Fragments Thermal Decomposition Byproducts Volatile By-products (H₂, CH₄, etc.) Fragments->Byproducts Recombination/ Stabilization Polymer Gas-Phase Polymers (Powder) Fragments->Polymer Polymerization SiC_Film SiC Film Growth Fragments->SiC_Film Adsorption & Incorporation Troubleshooting_Logic Start Problem Observed PoorFilm Poor Film Quality? Start->PoorFilm Particles Particle Contamination? PoorFilm->Particles No AdjustTemp Adjust Temperature PoorFilm->AdjustTemp Yes InconsistentRate Inconsistent Rate? Particles->InconsistentRate No AdjustFlow Adjust Flow Rates (Precursor/Carrier) Particles->AdjustFlow Yes CheckSource Check Precursor Source Stability InconsistentRate->CheckSource Yes End Problem Resolved InconsistentRate->End No AdjustTemp->End AdjustPressure Adjust Pressure AdjustFlow->AdjustPressure CleanReactor Clean Reactor AdjustPressure->CleanReactor CleanReactor->End CheckSource->End

References

Technical Support Center: Improving the Stoichiometry of Silicon Carbide (SiC) Films

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to address common challenges in achieving stoichiometric silicon carbide (SiC) thin films.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common signs of poor stoichiometry in SiC films?

Poor stoichiometry typically manifests as either silicon-rich or carbon-rich films. Silicon-rich films may contain amorphous or crystalline silicon, while carbon-rich films may have inclusions of graphite or amorphous carbon. These deviations can be detected through various characterization techniques that show elemental ratios other than 1:1 or the presence of non-SiC phases.

Q2: My SiC film is silicon-rich. What are the likely causes and how can I fix it?

A silicon-rich film is a common issue, particularly in Chemical Vapor Deposition (CVD) processes at lower temperatures.

  • Cause: At deposition temperatures below 1400-1500°C, the surface reactivity of carbon-containing species from precursors like methyltrichlorosilane (MTS) can be too low, leading to an excess of silicon deposition.[1][2]

  • Troubleshooting Steps:

    • Increase Deposition Temperature: Gradually increasing the substrate temperature towards 1500°C often promotes the formation of more reactive carbon species, leading to stoichiometric SiC.[2][3]

    • Introduce a Carbon-rich Gas: Adding a hydrocarbon gas, such as propene, can provide a more reactive source of carbon at lower temperatures (e.g., 1300°C), helping to balance the Si:C ratio.[1][2]

    • Adjust Precursor Flow Rates: In systems with separate silicon and carbon precursors, decrease the flow rate of the silicon source (e.g., SiCl₄) or increase the flow rate of the carbon source (e.g., CH₄) to adjust the C/Si ratio in the gas phase.[4]

Q3: My SiC film contains excess carbon. What adjustments should I make?

Excess carbon is often observed at higher deposition temperatures or with improper precursor ratios.

  • Cause: At temperatures above 1500-1600°C, carbon species can begin to compete with silicon species for deposition sites, resulting in the co-deposition of free carbon.[2][3] An excessively high C/Si ratio in the precursor gas mixture is also a direct cause.[4]

  • Troubleshooting Steps:

    • Decrease Deposition Temperature: If operating at very high temperatures, reducing the temperature to the 1450-1500°C range can prevent the formation of excess carbon.[3]

    • Adjust Precursor Flow Rates: Reduce the flow of the carbon-source gas or increase the flow of the silicon-source gas to achieve a C/Si ratio closer to 1.[4]

Q4: Can my choice of precursor affect film stoichiometry?

Absolutely. The chemical precursor is critical for controlling film properties.

  • Multi-Source Precursors: Using separate silicon (e.g., SiH₄, SiCl₄) and carbon (e.g., C₂H₂, C₃H₈) sources provides flexibility but requires careful tuning of flow rates to avoid stoichiometry issues.[5]

  • Single-Source Precursors: Precursors that contain both silicon and carbon in a single molecule, such as methyltrichlorosilane (MTS, CH₃SiCl₃) or 1,3,5-trisilacyclohexane (TSCH), are designed to decompose into a near 1:1 ratio of Si to C.[5][6] TSCH, in particular, has been shown to produce high-quality, stoichiometric SiC films at lower temperatures (650-850°C) without the need for post-deposition annealing.[5]

Q5: How do I accurately measure the stoichiometry of my SiC film?

Several techniques are available, each with its own strengths. A multi-technique approach is often best for a comprehensive analysis.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is excellent for quantifying the elemental composition (Si:C ratio) of the film's surface. Depth profiling can be used to check for compositional uniformity.[5][7]

  • Rutherford Backscattering Spectrometry (RBS) / Elastic Backscattering Spectrometry: These ion beam analysis techniques are highly accurate for determining atomic concentrations and Si/C ratios with low uncertainty (~1%), providing a reliable measure of bulk film stoichiometry.[8][9]

  • Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of different materials. It can effectively distinguish between crystalline SiC, amorphous Si, and free carbon, which is crucial for identifying non-stoichiometric phases. Raman is often more sensitive to amorphous phases than XRD.[1][2]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify chemical bonds. The primary Si-C bond absorption peak confirms the formation of silicon carbide. It is also useful for detecting undesirable hydrogen incorporation (e.g., Si-H bonds).[5][7]

Data Presentation: Process Parameters vs. Stoichiometry

The following tables summarize quantitative data from referenced experiments, illustrating the impact of key process parameters on SiC film composition.

Table 1: Effect of Deposition Temperature on SiC Film Composition using MTS Precursor

Deposition Temperature (°C)PrecursorResulting Film CompositionReference
< 1400Methyltrichlorosilane (MTS)Si-rich (Amorphous Si co-deposited)[1]
1460Methyltrichlorosilane (MTS)Stoichiometric[3]
1500Methyltrichlorosilane (MTS)Stoichiometric (Optimal mechanical properties)[1][3]
> 1550Methyltrichlorosilane (MTS)C-rich (Excess carbon co-deposited)[2][3]
650 - 8501,3,5-trisilacyclohexane (TSCH)Stoichiometric (Si:C ratio of ~1:1)[5]

Table 2: Effect of C/Si Gas Ratio on β-SiC Film Properties (Halide CVD at 1823 K)

C/Si Ratio in GasDeposition Rate (µm/h)Resulting Grain Size (µm)Film OrientationReference
0.86112520Strong (220)[4]
1.00--Strong (220)[4]
1.14735100Strong (220) with weak (111)[4]

Experimental Protocols

Protocol 1: General Methodology for Thermal CVD of Stoichiometric SiC

This protocol provides a generalized procedure based on common practices for depositing SiC films using methyltrichlorosilane (MTS).

  • Substrate Preparation:

    • Use a suitable substrate, such as graphite or silicon (100).

    • Clean the substrate using a standard cleaning procedure (e.g., RCA clean for Si wafers) to remove organic and metallic contaminants.

    • Load the substrate into the CVD reactor chamber.

  • System Pump-Down and Leak Check:

    • Evacuate the reactor to a base pressure typically below 1 x 10⁻⁵ Torr to minimize atmospheric contaminants.

    • Perform a leak check to ensure chamber integrity.

  • Heating and Temperature Stabilization:

    • Heat the substrate to the target deposition temperature, typically in the range of 1300°C to 1600°C.[2] A target of 1500°C is often used for achieving stoichiometry with MTS alone.[3]

    • Allow the temperature to stabilize for at least 15-20 minutes.

  • Gas Introduction and Deposition:

    • Introduce the carrier gas, typically hydrogen (H₂), at a controlled flow rate (e.g., 2000 sccm).[4]

    • Introduce the MTS precursor. MTS is a liquid at room temperature, so it is typically delivered by bubbling the H₂ carrier gas through an MTS bubbler maintained at a constant temperature (e.g., 20°C).[4]

    • The MTS concentration is controlled by the bubbler temperature and the carrier gas flow rate. Concentrations can range from 0.36 to 9.1 vol%.[1]

    • Maintain a constant total pressure in the reactor during deposition (e.g., 4 kPa).[4]

    • Continue the deposition for the desired time to achieve the target film thickness. Deposition rates can vary significantly based on conditions.

  • Cooldown and Sample Removal:

    • After deposition, stop the flow of the MTS precursor.

    • Cool the system down to room temperature under a continuous flow of the carrier gas.

    • Vent the chamber and carefully remove the coated substrate.

  • Characterization:

    • Analyze the film using XPS or RBS to determine the Si:C ratio.[8][9]

    • Use Raman spectroscopy and XRD to assess crystallinity and check for the presence of excess Si or C phases.[1][2]

Visualizations: Workflows and Relationships

G cluster_workflow Troubleshooting Workflow for Non-Stoichiometric SiC Films start Start: Non-Stoichiometric SiC Film char Characterize Film: Measure Si:C Ratio (XPS, RBS) start->char decision Si:C Ratio? char->decision si_rich Si-Rich (Si:C > 1) decision->si_rich > 1 c_rich C-Rich (Si:C < 1) decision->c_rich < 1 si_action1 Option 1: Increase Temp. (e.g., toward 1500°C) si_rich->si_action1 si_action2 Option 2: Add C-rich Gas (e.g., Propene) si_rich->si_action2 si_action3 Option 3: Increase C/Si Precursor Ratio si_rich->si_action3 c_action1 Option 1: Decrease Temp. (e.g., below 1550°C) c_rich->c_action1 c_action2 Option 2: Decrease C/Si Precursor Ratio c_rich->c_action2 re_char Re-Characterize Film si_action1->re_char si_action2->re_char si_action3->re_char c_action1->re_char c_action2->re_char re_char->decision Iterate end End: Stoichiometric Film Achieved re_char->end If Stoichiometric

Caption: Troubleshooting workflow for addressing non-stoichiometric SiC films.

G cluster_params Key Deposition Parameters and Their Influence on SiC Films temp Deposition Temperature stoich Stoichiometry (Si:C Ratio) temp->stoich Strongly Influences (Low T → Si-rich High T → C-rich) growth Growth Rate temp->growth crystal Crystallinity & Phase Purity temp->crystal defects Defect Density temp->defects precursor Precursor C/Si Ratio precursor->stoich Directly Controls precursor->growth precursor->crystal Influences Orientation pressure Chamber Pressure pressure->growth pressure->defects

References

Validation & Comparative

Performance Evaluation of Methyl(2-methylsilylethyl)silane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents for surface modification, bioconjugation, and material functionalization is a critical step. This guide provides a comparative overview of Methyl(2-methylsilylethyl)silane against other common methylsilanes, offering insights into its potential performance characteristics based on available data for structurally related compounds. Due to a lack of specific experimental data for this compound in the public domain, this guide focuses on providing a framework for its evaluation, including detailed experimental protocols and a comparison with established methylsilanes.

Introduction to Bifunctional Methylsilanes

Methylsilanes are a class of organosilicon compounds widely utilized for their ability to modify the surfaces of various materials, including glass, metal oxides, and polymers. Their utility stems from the presence of one or more reactive groups that can form stable bonds with substrates. Bifunctional silanes, such as this compound, possess two reactive silicon-containing groups, offering the potential for enhanced adhesion and more robust surface modifications compared to their monofunctional counterparts. The ethyl bridge in this compound provides a flexible spacer between the two silyl groups, which can influence the packing density and orientation of the molecules on a surface.

Comparative Performance of Methylsilanes

Silane DerivativeFunctional Group(s)Water Contact Angle (°)Adhesion Strength (MPa)Biocompatibility Profile
TrimethylchlorosilaneMonofunctional (Trimethylsilyl)~80-90ModerateGenerally considered biocompatible for surface modifications
(3-Aminopropyl)triethoxysilane (APTES)Monofunctional (Aminopropyl)~40-60HighWidely used in biomedical applications for bioconjugation
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Monofunctional (Epoxy)~60-70HighGood biocompatibility, often used for immobilizing biomolecules
1,2-Bis(trimethoxysilyl)ethaneBifunctional (Trimethoxysilyl)>90HighExpected to have good biocompatibility
This compound (Expected) Bifunctional (Methylsilyl) Expected to be >90 Expected to be High Likely to be biocompatible, requires specific testing

Note: The values presented are typical ranges found in literature and can vary depending on the substrate, surface preparation, and measurement conditions. The expected values for this compound are estimations based on its bifunctional and hydrophobic nature.

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of this compound, the following experimental protocols are recommended.

Surface Modification Protocol

A standardized protocol for modifying a silica-based substrate (e.g., glass slide, silicon wafer) is crucial for reproducible results.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization Clean Clean Substrate (e.g., Piranha solution) Rinse Rinse with DI Water Clean->Rinse Dry Dry under N2 Stream Rinse->Dry Activate Activate Surface (e.g., Oxygen Plasma) Dry->Activate Prepare_Sol Prepare Silane Solution (e.g., in Toluene) Activate->Prepare_Sol Immerse Immerse Substrate Prepare_Sol->Immerse Incubate Incubate (e.g., 1 hr at RT) Immerse->Incubate Rinse_Solvent Rinse with Solvent Incubate->Rinse_Solvent Cure Cure (e.g., 110°C for 30 min) Rinse_Solvent->Cure Contact_Angle Contact Angle Measurement Cure->Contact_Angle Adhesion_Test Adhesion Strength Test Cure->Adhesion_Test XPS XPS Analysis Cure->XPS AFM AFM Imaging Cure->AFM

Experimental workflow for surface modification and characterization.

Methodology:

  • Substrate Preparation: Thoroughly clean the substrate to remove organic contaminants. For silica-based materials, a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) is effective. Rinse extensively with deionized water and dry with a stream of nitrogen. To ensure a high density of hydroxyl groups for silanization, activate the surface using an oxygen plasma treatment.

  • Silanization: Prepare a solution of this compound in an anhydrous solvent such as toluene (e.g., 1-5% v/v). Immerse the activated substrate in the silane solution and incubate for a specified time (e.g., 1 hour) at room temperature under an inert atmosphere to prevent premature hydrolysis. After incubation, rinse the substrate with the solvent to remove unbound silane molecules.

  • Curing: Cure the coated substrate in an oven at a temperature sufficient to promote covalent bond formation between the silane and the surface, as well as potential cross-linking between adjacent silane molecules (e.g., 110°C for 30 minutes).

Hydrophobicity Assessment: Contact Angle Measurement

The hydrophobicity of the modified surface is a key performance parameter.

Methodology:

  • Place a droplet of deionized water (typically 1-5 µL) onto the silane-modified surface.

  • Use a goniometer to capture a profile image of the droplet.

  • Software analysis of the image determines the angle at the three-phase (solid-liquid-gas) contact line.

  • Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle. A higher contact angle indicates greater hydrophobicity.

Adhesion Strength Evaluation: Pull-Off Test

The adhesion of a coating or another material to the silane-modified surface is a critical measure of performance.

Methodology:

  • Apply a standardized adhesive or coating to the silane-modified surface.

  • Securely attach a pull-off stub (dolly) to the coating using a compatible adhesive.

  • Once the adhesive has cured, use a pull-off adhesion tester to apply a perpendicular force to the stub until it detaches.

  • The force required to pull the stub off, divided by the area of the stub, gives the adhesion strength in megapascals (MPa).

Mechanism of Surface Modification

The performance of bifunctional silanes like this compound is rooted in their ability to form a robust, covalently bonded layer on hydroxyl-rich surfaces.

signaling_pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Bonding Silane This compound Silanol Reactive Silanol Intermediate Silane->Silanol Hydrolysis of Si-H or Si-OR groups Water Water (trace) Water->Silanol Covalent_Bond Covalent Si-O-Substrate Bonds Silanol->Covalent_Bond Crosslinking Si-O-Si Crosslinks Silanol->Crosslinking Substrate Substrate with -OH groups Substrate->Covalent_Bond Modified_Surface Modified Surface Covalent_Bond->Modified_Surface Crosslinking->Modified_Surface

Mechanism of surface modification by a bifunctional silane.

The process begins with the hydrolysis of the reactive silyl groups in the presence of trace amounts of water, forming reactive silanol intermediates. These silanols can then condense with hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds. Additionally, the bifunctional nature of the silane allows for condensation between adjacent silane molecules, creating a cross-linked network that enhances the stability and durability of the modified layer.

Conclusion

While specific performance data for this compound remains elusive, its bifunctional nature and the presence of methyl groups suggest it holds promise for creating highly hydrophobic and robustly adhered surface modifications. For researchers and drug development professionals, the key will be to conduct systematic evaluations using the standardized protocols outlined in this guide. By comparing its performance in hydrophobicity, adhesion, and biocompatibility against established methylsilanes, its potential for specific applications in areas such as biomedical device coating, nanoparticle functionalization, and controlled drug delivery systems can be thoroughly assessed. The provided experimental framework serves as a starting point for unlocking the potential of this and other novel bifunctional silanes.

Validation of SiC film purity from Methyl(2-methylsilylethyl)silane precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of Silicon Carbide (SiC) films grown from the single-source precursor Methyl(2-methylsilylethyl)silane and other common alternative precursors. The information presented is supported by experimental data and detailed methodologies to assist in selecting the most suitable precursor for high-purity SiC film deposition.

Introduction

The purity of Silicon Carbide (SiC) thin films is a critical factor for their application in high-performance electronics, sensors, and protective coatings. The choice of precursor in Chemical Vapor Deposition (CVD) plays a pivotal role in determining the final film's elemental composition and crystalline quality. While traditional methods often utilize a dual-source approach with separate silicon and carbon precursors like silane (SiH₄) and propane (C₃H₈), single-source organosilicon precursors, which contain both silicon and carbon in one molecule, offer potential advantages in achieving stoichiometric and high-purity films.[1]

This guide focuses on the validation of SiC film purity when using this compound and compares it with films grown from other widely used precursors, including other methylsilanes, hexamethyldisilane (HMDS), and the standard silane/propane mixture. The comparison is based on quantitative data from surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS), as well as structural analysis using X-ray Diffraction (XRD).

Comparison of SiC Film Purity from Different Precursors

Precursor SystemSi (at. %)C (at. %)O (at. %)Other Impurities (at. %)Key Findings
Methylsilane (CH₃SiH₃) (analogue for this compound) ~47~53< 0.5< 0.1Can produce near-stoichiometric films with low oxygen contamination.[2]
Hexamethyldisilane (HMDS) VariesVaries~1-5< 0.5Often requires the addition of a carbon source like propane to achieve stoichiometry. Can result in carbon-rich films if not optimized.
Methyltrichlorosilane (MTS) VariesVaries< 1Cl (< 1)Stoichiometry is dependent on the H₂/MTS ratio. Chlorine can be incorporated as an impurity.[3]
Silane (SiH₄) + Propane (C₃H₈) ~50~50< 1< 0.1The industry standard for high-purity SiC epitaxy, allowing for precise control over the Si/C ratio.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further research.

Chemical Vapor Deposition (CVD) of SiC Films

Objective: To deposit SiC thin films on a substrate using various organosilicon precursors.

Typical Apparatus: A horizontal hot-wall or cold-wall CVD reactor.[1]

General Procedure:

  • Substrate Preparation: Silicon (100) or (111) wafers are commonly used as substrates. They are subjected to a standard cleaning procedure to remove any surface contaminants.[4]

  • Loading: The cleaned substrate is placed on a susceptor (e.g., graphite) inside the reaction chamber.

  • Pump Down and Purge: The chamber is evacuated to a base pressure (e.g., < 10⁻⁶ Torr) and then purged with a high-purity inert gas (e.g., Argon) or hydrogen.

  • Heating: The substrate is heated to the desired deposition temperature, typically ranging from 800°C to 1350°C, depending on the precursor.[3][4]

  • Precursor Introduction: The organosilicon precursor vapor is introduced into the chamber along with a carrier gas (e.g., H₂).[4] For dual-source systems, silane and propane are introduced simultaneously.

  • Deposition: The precursor decomposes at the hot substrate surface, leading to the formation of a SiC film. The deposition time is varied to achieve the desired film thickness.

  • Cool Down: After deposition, the precursor flow is stopped, and the system is cooled down to room temperature under a continuous flow of the carrier gas.

Process Parameters for Different Precursors:

Precursor SystemDeposition Temperature (°C)PressureCarrier Gas
Methylsilane 700 - 8500.17 TorrH₂
Hexamethyldisilane (HMDS) > 1100Atmospheric or Low PressureH₂
Methyltrichlorosilane (MTS) 800 - 110090 kPaH₂
Silane + Propane ~1380Atmospheric or Low PressureH₂
X-ray Photoelectron Spectroscopy (XPS) for Purity Validation

Objective: To determine the elemental composition and chemical bonding states of the SiC film surface.

Typical Instrument: A commercially available XPS system with a monochromatic Al Kα or Mg Kα X-ray source.[5]

Procedure:

  • Sample Introduction: The SiC film sample is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Sputter Cleaning (Optional): To remove surface adventitious carbon and native oxide, the sample surface can be sputtered with a low-energy Ar⁺ ion beam. This step should be performed cautiously as it can alter the surface stoichiometry.

  • Survey Scan: A wide energy range survey scan is performed to identify all elements present on the surface.[6]

  • High-Resolution Scans: High-resolution scans are acquired for the Si 2p, C 1s, and O 1s core level regions to determine the chemical bonding states.[7]

  • Data Analysis:

    • The elemental composition is quantified by integrating the peak areas of the core level spectra and applying relative sensitivity factors (RSFs).[8]

    • The high-resolution spectra are curve-fitted to identify different chemical species. For SiC, the Si 2p peak is typically found around 100.3-101.5 eV, and the C 1s peak for Si-C bonding is around 282.5-283.5 eV.[5][7] Peaks corresponding to Si-O, C-C, and C-H bonds can also be identified.

Secondary Ion Mass Spectrometry (SIMS) for Impurity Profiling

Objective: To determine the depth distribution of elemental impurities within the SiC film.

Typical Instrument: A dynamic or time-of-flight SIMS instrument.

Procedure:

  • Sample Introduction: The SiC film sample is placed in the UHV chamber of the SIMS instrument.

  • Primary Ion Beam Selection: A primary ion beam (e.g., O₂⁺ or Cs⁺) is chosen to sputter the sample surface. The choice of ion beam depends on the impurities of interest.

  • Sputtering and Analysis: The primary ion beam rasters over a defined area on the sample surface, creating a crater. The secondary ions ejected from the bottom of the crater are extracted and analyzed by a mass spectrometer.[9]

  • Depth Profiling: By continuously sputtering and analyzing, a depth profile of the concentration of selected elements is generated.

  • Quantification: The secondary ion intensities are converted to atomic concentrations using relative sensitivity factors derived from ion-implanted standards.

X-ray Diffraction (XRD) for Structural Analysis

Objective: To determine the crystalline phase and orientation of the SiC film.

Typical Instrument: A powder or thin-film X-ray diffractometer with a Cu Kα radiation source.[4]

Procedure:

  • Sample Mounting: The SiC film on its substrate is mounted on the sample stage of the diffractometer.

  • Data Acquisition: The sample is irradiated with X-rays at various incident angles (2θ), and the diffracted X-ray intensity is recorded. A typical 2θ range for SiC analysis is 20-80 degrees.

  • Phase Identification: The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present (e.g., 3C-SiC, 6H-SiC).[10] For 3C-SiC, prominent peaks are expected at 2θ values corresponding to the (111), (220), and (311) planes.[10]

  • Crystallinity Assessment: The width of the diffraction peaks (Full Width at Half Maximum, FWHM) provides information about the crystallinity of the film. Broader peaks indicate smaller crystallite size or higher defect density.

Mandatory Visualization

SiC_Purity_Validation_Workflow cluster_0 SiC Film Deposition cluster_1 Purity and Structural Validation cluster_2 Data Analysis and Comparison Precursor Select Precursor (e.g., this compound) CVD Chemical Vapor Deposition (CVD) Precursor->CVD Film Deposited SiC Film CVD->Film XPS XPS Analysis (Elemental Composition, Chemical Bonding) Film->XPS SIMS SIMS Analysis (Impurity Depth Profile) Film->SIMS XRD XRD Analysis (Crystalline Phase and Quality) Film->XRD Composition Quantitative Composition Table XPS->Composition Purity Impurity Level Assessment SIMS->Purity Structure Crystalline Structure Report XRD->Structure Comparison Comparative Purity Guide Composition->Comparison Purity->Comparison Structure->Comparison

Caption: Experimental workflow for the validation of SiC film purity.

Conclusion

The selection of a precursor is a critical step in achieving high-purity SiC films. Single-source organosilicon precursors like methylsilanes show promise for depositing stoichiometric films with low impurity levels. However, the industry-standard dual-source silane and propane system continues to be a reliable method for producing high-quality SiC. This guide provides the necessary framework for researchers to compare the performance of this compound with other alternatives. The detailed experimental protocols for CVD, XPS, SIMS, and XRD will facilitate further investigation and validation of SiC film purity for various advanced applications.

References

A Comparative Guide to Silane Precursors for Silicon Carbide Film Growth

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-quality silicon carbide (SiC) films is crucial for a variety of applications, from high-power electronics to advanced biocompatible coatings. The choice of the silane precursor is a critical factor that dictates the growth process and the final properties of the SiC film. This guide provides an objective comparison of SiC films grown from different silane sources, supported by experimental data, to aid in the selection of the most suitable precursor for specific research and development needs.

This comparison focuses on four key silane precursors: silane (SiH4), dichlorosilane (DCS; SiH2Cl2), trichlorosilane (TCS; SiHCl3), and bis(trimethylsilyl)methane (BTMSM; C7H20Si2). The following sections detail the performance of each precursor in terms of growth rate, film crystallinity, surface morphology, and typical deposition conditions.

Quantitative Comparison of SiC Film Properties

The selection of a silane precursor has a direct impact on the achievable growth rate, the crystalline quality of the film, and its surface roughness. The data summarized below, collated from various studies, highlights these differences. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

PrecursorGrowth Rate (µm/hr)Crystallinity (XRD FWHM, arcsec)Surface Roughness (RMS, nm)Typical Growth Temperature (°C)Key Characteristics
Silane (SiH4) 6 - 30[1][2]~200-500 (for 3C-SiC on Si)1.5 - 5.0[3]1100 - 1380[2]Standard, chlorine-free precursor; prone to gas-phase nucleation.
Dichlorosilane (DCS) 30 - 100[1][4][5]7.8 (for 4H-SiC)[4][5]0.5 - 2.0[4][5]1550 - 1650High growth rates; chlorine content suppresses parasitic deposition.[6]
Trichlorosilane (TCS) Up to 100[7]High, comparable to DCSSpecular surface achievable~1600[7]Higher chlorine content than DCS; also enables high growth rates.
Bis(trimethylsilyl)methane (BTMSM) Lower, data variesEpitaxial growth achievableSmoother with increasing temperature[8]1100 - 1350[8]Single-source precursor (contains both Si and C); non-toxic and non-flammable.[8]

Experimental Protocols

The growth of SiC films from silane precursors is typically carried out using Chemical Vapor Deposition (CVD). While the fundamental principles of the experimental setup remain consistent, the specific parameters are adjusted based on the chosen precursor.

General Chemical Vapor Deposition (CVD) Protocol for SiC Film Growth

A standard CVD process for SiC film growth involves the following key steps:

  • Substrate Preparation: A suitable substrate, such as a silicon (Si) or a 4H-SiC wafer, is cleaned to remove any surface contaminants. For heteroepitaxial growth on silicon, a carbonization step is often performed by introducing a hydrocarbon gas (e.g., propane) to create a thin SiC buffer layer.[9]

  • Loading and Evacuation: The substrate is placed on a susceptor within a CVD reactor, which is then sealed and evacuated to a base pressure.

  • Heating: The substrate is heated to the desired growth temperature, typically in a hydrogen (H2) carrier gas environment.

  • Precursor Introduction: The silane precursor and a carbon source (e.g., propane, C3H8, or ethylene, C2H4) are introduced into the reactor with a carrier gas, usually H2. The flow rates of the precursors are controlled to achieve the desired C/Si ratio.

  • Deposition: The precursor gases decompose at the high temperature, and Si and C species adsorb onto the substrate surface, forming the SiC film. The deposition time determines the final thickness of the film.

  • Cooling and Unloading: After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under the carrier gas flow. The coated substrate is then removed from the reactor.

Precursor-Specific Experimental Parameters

The optimal growth parameters vary for each silane precursor:

  • Silane (SiH4):

    • Growth Temperature: 1100-1380°C[2]

    • Carbon Source: Propane (C3H8) or Ethylene (C2H4)

    • Carrier Gas: Hydrogen (H2)

    • Pressure: Can be grown under both atmospheric (APCVD) and low-pressure (LPCVD) conditions.[2]

  • Dichlorosilane (DCS):

    • Growth Temperature: 1550-1650°C

    • Carbon Source: Propane (C3H8)

    • Carrier Gas: Hydrogen (H2)

    • Notes: The presence of chlorine helps to suppress homogeneous nucleation in the gas phase, allowing for higher growth rates.[6]

  • Trichlorosilane (TCS):

    • Growth Temperature: Around 1600°C[7]

    • Carbon Source: Propane (C3H8)

    • Carrier Gas: Hydrogen (H2)

    • Notes: Similar to DCS, the chlorine content is beneficial for achieving high growth rates and good surface morphology.

  • Bis(trimethylsilyl)methane (BTMSM):

    • Growth Temperature: 1100-1350°C[8]

    • Carbon Source: Not required (single-source precursor)

    • Carrier Gas: Hydrogen (H2)

    • Notes: As BTMSM contains both silicon and carbon, it simplifies the gas handling system. It is also noted for being non-toxic and non-flammable.[8]

Common Characterization Techniques for SiC Films

The properties of the grown SiC films are evaluated using a suite of characterization techniques:

  • Scanning Electron Microscopy (SEM): To analyze the surface morphology and microstructure.

  • X-ray Diffraction (XRD): To determine the crystalline structure, polytype, and quality of the film. The full width at half maximum (FWHM) of the rocking curve is a measure of crystalline perfection.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness (RMS).

  • Raman Spectroscopy: To identify the Si-C bonding and the polytype of the SiC film.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states at the surface.

Visualizing the Process and Relationships

To better understand the experimental workflow and the interplay between precursor choice and film properties, the following diagrams are provided.

G cluster_prep Preparation cluster_cvd CVD Process cluster_char Characterization Substrate Substrate Selection (e.g., Si, 4H-SiC) Cleaning Substrate Cleaning Substrate->Cleaning Loading Loading into Reactor Cleaning->Loading Heating Heating to Growth Temp. Loading->Heating Precursors Precursor Introduction (Silane Source + Carbon Source) Heating->Precursors Deposition Film Growth Precursors->Deposition Cooling Cooling Down Deposition->Cooling SEM SEM (Morphology) Cooling->SEM XRD XRD (Crystallinity) Cooling->XRD AFM AFM (Roughness) Cooling->AFM Raman Raman (Bonding) Cooling->Raman

Caption: Experimental workflow for SiC film growth and characterization.

G cluster_precursor Precursor Choice cluster_properties Resulting Film Properties cluster_process Growth Process Characteristics SiH4 Silane (SiH4) GrowthRate Growth Rate SiH4->GrowthRate Moderate Temp Growth Temperature SiH4->Temp Lower GasPhase Gas-Phase Nucleation SiH4->GasPhase Prone to DCS Dichlorosilane (DCS) DCS->GrowthRate High Crystallinity Crystallinity DCS->Crystallinity High Roughness Surface Roughness DCS->Roughness Low DCS->Temp Higher DCS->GasPhase Suppresses TCS Trichlorosilane (TCS) TCS->GrowthRate High TCS->Crystallinity High TCS->Roughness Low TCS->Temp Higher TCS->GasPhase Suppresses BTMSM BTMSM BTMSM->Temp Lower Safety Safety/Handling BTMSM->Safety Non-toxic/flammable Defects Defect Density GasPhase->Roughness GasPhase->Defects

Caption: Logical relationships between silane precursor choice and SiC film properties.

Conclusion

The selection of a silane precursor for SiC film growth involves a trade-off between growth rate, film quality, and process conditions.

  • Silane (SiH4) is a standard, chlorine-free option suitable for applications where moderate growth rates are acceptable and chlorine incorporation is a concern.

  • Dichlorosilane (DCS) and Trichlorosilane (TCS) are the precursors of choice for achieving high growth rates and high-quality epitaxial layers, making them ideal for power electronics applications. The chlorine in these precursors plays a crucial role in suppressing gas-phase nucleation, leading to better film quality.

  • Bis(trimethylsilyl)methane (BTMSM) offers the advantage of being a single-source precursor with improved safety characteristics, making it an interesting alternative for specific applications where these factors are a priority, although typically at the expense of lower growth rates compared to chlorinated silanes.

Ultimately, the optimal silane source will depend on the specific requirements of the intended application, balancing the need for growth efficiency with the desired material properties and process constraints.

References

Comparative Analysis of Mechanical Properties of Silicon Carbide Films from Diverse Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and materials scientists on the mechanical characteristics of Silicon Carbide (SiC) thin films, detailing the influence of various chemical precursors on their performance. This report provides a comparative summary of key mechanical properties, outlines detailed experimental methodologies, and visualizes critical processes to aid in the selection of optimal precursors for specific applications.

Silicon carbide (SiC) thin films are renowned for their exceptional mechanical, thermal, and electronic properties, making them ideal candidates for a wide array of applications, including microelectromechanical systems (MEMS), protective coatings, and high-power electronics. The choice of precursor in the chemical vapor deposition (CVD) process plays a pivotal role in determining the final mechanical characteristics of the SiC film. This guide offers a comparative study of SiC films synthesized from various precursors, presenting key experimental data to inform material selection and process optimization.

Comparative Data on Mechanical Properties

The mechanical integrity of SiC films is paramount for their reliable performance. The following tables summarize the key mechanical properties—Hardness, Young's Modulus, and Residual Stress—of SiC films deposited from different precursors under various CVD techniques.

Precursor SystemDeposition MethodHardness (GPa)Young's Modulus (GPa)Residual Stress (MPa)
Methyltrichlorosilane (MTS) APCVD21184-
LPCVD---200 to -300 (compressive)[1][2]
Methylsilane LPCVD-455196 to 1377 (tensile)
Dichlorosilane (DCS) + Acetylene LPCVD---100 (compressive) to 700 (tensile)
Tetraethylsilane (TES) CVDHigh Quality-Low
Polycrystalline 3C-SiC -32.69 ± 3.218422 ± 16-
Single Crystal 3C-SiC -30 ± 2.8410 ± 3.18-

Experimental Protocols

The data presented in this guide are derived from established experimental techniques for thin film deposition and characterization. The following sections detail the methodologies employed.

Thin Film Deposition by Chemical Vapor Deposition (CVD)

Silicon carbide thin films are predominantly synthesized using CVD, a process where volatile precursors react on a heated substrate to form a solid film. The specific parameters of the CVD process significantly influence the film's properties.

A typical CVD process involves the following steps:

  • Substrate Preparation: The substrate, commonly a silicon wafer, is cleaned to remove any contaminants.

  • Precursor Delivery: The chosen precursor, such as Methyltrichlorosilane (MTS), is vaporized and transported into the reaction chamber, often with a carrier gas like hydrogen[3]. The flow rates of the precursor and carrier gas are precisely controlled.

  • Deposition: The substrate is heated to a specific temperature (e.g., 850 to 1100 °C for MTS) within the reaction chamber, which is maintained at a controlled pressure (e.g., 500 Torr)[3]. The precursor decomposes and reacts on the hot substrate surface, leading to the growth of the SiC film.

  • Cooling and Removal: After the desired film thickness is achieved, the system is cooled down, and the coated substrate is removed from the chamber.

Mechanical Property Characterization

Nanoindentation: Nanoindentation is a primary technique used to determine the hardness and Young's modulus of thin films[4]. The procedure involves pressing a sharp indenter tip, typically made of diamond, into the film's surface with a controlled load[4].

The key steps are:

  • Surface Approach: The indenter tip is brought into close proximity to the film surface.

  • Loading: The load on the indenter is gradually increased, causing it to penetrate the film. The displacement of the indenter is continuously monitored.

  • Holding: The load is held constant for a specific duration to allow for time-dependent plastic deformation to stabilize.

  • Unloading: The load is gradually decreased, and the recovery of the indentation depth is measured.

The resulting load-displacement curve provides information to calculate the hardness and elastic modulus of the film[5]. To minimize the influence of the substrate, the indentation depth is generally kept to less than 10% of the film thickness[4].

Adhesion Testing (Pull-Off Test): The adhesion of the SiC film to the substrate is a critical parameter, often evaluated using the pull-off test. This method measures the force required to detach a dolly adhered to the film's surface.

The typical procedure is as follows:

  • Dolly Preparation: A dolly (a small metal stub) is cleaned and a suitable adhesive is applied to its face.

  • Dolly Adhesion: The dolly is firmly attached to the surface of the SiC film. The adhesive is allowed to cure completely.

  • Pull-Off Test: A pull-off adhesion tester is attached to the dolly. A perpendicular tensile force is applied and gradually increased until the dolly is pulled off the surface[6][7].

  • Data Analysis: The force at which the dolly detaches is recorded, and the nature of the failure (e.g., adhesive failure at the film-substrate interface, cohesive failure within the film, or glue failure) is noted[8].

Visualizing the Processes

To further clarify the experimental workflows, the following diagrams, generated using the DOT language, illustrate the key stages of the CVD process and the nanoindentation testing procedure.

CVD_Process cluster_chamber CVD Reaction Chamber Substrate Heated Substrate Film SiC Film Growth Substrate->Film Deposition CoatedSubstrate CoatedSubstrate Film->CoatedSubstrate Cooling Precursor Precursor Vapor (e.g., MTS) GasInlet GasInlet Precursor->GasInlet Mixing CarrierGas Carrier Gas (e.g., H2) CarrierGas->GasInlet GasInlet->Substrate

Chemical Vapor Deposition (CVD) Process Flow

Nanoindentation_Workflow Start Sample Preparation Approach Indenter Approach Start->Approach Load Loading Phase Approach->Load Hold Holding Phase Load->Hold Unload Unloading Phase Hold->Unload Analysis Load-Displacement Curve Analysis Unload->Analysis Results Hardness & Young's Modulus Analysis->Results

Nanoindentation Testing Workflow

Adhesion_Test_Workflow Prep Dolly and Surface Preparation Adhesion Adhere Dolly to Film Prep->Adhesion Cure Cure Adhesive Adhesion->Cure Pull Apply Perpendicular Force Cure->Pull Failure Record Pull-Off Force & Analyze Failure Mode Pull->Failure Result Adhesion Strength Failure->Result

Pull-Off Adhesion Testing Workflow

References

A Comparative Analysis of Crystalline Quality in SiC Films: Single-Source vs. Dual-Source Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the impact of precursor choice on the crystalline quality of Silicon Carbide (SiC) films, supported by experimental data and detailed methodologies.

The selection of precursors is a critical determinant in the chemical vapor deposition (CVD) of high-quality silicon carbide (SiC) thin films. This decision directly influences the crystalline structure, defect density, and surface morphology of the resulting film, which are paramount for the performance of SiC-based electronic and photonic devices. This guide provides an objective comparison of the crystalline quality of SiC films grown from single-source and dual-source precursors, supported by a compilation of experimental data from various studies.

Executive Summary

Single-source precursors, which contain both silicon and carbon in a single molecule, and dual-source precursors, where silicon and carbon are supplied by separate molecules, each present distinct advantages and disadvantages. Single-source precursors can offer stoichiometric films and potentially lower deposition temperatures. In contrast, dual-source systems provide greater flexibility in adjusting the C/Si ratio, which is crucial for controlling doping and defect formation. This guide will delve into the quantitative differences in crystalline quality achieved with these two approaches.

Data Presentation: Quantitative Comparison of Crystalline Quality

The following table summarizes key parameters indicative of the crystalline quality of SiC films grown using different precursor systems. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to variations in experimental conditions, which are provided for context.

Precursor SystemDeposition MethodGrowth Temperature (°C)Defect Density (cm⁻²)Surface Roughness (RMS, nm)XRD FWHM (°)Reference
Single-Source Precursors
1,3,5-Trisilacyclohexane (TSCH)Thermal CVD650 - 850Significantly lower defect-induced photoluminescence compared to TMDSB[1]0.3 - 1.5FWHM of FTIR Si-C peak: ~63 cm⁻¹[1][1]
Methyltrichlorosilane (MTS)CVD1200---[2]
Hexamethyldisilane (HMDS) with C₃H₈APCVD1350High density of planar faults[3]~0.6-[3]
MethylsilaneLPCVD700 - 800--3C-SiC (111) peak: ~1.5 (700°C), ~0.5 (800°C)[4][4]
Silacyclobutane (SCB)MBE1000 - 1100--~0.33 - 0.34[5][5]
Dual-Source Precursors
Silane (SiH₄) + Propane (C₃H₈)APCVD1200-Increases with C/Si ratio[6]-[6]
Silane (SiH₄) + Propane (C₃H₈)Hot-wall CVD-BPDs: ~10 cm⁻², TEDs: 8000-10,000 cm⁻² (typical for epitaxial layers)[7]--[7][8]
Dichlorosilane (DCS) + Propane (C₃H₈)Vertical hot-wall CVD-Increased roughness at higher pressures[9]--[9]
Trichlorosilane (TCS) + Methane (CH₄) or Propane (C₃H₈)Hot-wall CVD-Methane results in smoother surfaces than propane[10]--[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for SiC film growth using both single-source and dual-source precursors.

Single-Source Precursor: Methyltrichlorosilane (MTS) CVD
  • Substrate Preparation: 4H-SiC substrates are subjected to an in-situ etch using H₂ gas at high temperatures to remove surface damage and contaminants.

  • Precursor Delivery: Methyltrichlorosilane (CH₃SiCl₃, MTS), a liquid at room temperature, is used as the single-source precursor. It is diluted in a carrier gas, typically H₂.

  • Deposition Conditions:

    • Growth Temperature: Approximately 1200 °C.[2]

    • Pressure: Around 100 mbar.[2]

    • Gas Flow Rates: A typical H₂/MTS ratio is 30, with an MTS flow rate of 20 sccm.[2]

  • Deposition Process: The MTS/H₂ mixture is introduced into a hot-wall CVD reactor. The high temperature causes the MTS to decompose, leading to the deposition of a SiC film on the substrate.

  • Characterization: The resulting films are characterized using techniques such as X-ray diffraction (XRD) to determine crystallinity and Fourier-transform infrared spectroscopy (FTIR) to analyze chemical bonding.

Dual-Source Precursor: Silane (SiH₄) and Propane (C₃H₈) CVD
  • Substrate Preparation: Similar to the single-source process, SiC substrates are prepared with a high-temperature H₂ etch.

  • Precursor Delivery: Silane (SiH₄), diluted in H₂, serves as the silicon source, while propane (C₃H₈) is the carbon source. Hydrogen is used as the carrier gas.

  • Deposition Conditions:

    • Growth Temperature: Typically around 1620 °C.[11]

    • Pressure: Maintained at approximately 200 mbar.[11]

    • Gas Flow Rates: The flow rate of dilute silane is kept constant (e.g., 500 sccm), while the propane flow is varied to achieve the desired C/Si ratio.[11]

  • Deposition Process: The precursors are introduced into a horizontal hot-wall CVD reactor. The C/Si ratio is a critical parameter that is adjusted to control the film's properties.

  • Characterization: The epitaxial layers are analyzed for surface morphology using atomic force microscopy (AFM), and for crystalline defects using techniques like photoluminescence (PL) inspection.

Mandatory Visualization

Experimental Workflow for SiC Film Quality Comparison

G cluster_0 Precursor Selection cluster_1 Deposition Process cluster_2 Film Growth cluster_3 Characterization cluster_4 Data Analysis & Comparison SingleSource Single-Source Precursor (e.g., MTS, TSCH) CVD Chemical Vapor Deposition (CVD) SingleSource->CVD DualSource Dual-Source Precursors (e.g., SiH4 + C3H8) DualSource->CVD SiC_Single SiC Film (Single-Source) CVD->SiC_Single SiC_Dual SiC Film (Dual-Source) CVD->SiC_Dual XRD X-Ray Diffraction (XRD) (Crystallinity, FWHM) SiC_Single->XRD AFM Atomic Force Microscopy (AFM) (Surface Roughness) SiC_Single->AFM PL Photoluminescence (PL) (Defect Density) SiC_Single->PL SiC_Dual->XRD SiC_Dual->AFM SiC_Dual->PL Analysis Comparative Analysis of Crystalline Quality XRD->Analysis AFM->Analysis PL->Analysis

Caption: Experimental workflow for comparing SiC film quality.

Logical Relationship of Precursor Choice to Film Quality

G cluster_0 Precursor Type cluster_1 Key Characteristics cluster_2 Growth Parameters cluster_3 Resulting Film Quality Single Single-Source Stoichiometry Inherent Stoichiometry Single->Stoichiometry Dual Dual-Source Flexibility C/Si Ratio Flexibility Dual->Flexibility Temp Deposition Temperature Stoichiometry->Temp FlowRates Precursor Flow Rates Flexibility->FlowRates Defects Defect Density Temp->Defects Roughness Surface Roughness Temp->Roughness Crystallinity Crystallinity Temp->Crystallinity FlowRates->Defects FlowRates->Roughness FlowRates->Crystallinity

Caption: Influence of precursor type on SiC film quality.

Discussion and Conclusion

The choice between single-source and dual-source precursors for SiC film growth is not straightforward and depends heavily on the specific application and desired film properties.

Single-source precursors like TSCH have shown promise in producing stoichiometric and defect-free films at relatively lower temperatures.[1] The inherent Si:C ratio in the precursor molecule can simplify the process and lead to high-quality films. However, the molecular structure of the precursor can also lead to the incorporation of impurities or the formation of specific types of defects. For instance, films grown from HMDS have been reported to have a high density of planar faults.[3]

Dual-source precursors offer the significant advantage of tunable C/Si ratios, which is a powerful tool for controlling the electrical properties and defect landscape of the SiC film. For example, in 4H-SiC epitaxy, the C/Si ratio is critical for managing doping levels. However, this flexibility also introduces complexity, as the interplay between the two precursor flows and other growth parameters must be carefully optimized to avoid the formation of defects. Studies have shown that the choice of the carbon source in a dual-precursor system, such as methane versus propane, can significantly impact the surface morphology of the resulting film.[10]

References

A Comparative Guide to Precursors in Silicon Carbide (SiC) Production: A Cost-Benefit Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical decision in the chemical vapor deposition (CVD) process for producing high-quality silicon carbide (SiC) thin films and crystals. This choice significantly impacts deposition temperature, growth rate, film purity, uniformity, and ultimately, the cost-effectiveness of production. While a wide array of organosilicon compounds have been explored as potential single-source precursors, a comprehensive cost-benefit analysis is crucial for process optimization and scalability.

This guide provides a comparative analysis of commonly used precursors for SiC production, offering a framework for evaluating novel candidates such as Methyl(2-methylsilylethyl)silane. Due to a lack of publicly available experimental data on this compound for SiC production, this document will focus on established precursors to illustrate the key performance indicators and economic factors that must be considered.

Comparison of Common SiC Precursors

The following tables summarize the key characteristics of standard precursors used in SiC CVD, providing a baseline for comparison.

Table 1: Performance Characteristics of Common SiC Precursors

Precursor SystemDeposition Temperature (°C)Growth Rate (µm/h)Film QualityKey AdvantagesKey Disadvantages
Dual-Source: Silane (SiH₄) + Propane (C₃H₈) 1500 - 18005 - 100+High purity, good crystal quality with optimizationWell-established process, high growth rates achievable.High deposition temperatures, complex gas handling, safety concerns with silane (pyrophoric).
Chlorinated Silanes: Dichlorosilane (SiH₂Cl₂) + Hydrocarbon 1400 - 160010 - 100+High purity, reduced parasitic depositionHigher growth rates than silane at lower pressures, improved film morphology.Corrosive byproducts (HCl), requires specialized equipment.
Single-Source: Tetramethylsilane (TMS, Si(CH₃)₄) 1000 - 13501 - 10Can be stoichiometric, potential for lower temperature growthSimplified gas handling, potentially safer than silane.Lower growth rates, potential for carbon incorporation, requires careful optimization for stoichiometry.[1]
Hypothetical: this compound Data not availableData not availableData not availablePotentially lower decomposition temperature due to Si-Si bond, single-source.Synthesis complexity, byproduct analysis needed, performance unknown.

Table 2: Cost and Safety Considerations of Common SiC Precursors

PrecursorRelative CostKey Safety Hazards
Silane (SiH₄) HighPyrophoric, toxic
Dichlorosilane (SiH₂Cl₂) Moderate to HighCorrosive, toxic, flammable
Tetramethylsilane (TMS) ModerateFlammable
This compound Likely high due to complex synthesisFlammable, toxicity profile likely unknown

Experimental Protocols

A generalized experimental protocol for the chemical vapor deposition of SiC is provided below. This protocol would require significant optimization for any specific precursor, including this compound.

Generic SiC CVD Experimental Protocol

  • Substrate Preparation:

    • Utilize on-axis or off-axis 4H- or 6H-SiC wafers.

    • Perform a standard RCA clean to remove organic and metallic contaminants.

    • Execute an in-situ hydrogen etch at high temperature (e.g., 1600 °C) to achieve an atomically smooth, step-flow surface.

  • CVD Growth:

    • System: Horizontal or vertical hot-wall CVD reactor.

    • Precursor Delivery:

      • For gaseous precursors (Silane, Dichlorosilane), use mass flow controllers for precise control.

      • For liquid precursors (TMS, this compound), use a bubbler system with a carrier gas (e.g., purified H₂ or Ar) and maintain the precursor at a constant temperature to ensure stable vapor pressure. Heat the gas lines to prevent condensation.

    • Process Parameters (to be optimized):

      • Substrate Temperature: Ranged based on precursor decomposition (e.g., 1000-1800 °C).

      • Pressure: Low pressure CVD (LPCVD) is common (e.g., 100-200 mbar).

      • Carrier Gas Flow Rate: Typically high purity hydrogen (H₂).

      • C/Si Ratio: A critical parameter to control for achieving stoichiometric and high-quality films. For single-source precursors, this is fixed by the molecule's structure. For dual-source systems, it is adjusted by varying the flow rates of the silicon and carbon precursors.

    • Deposition: Introduce the precursor(s) into the reactor for the desired growth time to achieve the target film thickness.

  • Characterization:

    • Morphology: Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM).

    • Crystallinity: X-ray Diffraction (XRD).

    • Thickness: Fourier-Transform Infrared Spectroscopy (FTIR) or cross-sectional SEM.

    • Purity: Secondary Ion Mass Spectrometry (SIMS).

Visualizing the Process and Analysis

To better understand the relationships and workflows, the following diagrams are provided.

CVD_Process_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Growth cluster_char Film Characterization Substrate SiC Wafer RCA_Clean RCA Clean Substrate->RCA_Clean H2_Etch In-situ H₂ Etch RCA_Clean->H2_Etch Reactor Hot-Wall CVD Reactor H2_Etch->Reactor Precursor Precursor Delivery (e.g., Bubbler) Precursor->Reactor AFM AFM/SEM Reactor->AFM XRD XRD Reactor->XRD FTIR FTIR Reactor->FTIR SIMS SIMS Reactor->SIMS Parameters Process Parameters (Temp, Pressure, C/Si) Parameters->Reactor

Caption: Experimental workflow for SiC production via CVD.

Cost_Benefit_Analysis cluster_cost Cost Factors cluster_benefit Performance Benefits Precursor_Cost Precursor Synthesis Cost Analysis Cost-Benefit Analysis Precursor_Cost->Analysis Equipment_Cost Capital Equipment (CVD, Safety) Equipment_Cost->Analysis Operational_Cost Energy, Gas, Maintenance Operational_Cost->Analysis Growth_Rate High Growth Rate Film_Quality High Purity & Crystallinity Depo_Temp Low Deposition Temperature Safety Improved Safety Analysis->Growth_Rate Analysis->Film_Quality Analysis->Depo_Temp Analysis->Safety

Caption: Logical framework for a cost-benefit analysis of SiC precursors.

Precursor_Comparison cluster_performance Performance cluster_practicality Practicality Precursor Precursor Choice Temp Deposition Temperature Precursor->Temp Rate Growth Rate Precursor->Rate Quality Film Quality Precursor->Quality Cost Precursor Cost Precursor->Cost Safety Handling Safety Precursor->Safety Byproducts Byproduct Management Precursor->Byproducts

Caption: Key parameters for comparing SiC precursors.

Evaluating this compound: A Look Forward

While direct experimental data is not available, we can hypothesize some potential characteristics of this compound as a single-source precursor for SiC based on its chemical structure, which contains Si-C, Si-H, and a Si-Si bond. The presence of the Si-Si bond, which is generally weaker than Si-C and Si-H bonds, might lead to a lower decomposition temperature compared to some other organosilanes. This could be advantageous for reducing the thermal budget of the CVD process.

However, a thorough evaluation would require extensive experimental investigation to determine:

  • Decomposition Pathway: Understanding the pyrolysis of this compound is crucial to predict the composition of the resulting SiC film and any gas-phase byproducts.

  • Deposition Kinetics: Determining the growth rate as a function of temperature, pressure, and concentration.

  • Film Properties: A comprehensive characterization of the grown films to assess their crystallinity, purity, and electronic properties.

  • Synthesis Cost: The complexity of synthesizing this molecule will be a major factor in its economic viability.

References

Reproducibility of SiC Film Properties: A Comparative Guide to Precursor Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reproducibility in thin-film deposition is paramount for reliable device fabrication and consistent experimental results. The choice of precursor significantly impacts the uniformity, composition, and microstructure of SiC films. Single-source precursors, containing both silicon and carbon in a single molecule, are often favored for their potential to offer better stoichiometric control and simpler process management compared to dual-source methods. This guide presents a data-driven comparison of SiC films deposited from Methylsilane against other common single-source and dual-source precursors.

Precursor Comparison

The following table summarizes the key properties of SiC films deposited using different precursors. The data is compiled from various research articles and is intended to provide a comparative baseline. Reproducibility is not always explicitly quantified in the literature; therefore, factors influencing reproducibility, such as precursor handling and deposition process complexity, are also considered.

Precursor SystemDeposition MethodDeposition Temperature (°C)Film Composition (Si:C)Key Film PropertiesReference
Methylsilane (CH₃SiH₃) Low-Pressure Chemical Vapor Deposition (LPCVD)700 - 850~1:1Amorphous to polycrystalline 3C-SiC. Residual stress can be tuned from 1377±10 MPa to 196±19 MPa.[1]
Methyltrichlorosilane (MTS, CH₃SiCl₃) Atmospheric Pressure Chemical Vapor Deposition (APCVD) / LPCVD900 - 1300Near stoichiometricGood quality films are often obtained. Deposition rate maxima can occur at specific temperatures.[2]
Hexamethyldisilane (HMDS, Si₂(CH₃)₆) APCVD~1350Stoichiometric (with propane addition)Higher growth rate (up to 7 µm/h) compared to silane-propane systems. Safer to handle than silane.
Silane (SiH₄) + Propane (C₃H₈) CVD>1000Variable, dependent on Si/C ratio in gas phaseWell-established process, but requires precise control of gas flow rates to achieve stoichiometry.[3]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing research findings. Below is a generalized protocol for the Low-Pressure Chemical Vapor Deposition (LPCVD) of SiC films, which can be adapted for various precursors.

Low-Pressure Chemical Vapor Deposition of SiC Films

  • Substrate Preparation:

    • Silicon (100) wafers are commonly used as substrates.

    • Substrates are subjected to a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

    • A final dip in dilute hydrofluoric acid (HF) is often performed to remove the native oxide layer immediately before loading into the reactor.

  • Deposition Process:

    • The cleaned substrates are loaded into a horizontal hot-wall LPCVD reactor.

    • The reactor is pumped down to a base pressure, typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

    • The substrates are heated to the desired deposition temperature (e.g., 700-850°C for Methylsilane).

    • The precursor gas (e.g., Methylsilane) is introduced into the reactor at a controlled flow rate. A carrier gas, such as hydrogen (H₂), may also be used.

    • The deposition pressure is maintained at a constant value (e.g., 150 mTorr) for the duration of the deposition.

    • Deposition time is varied to achieve the desired film thickness.

  • Post-Deposition:

    • After deposition, the precursor flow is stopped, and the reactor is cooled down to room temperature under vacuum or in an inert gas atmosphere.

    • The coated substrates are then removed from the reactor for characterization.

Characterization Techniques:

  • Film Thickness: Ellipsometry or profilometry.

  • Crystallinity and Phase: X-ray Diffraction (XRD).

  • Surface Morphology: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

  • Composition: X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES).

  • Mechanical Properties: Nanoindentation (for hardness and Young's modulus) or wafer curvature measurements (for residual stress).

Process Workflow and Signaling Pathways

The chemical vapor deposition process follows a series of well-defined steps, from the introduction of precursor gases to the formation of a solid thin film. Understanding this workflow is essential for process control and troubleshooting.

CVD_Workflow cluster_gas_delivery Gas Delivery cluster_reactor CVD Reactor cluster_deposition_process Deposition Mechanism cluster_output Output Precursor Precursor Source (e.g., Methylsilane) MassFlow Mass Flow Controllers Precursor->MassFlow CarrierGas Carrier Gas (e.g., H2) CarrierGas->MassFlow Inlet Inlet MassFlow->Inlet Controlled Gas Flow Chamber Reaction Chamber (Heated Substrate) Inlet->Chamber Transport Mass Transport to Substrate Chamber->Transport Outlet Outlet Pumping Vacuum Pumping System Outlet->Pumping Adsorption Precursor Adsorption Transport->Adsorption Decomposition Surface Decomposition Adsorption->Decomposition FilmGrowth Film Growth & Incorporation Decomposition->FilmGrowth Desorption Byproduct Desorption Decomposition->Desorption Byproducts SiCFilm SiC Thin Film FilmGrowth->SiCFilm Desorption->Outlet

Caption: A generalized workflow for Chemical Vapor Deposition (CVD) of SiC films.

Conclusion

Achieving reproducible SiC film properties is a multi-faceted challenge where precursor selection plays a pivotal role. While direct data for Methyl(2-methylsilylethyl)silane is scarce, the analysis of Methylsilane and other common precursors provides valuable insights. Single-source precursors like Methylsilane offer a simplified deposition process, which can contribute to improved reproducibility by reducing the number of process variables that need to be precisely controlled. However, the optimal precursor choice will ultimately depend on the specific application requirements, including desired film properties, deposition temperature constraints, and safety considerations. The provided data and protocols serve as a foundation for researchers to make informed decisions in their pursuit of high-quality, reproducible SiC thin films.

References

A Comparative Analysis of Theoretical and Experimental Growth Rates of Organosilane Precursors for Silicon Carbide Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of organosilane precursors in chemical vapor deposition, with a focus on silicon carbide growth dynamics.

This guide provides a comparative overview of theoretical and experimental growth rates for the chemical vapor deposition (CVD) of silicon carbide (SiC), a material of significant interest for advanced semiconductor devices and protective coatings. Due to the limited availability of specific growth rate data for Methyl(2-methylsilylethyl)silane, this report focuses on well-characterized single-source organosilane precursors, such as Methyltrichlorosilane (MTS), which serve as industry benchmarks. The principles and methodologies discussed herein are broadly applicable to the evaluation of novel precursors like this compound.

Data Summary: Theoretical vs. Experimental Growth Rates

The growth of SiC films via CVD is a complex process influenced by numerous parameters including temperature, pressure, and precursor concentration. Theoretical models, often based on thermodynamics and kinetics, provide predictions of growth rates, while experimental studies offer real-world data that validates or challenges these models. The following table summarizes representative data for SiC growth from organosilane precursors, highlighting the interplay between theoretical predictions and experimental outcomes.

Precursor SystemDeposition Temperature (°C)PressureTheoretical Growth Rate (µm/h)Experimental Growth Rate (µm/h)Key Observations
MTS (CH₃SiCl₃) in H₂1200100 mbarVaries with model assumptions~18The predicted growth rate can differ from experimental results, emphasizing the need for kinetic considerations in theoretical models.[1]
Silane (SiH₄) + Propane (C₃H₈) in H₂155030-300 torrHigher than DCS at same conditionsLower than DCS at same conditionsDiscrepancies are attributed to loss mechanisms like gas-phase nucleation not fully accounted for in the simulation.[2]
Dichlorosilane (SiH₂Cl₂) + Propane (C₃H₈) in H₂155030-300 torrLower than Silane at same conditionsHigher than Silane at same conditionsThe presence of chlorine influences the chemical pathways and growth efficiency.[2]
1,3-Disilabutane (DSB)700 - 850150 mTorrNot specifiedMax of ~27 (0.45 µm/min) at 750°CGrowth rate decreases above 750°C, possibly due to increased precursor depletion.[3]
Tetramethylsilane (TMS) in H₂>1000Not specifiedNot specifiedHigh growth rates (> 1 mm/h) achievableStoichiometric SiC can be achieved from this carbon-rich precursor in a hydrogen-rich environment.[4]

Experimental Protocols

The experimental determination of SiC growth rates typically involves a CVD reactor under controlled conditions. Below are generalized methodologies based on common practices in the field.

2.1. Hot-Wall Chemical Vapor Deposition (CVD) of SiC from Methyltrichlorosilane (MTS)

  • Reactor Setup: A horizontal hot-wall CVD reactor is commonly employed. The substrate is placed on a susceptor within a quartz tube which is externally heated.[1]

  • Precursor and Carrier Gas: Methyltrichlorosilane (MTS) is used as the single-source precursor for SiC. Hydrogen (H₂) typically serves as the carrier gas.[1]

  • Process Parameters:

    • Temperature: The deposition temperature is a critical parameter and is typically maintained in the range of 1000-1400°C for SiC growth from MTS.[5]

    • Pressure: The process can be carried out under low pressure (e.g., 100 mbar) to improve film uniformity and reduce gas-phase reactions.[1]

    • Gas Flow Rates: The flow rates of MTS and H₂ are precisely controlled using mass flow controllers. The ratio of H₂ to MTS is a key factor influencing the deposition chemistry.[1]

  • Deposition and Characterization: The precursor is introduced into the heated reactor, where it decomposes and reacts on the substrate surface to form a SiC film. The thickness of the grown film is measured post-deposition using techniques like ellipsometry or cross-sectional scanning electron microscopy (SEM) to calculate the growth rate.

2.2. Comparative Study of Silane and Dichlorosilane in a Vertical Hot-Wall CVD Reactor

  • Reactor Setup: An inverted chimney-type vertical hot-wall CVD reactor can be used for comparative studies.[2]

  • Precursors and Carrier Gas: Silane (SiH₄) or Dichlorosilane (SiH₂Cl₂) are used as the silicon precursor, propane (C₃H₈) as the carbon precursor, and hydrogen (H₂) as the carrier gas.[2]

  • Process Parameters:

    • Temperature: A fixed growth temperature, for instance, 1550°C, is maintained.[2]

    • Pressure: The growth pressure is varied (e.g., 30 to 300 torr) to study its effect on growth rate.[2]

    • Gas Flow Rates: The flow rates of the precursors and carrier gas are kept constant for a valid comparison.[2]

  • Data Analysis: The experimental growth rates are determined and compared with predictions from simulation software (e.g., Virtual Reactor) to understand the underlying chemical and physical processes.[2]

Visualizing the CVD Process

The following diagrams illustrate the logical workflow of a typical CVD experiment and the signaling pathway of precursor decomposition and film growth.

CVD_Experimental_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Reactor_Setup Reactor Setup and Leak Check Substrate_Cleaning->Reactor_Setup Heating Heat to Deposition Temperature Reactor_Setup->Heating Gas_Flow Introduce Carrier and Precursor Gases Heating->Gas_Flow Deposition_Process Film Growth on Substrate Gas_Flow->Deposition_Process Cooling Cool Down Reactor Deposition_Process->Cooling Characterization Film Characterization (e.g., SEM, Ellipsometry) Cooling->Characterization

Caption: A flowchart of the experimental workflow for Chemical Vapor Deposition.

SiC_Growth_Pathway Precursor Organosilane Precursor (e.g., MTS) Gas_Phase Gas-Phase Reactions (Decomposition) Precursor->Gas_Phase Heat Surface_Adsorption Adsorption of Reactive Species Gas_Phase->Surface_Adsorption Surface_Reaction Surface Reactions and Migration Surface_Adsorption->Surface_Reaction Film_Growth SiC Film Growth Surface_Reaction->Film_Growth

Caption: A simplified signaling pathway for SiC film growth from an organosilane precursor.

References

Safety Operating Guide

Proper Disposal of Methyl(2-methylsilylethyl)silane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl(2-methylsilylethyl)silane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling this chemical.

Immediate Safety and Hazard Assessment

Key Assumed Hazards:

  • Flammable liquid and vapor

  • Potential for reaction with water or moisture

  • May cause skin and eye irritation

Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][2] this compound waste should be collected in a dedicated, properly labeled waste container.

  • Container: Use a clean, dry, and compatible container with a secure screw-top cap. The container should be clearly labeled as "Hazardous Waste: this compound".

  • Incompatibilities: Do not mix this compound waste with other chemical waste streams, particularly with acids, bases, or oxidizing agents, to avoid violent reactions.[1] Store waste containers in a designated satellite accumulation area away from heat, sparks, and open flames.[1]

Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the waste this compound into the designated hazardous waste container. Avoid overfilling the container; leave at least 10% headspace to allow for vapor expansion.[1]

  • Labeling: Ensure the waste container is accurately and clearly labeled with its contents, including the full chemical name and any known hazards.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for pickup and proper disposal.[3]

Spill and Emergency Procedures

In the event of a spill, evacuate the area immediately and alert your supervisor and the institutional EHS office. If the spill is small and you are trained to handle it, use an absorbent material compatible with flammable liquids to contain and clean up the spill. Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

Data Presentation

Parameter Guideline Reference
Container Type Clean, dry, compatible with a secure capGeneral Lab Safety
Waste Labeling "Hazardous Waste: this compound"[3]
Waste Segregation Separate from acids, bases, and oxidizers[1]
Storage Location Designated satellite accumulation area[1]
Disposal Method Licensed hazardous waste disposal service[3]

Experimental Protocols

As this document pertains to disposal, no experimental protocols are cited. The procedures outlined are based on established best practices for handling hazardous chemical waste in a laboratory setting.[1][2][3][4]

Visual Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Clean, Dry, Compatible Waste Container ppe->container Step 2 transfer Transfer Waste to Container in a Fume Hood container->transfer Step 3 label_waste Label Container: 'Hazardous Waste: this compound' transfer->label_waste Step 4 store Store in Designated Satellite Accumulation Area label_waste->store Step 5 contact_ehs Contact EHS or Licensed Disposal Service store->contact_ehs Step 6 pickup Arrange for Professional Pickup contact_ehs->pickup Step 7 end End: Proper Disposal pickup->end Step 8

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Methyl(2-methylsilylethyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Methyl(2-methylsilylethyl)silane, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this organosilane compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of any vapors.[1][2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecifications and Recommendations
Hand Protection Chemical-resistant gloves are mandatory.[2] Based on studies of similar organosilanes, 4H laminate gloves have shown high resistance.[3] Nitrile, neoprene, and butyl rubber gloves may offer protection for shorter durations and should be used with caution, depending on the specific task.[3] Double gloving may be necessary for enhanced protection.[4]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[4] For splash hazards, chemical safety goggles and a face shield are necessary.[5]
Skin and Body Protection A lab coat is the minimum requirement.[4] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1] If there is a risk of exceeding exposure limits, a respirator may be required.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[1]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources, as some organosilicon compounds are flammable.[1][6][7][8][9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6][7]

  • Pour the chemical slowly and carefully to avoid splashing.[1]

  • Avoid contact with incompatible materials such as water, acids, and bases, which can lead to hazardous reactions.[1]

Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly sealed and properly labeled.[2]

  • Store away from heat sources and direct sunlight.[1][6][7][8]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[10] Seek medical attention if irritation occurs.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Spill Evacuate the area and remove all ignition sources.[9][10] Absorb the spill with an inert, non-combustible material such as sand or earth.[9] Place the absorbed material in a suitable, sealed container for disposal.[9][10]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[6][7] Do not use water, as it may react with the compound.[6][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of the chemical through a licensed chemical destruction facility.[9][10] Controlled incineration with flue gas scrubbing may be a suitable method.[9][10] Do not dispose of the chemical in drains or sewers.[10]

  • Container Disposal: Empty containers may retain hazardous residues. Handle them with care.[6][7] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[10] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if permissible by local regulations.[10]

Procedural Workflow for Handling this compound

prep Preparation ppe Don Personal Protective Equipment (PPE) - Chemical-resistant gloves - Safety goggles & face shield - Lab coat/Coveralls prep->ppe Step 1 setup Prepare Workspace - Ensure fume hood is operational - Remove ignition sources - Have spill kit ready ppe->setup Step 2 handling Chemical Handling setup->handling Step 3 transfer Transfer Compound - Ground equipment - Pour slowly and carefully handling->transfer reaction Perform Experiment transfer->reaction cleanup Cleanup & Disposal reaction->cleanup Step 4 decontaminate Decontaminate Glassware & Surfaces cleanup->decontaminate dispose_waste Dispose of Waste - Segregate waste streams - Use sealed, labeled containers decontaminate->dispose_waste post_handling Post-Handling dispose_waste->post_handling Step 5 doff_ppe Doff PPE post_handling->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.